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  • Product: alpha,alpha'-Dimethylpiperazine-1,4-diethanol
  • CAS: 7672-76-6

Core Science & Biosynthesis

Foundational

Advanced Profiling of α,α'-Dimethylpiperazine-1,4-diethanol (HPP): Structural Mechanics, Synthesis, and Industrial Workflows

As a Senior Application Scientist, I approach chemical intermediates not just as static formulas, but as dynamic structural tools. α,α'-Dimethylpiperazine-1,4-diethanol —commonly referred to as 1,4-bis(2-hydroxypropyl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical intermediates not just as static formulas, but as dynamic structural tools. α,α'-Dimethylpiperazine-1,4-diethanol —commonly referred to as 1,4-bis(2-hydroxypropyl)piperazine or HPP—is a masterclass in molecular design. By combining the rigid, sterically restricted spacer of a piperazine ring with the flexible, hydrogen-bonding capacity of two 2-hydroxypropyl arms, HPP serves as a highly versatile building block.

This whitepaper deconstructs the causality behind HPP’s physical properties and provides field-proven, self-validating protocols for its three primary industrial applications: advanced gemini surfactant synthesis, acid gas capture, and pharmaceutical intermediate development.

Physicochemical Grounding

Understanding HPP requires analyzing its amphiphilic and reactive nature. The tertiary amines in the piperazine core provide basic sites for protonation or electrophilic attack, while the terminal secondary hydroxyl groups offer nucleophilic handles for esterification.

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Significance
CAS Number 7672-76-6Standard identifier for regulatory compliance[1].
Molecular Formula C₁₀H₂₂N₂O₂Dictates the 1:2 stoichiometric baseline for derivatization.
Molecular Weight 202.29 g/mol Optimal mass for maintaining low volatility in solvent systems[2].
Boiling Point ~300 °CExceptionally high boiling point prevents solvent loss during high-temperature gas desorption[3].
Density ~1.03 g/cm³Close to water, facilitating easy aqueous phase mixing[3].
Vapor Pressure 2.79 × 10⁻⁵ mmHgNear-zero volatility ensures occupational safety in open-system workflows[3].

Core Application I: High-Efficiency Cationic Gemini Surfactants

The Mechanistic Causality

In colloidal chemistry, gemini surfactants (dimeric surfactants) drastically outperform traditional monomeric surfactants. When synthesizing these molecules, the choice of the "spacer" is critical. Using HPP as the core spacer introduces a rigid piperazine ring that prevents the two hydrophobic alkyl tails from folding onto themselves. Furthermore, the 2-hydroxypropyl groups occupy a larger spatial volume and form intermolecular hydrogen bonds. This highly ordered packing drastically lowers the Critical Micelle Concentration (CMC) compared to standard methyl-substituted equivalents (4)[5].

Table 2: Surfactant Performance (CMC Comparison)
Surfactant TypeHydrophobic ChainHeadgroup ModifierCMC (mM)
MonomericC12Methyl~10.0 - 15.0
GeminiC12Methyl2.0
Gemini (HPP-derived) C12 2-Hydroxypropyl 0.5
Self-Validating Protocol: Synthesis of HPP-Derived Gemini Surfactants
  • Propoxylation (Precursor Synthesis):

    • Action: Add 0.2 mol of propylene oxide to 0.1 mol of piperazine in methanol at room temperature under a nitrogen atmosphere.

    • Validation Check: Heat the mixture to 45–50 °C until a constant mass is achieved. Conversion is validated gravimetrically (targeting 95–96% yield) and by the complete absence of the distinct propylene oxide odor[4].

  • Alkylation (Surfactant Formation):

    • Action: Slowly add n-alkyl bromide (e.g., dodecyl bromide, 0.06 mol) to a heated solution of the synthesized HPP (0.03 mol)[4].

    • Action: Reflux the mixture for 18–20 hours with continuous magnetic stirring.

    • Validation Check: Assess the purity of the resulting pasty, light-yellow product using Thin Layer Chromatography (TLC). Do not proceed to tensiometric analysis unless purity exceeds 97%[4].

G Piperazine Piperazine (Core) HPP HPP (Intermediate) Piperazine->HPP Propoxylation (Methanol, RT) PO Propylene Oxide (2 Equivalents) PO->HPP Gemini Cationic Gemini Surfactant HPP->Gemini Alkylation (Reflux, 18-20h) AlkylBr n-Alkyl Bromide (2 Equivalents) AlkylBr->Gemini

Figure 1: Step-by-step synthesis workflow of HPP-derived cationic gemini surfactants.

Core Application II: Acid Gas (SO₂/CO₂) Capture Systems

The Mechanistic Causality

Traditional volatile amines (like MEA) degrade rapidly and evaporate during the thermal desorption phase of gas sweetening. HPP solves this through its dual-amine structure. By pre-reacting HPP with sulfuric acid at an exact 2:1 molar ratio, we create an aqueous "half-salt" (HPP-sulfate). One tertiary amine group protonates, anchoring the molecule and reducing its vapor pressure to virtually zero, while the second amine remains active to reversibly bind SO₂ or CO₂ via zwitterionic intermediates (6)[6].

Self-Validating Protocol: Preparation and Operation of HPP-Sulfate
  • Solvent Preparation:

    • Action: Mix HPP and sulfuric acid in an aqueous solution at a strict 2:1 molar ratio[6].

    • Validation Check: Monitor the exothermic heat generation and pH. The pH must stabilize to confirm the formation of the mono-protonated salt without neutralizing the secondary active site.

  • Absorption Phase:

    • Action: Introduce the SO₂/CO₂ rich flue gas into the bottom of the absorption column containing the lean HPP-sulfate solution.

    • Validation Check: Measure the density and viscosity of the rich amine solution; an increase correlates directly with successful acid gas loading[6].

  • Thermal Desorption:

    • Action: Route the rich amine to a stripper column and apply heat to break the weak amine-acid gas bonds, releasing concentrated SO₂/CO₂ and regenerating the lean amine.

G FlueGas Flue Gas (SO₂ / CO₂) Absorber Absorption Column (HPP-Sulfate Solution) FlueGas->Absorber RichAmine Rich Amine (Protonated Complex) Absorber->RichAmine Acid Gas Absorption CleanGas Clean Gas (Acid Gas Removed) Absorber->CleanGas Purified Exhaust Desorber Desorption Column (Thermal Regeneration) RichAmine->Desorber Heat Applied LeanAmine Lean Amine (Regenerated HPP) Desorber->LeanAmine Amine Recovery CapturedGas Concentrated SO₂/CO₂ (For Processing) Desorber->CapturedGas Gas Release LeanAmine->Absorber Recirculation

Figure 2: Reversible acid gas (SO₂/CO₂) absorption-desorption cycle using HPP-sulfate.

Core Application III: Pharmaceutical Esterification

The Mechanistic Causality

In drug development, linking active pharmaceutical ingredients (APIs) to a solubility-enhancing carrier is a common strategy. HPP acts as an excellent bidentate carrier. The terminal secondary hydroxyl groups of HPP are highly nucleophilic, allowing for efficient esterification with bulky anhydrides (such as acetylsalicylic anhydride), while the piperazine core improves the bioavailability and aqueous solubility of the resulting prodrug.

Self-Validating Protocol: Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine
  • Reaction Setup:

    • Action: Dissolve acetylsalicylic anhydride (0.05 moles) in an apolar organic solvent (e.g., ethyl acetate) (7)[7].

    • Action: Add HPP (0.025 moles) to the solution to maintain the exact 2:1 stoichiometric ratio[7].

    • Action: Heat the mixture to the boiling point.

  • Workup & Purification:

    • Action: Cool to room temperature and wash the mixture with a 5% aqueous potassium carbonate solution, followed by water[7].

    • Action: Dry the organic phase over anhydrous K₂CO₃ and filter.

    • Validation Check: Treat the filtrate with anhydrous hydrochloric acid dissolved in diethylether. The immediate precipitation of the raw product acts as a visual confirmation of successful esterification and salt formation[7]. Recrystallize from a low molecular weight alcohol.

References

  • Rahimov, R. A., et al. "Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring." Egyptian Journal of Petroleum, Vol. 34, Iss. 3, Article 5 (2025). 4

  • Tang, Z., et al. "Density, Viscosity, and Surface Tension of Aqueous Solution of 1,4-Bis-(2-hydroxypropyl)-piperazine Sulfate." Journal of Chemical & Engineering Data, ACS Publications (2013). 6

  • PrepChem. "Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine." PrepChem Database. 7

  • EPA CompTox Chemicals Dashboard. "1,1'-(Piperazine-1,4-diyl)di(propan-2-ol) Properties." United States Environmental Protection Agency. 3

  • ChemSrc. "CAS No. 7672-76-6 | alpha,alpha'-Dimethylpiperazine-1,4-diethanol." ChemSrc Database. 1

Sources

Exploratory

alpha,alpha'-Dimethylpiperazine-1,4-diethanol spectroscopic data

Comprehensive Spectroscopic Characterization and Methodological Framework for α,α′ -Dimethylpiperazine-1,4-diethanol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization and Methodological Framework for α,α′ -Dimethylpiperazine-1,4-diethanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary and Chemical Context

As a Senior Application Scientist, I frequently encounter challenges in the precise structural elucidation and synthesis validation of bifunctional amine-diols. α,α′ -Dimethylpiperazine-1,4-diethanol—commonly referred to as 1,4-bis(2-hydroxypropyl)piperazine (HPP), CAS No. 7672-76-6[1]—is a critical intermediate. With a molecular weight of 202.29 g/mol and the formula C₁₀H₂₂N₂O₂, this compound is extensively utilized in the formulation of aqueous two-phase systems[2], the synthesis of cationic gemini surfactants[3], and as a highly efficient absorbent for SO₂ and CO₂ in gas sweetening processes[4].

This whitepaper provides an in-depth methodological framework for the synthesis, purification, and spectroscopic validation (NMR, FTIR, MS) of HPP. Rather than merely listing analytical outputs, this guide delves into the causality behind experimental parameters, ensuring your laboratory workflows are robust, reproducible, and internally self-validating.

Synthesis and Spectroscopic Validation Workflow

The generation of high-purity HPP relies on the propoxylation of piperazine. Below is the logical workflow mapping the synthesis through to its spectroscopic validation.

Workflow Start Piperazine + Propylene Oxide (Reactants) Reaction Propoxylation Reaction (Methanol, N2 atm, 45-50°C) Start->Reaction 1:2 Molar Ratio Purification Rotary Evaporation & Recrystallization Reaction->Purification Crude Product Product α,α'-Dimethylpiperazine-1,4-diethanol (HPP) Purification->Product Purified HPP NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Product->NMR FTIR FTIR-ATR Analysis (Functional Groups) Product->FTIR MS GC-MS Analysis (Molecular Weight) Product->MS Validation Structural Validation & Purity Assessment (>97%) NMR->Validation FTIR->Validation MS->Validation

Synthesis and spectroscopic validation workflow for α,α'-Dimethylpiperazine-1,4-diethanol.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in validation checks.

Protocol 1: Synthesis via Propoxylation[3]
  • Reactor Setup: Purge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with N₂ gas.

    • Causality: The inert nitrogen atmosphere prevents the oxidative degradation of the secondary amines in piperazine.

  • Reagent Addition: Dissolve 0.1 mol of high-purity piperazine in anhydrous methanol. Slowly add 0.2 mol of propylene oxide dropwise.

  • Reaction Execution: Stir the mixture at 45–50 °C for 18–20 hours.

    • Causality: Moderate heating ensures complete nucleophilic ring-opening of the epoxide. Because the boiling point of propylene oxide is ~34 °C, strict temperature control and a reflux condenser are mandatory to prevent reactant volatilization before conversion.

  • Purification: Remove the methanol solvent and any trace unreacted propylene oxide via rotary evaporation until a constant mass is achieved. Recrystallize the resulting light-yellow paste from an acetone/ethyl acetate mixture to achieve >97% purity[3].

Protocol 2: NMR Sample Preparation & Self-Validation[3]
  • Sample Preparation: Dissolve 15 mg of purified HPP in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is specifically chosen over CDCl₃ to minimize rapid proton exchange. This allows for the clear resolution of the hydroxyl (-OH) protons, which is critical for confirming the terminal diol structure.

  • Acquisition: Acquire the ¹H NMR spectrum at 300 MHz or 400 MHz using standard parameters.

  • Self-Validation via Integration: This is the critical quality control step. Set the methine (-CH-) multiplet at ~3.75 ppm to an exact integral of 2.00. The system validates itself if the methyl doublet (~1.10 ppm) integrates to exactly 6.00 and the piperazine ring multiplet (~2.50 ppm) to 8.00. Any fractional deviation greater than 5% immediately indicates incomplete propoxylation (e.g., mono-substituted piperazine) or residual propylene oxide.

Protocol 3: ATR-FTIR Analysis[5]
  • Instrument Preparation: Clean the diamond ATR (Attenuated Total Reflectance) crystal with isopropanol and collect a background spectrum.

  • Sample Application: Apply the neat HPP directly onto the crystal and apply consistent pressure using the ATR anvil.

  • Causality of ATR over KBr: HPP is highly hygroscopic[1]. Traditional KBr pellet pressing exposes the sample to ambient humidity, introducing artifactual water bands that mask the intrinsic O-H stretch of the compound. ATR eliminates this atmospheric exposure, ensuring the spectral integrity of the secondary alcohol functional groups.

Quantitative Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for high-purity α,α′ -Dimethylpiperazine-1,4-diethanol, serving as a benchmark for your analytical outputs.

Table 1: ¹H and ¹³C NMR Spectral Assignments (in DMSO-d₆)
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 1.05 - 1.15Doublet (d)6HTerminal Methyl (-CH₃)
¹H 2.20 - 2.40Multiplet (m)4HMethylene adjacent to N (N-CH₂-CH)
¹H 2.40 - 2.65Multiplet (m)8HPiperazine ring protons (-CH₂-)
¹H 3.70 - 3.85Multiplet (m)2HMethine proton (-CH(OH)-)
¹H 4.20 - 4.50Broad (br s)2HHydroxyl proton (-OH)
¹³C ~ 20.5Singlet (s)-Terminal Methyl (-CH₃)
¹³C ~ 53.8Singlet (s)-Piperazine ring carbons
¹³C ~ 62.4Singlet (s)-Methine carbon (-CH(OH)-)
¹³C ~ 65.1Singlet (s)-Methylene carbon (N-CH₂-)
Table 2: FTIR Vibrational Frequencies (ATR Method)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3350 - 3450Strong, BroadO-H StretchSecondary hydroxyl groups
2800 - 2950MediumC-H Stretch (sp³)Alkyl chain & piperazine ring
1350 - 1450MediumC-H BendingMethyl & methylene groups
1100 - 1150StrongC-N StretchTertiary amine linkages
1050 - 1080StrongC-O StretchSecondary alcohol C-O bond

Note on Mass Spectrometry: GC-MS analysis of HPP will yield a distinct molecular ion peak [M]+ at m/z 202.29, corroborating the molecular formula C₁₀H₂₂N₂O₂[5].

References

  • CAS No. 7672-76-6 | Chemsrc - Chemsrc -1

  • Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring - Egyptian Journal of Petroleum - 3

  • Solubility study of binary systems containing sulfur dioxide and water: A combination of Raman spectroscopy and Monte Carlo molecular simulation - ResearchGate - 4

  • 1,1',1'',1'''-(Ethylenedinitrilo)tetra-2-propanol - SpectraBase - SpectraBase - 5

  • Novel Aqueous Two-Phase System Consisting of 1,4-Bis(2-hydroxypropyl)-piperazine, Na2SO4, and H2O: Temperature-Dependent Equilibrium Data and Physical Properties - ACS Publications - 2

Sources

Foundational

Comprehensive Mass Spectrometry Characterization of α,α'-Dimethylpiperazine-1,4-diethanol

Executive Summary & Molecular Context α,α'-Dimethylpiperazine-1,4-diethanol, systematically known as 1,4-bis(2-hydroxypropyl)piperazine (CAS: 7672-76-6), is a highly functionalized diamine diol. Featuring a rigid piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

α,α'-Dimethylpiperazine-1,4-diethanol, systematically known as 1,4-bis(2-hydroxypropyl)piperazine (CAS: 7672-76-6), is a highly functionalized diamine diol. Featuring a rigid piperazine core flanked by two flexible 2-hydroxypropyl arms, this molecule is a critical industrial and chemical intermediate. It is extensively deployed as an advanced absorbent for 1[1], a precursor for2[2], and a cross-linking catalyst in polyurethane synthesis.

Accurate mass spectrometric (MS) characterization of this compound is paramount for reaction monitoring, purity profiling, and environmental trace analysis[3]. Because the molecule possesses both basic tertiary amines and polar hydroxyl groups, its ionization dynamics require precise analytical control to prevent in-source degradation and ensure reproducible fragmentation.

Self-Validating Analytical Workflows

To achieve robust detection and structural elucidation, researchers must choose their ionization technique based on the analytical goal: Electrospray Ionization (ESI) for intact quantification, or Electron Ionization (EI) for library-matched structural confirmation.

Protocol A: LC-ESI-MS/MS (Trace Quantification & Intact Mass)

Causality: Standard C18 columns fail to retain highly polar, basic diamines, leading to peak tailing and ion suppression in the void volume. A Hydrophilic Interaction Liquid Chromatography (HILIC) approach ensures proper retention, while acidic modifiers guarantee complete protonation of the piperazine nitrogens.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Validation Check: The pH must be < 4.0 to ensure both tertiary amines are protonated, maximizing ESI+ yield.

  • Chromatographic Separation: Inject 2 µL onto a HILIC column (e.g., 100 x 2.1 mm, 1.7 µm). Run a gradient from 95% Acetonitrile to 50% Acetonitrile over 5 minutes.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion [M+H]⁺ at m/z 203 in Q1. Use Argon as the collision gas. Sweep the Collision Energy (CE) from 15 eV to 35 eV to capture both low-energy dehydration events and high-energy ring cleavages.

Workflow N1 Sample Prep (Acidic Dilution) N2 Separation (HILIC Column) N1->N2 N3 Ionization (ESI+ at 3.0 kV) N2->N3 N4 CID Fragmentation (15-35 eV) N3->N4 N5 Mass Analysis (TOF / Orbitrap) N4->N5

LC-MS/MS Analytical Workflow for 1,4-bis(2-hydroxypropyl)piperazine.

Protocol B: GC-EI-MS (Structural Elucidation)

Causality: The high boiling point and strong hydrogen-bonding capacity of the diol groups cause severe thermal degradation and adsorption in standard GC inlets. Derivatization is mandatory to volatilize the compound intact.

Step-by-Step Methodology:

  • Derivatization: React the sample with an excess of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 70°C for 30 minutes to convert the hydroxyl groups into volatile TMS ethers. Validation Check: If the underivatized peak at m/z 202 is observed, derivatization is incomplete.

  • Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30m x 0.25mm x 0.25µm). Program the oven from 80°C to 280°C at 15°C/min.

  • Ionization (EI): Operate the electron beam at the standard 70 eV. Maintain the ion source at 230°C to prevent cold spots.

Mechanistic Elucidation of Fragmentation Pathways

ESI-CID-MS/MS Fragmentation Logic

Under ESI+ conditions, the molecule yields a dominant protonated precursor [M+H]⁺ at m/z 203. The fragmentation is governed by the lability of the hydroxypropyl arms and the stability of the piperazine core.

  • Dehydration Cascades: The hydroxyl groups readily undergo water loss. The first neutral loss of H₂O (-18 Da) yields m/z 185. Mechanistically, the protonated nitrogen facilitates a nucleophilic attack or elimination, forming a stable cyclic ether or an iminium ion. A subsequent loss of a second H₂O molecule yields m/z 167.

  • N-Alkyl Cleavage: The cleavage of the C-N bond connecting the piperazine ring to the hydroxypropyl group results in the neutral loss of propylene oxide (C₃H₆O, 58 Da), yielding a prominent fragment at m/z 145. This neighboring-group participation is a hallmark of alkanolamines.

  • Piperazine Ring Opening: At higher collision energies (>25 eV), the piperazine core itself fractures. According to established 4[4], C-N bond cleavages within the ring yield characteristic fragments at m/z 99 and m/z 85.

ESI_Frag M [M+H]+ m/z 203 F1 [M+H - H2O]+ m/z 185 M->F1 - H2O (18 Da) F3 [M+H - C3H6O]+ m/z 145 M->F3 - Propylene Oxide (58 Da) F4 Piperazine Core Fragments m/z 85 / 99 M->F4 N-Alkyl Cleavage F2 [M+H - 2H2O]+ m/z 167 F1->F2 - H2O (18 Da) F3->F4 Ring Cleavage

ESI-CID-MS/MS fragmentation pathway of protonated 1,4-bis(2-hydroxypropyl)piperazine.

EI-MS (70 eV) Fragmentation Logic

Under 70 eV Electron Ionization, the radical cation M⁺• is formed at m/z 202. The fragmentation is radically different from ESI, driven by the stabilization of the unpaired electron on the nitrogen atoms[3].

  • Alpha-Cleavage: The radical site on the nitrogen drives the cleavage of adjacent C-C bonds to form stable iminium ions. The loss of a methyl radical (•CH₃, 15 Da) from the hydroxypropyl arm yields m/z 187. The loss of the larger, more stable •CH(OH)CH₃ radical (45 Da) is thermodynamically favored, yielding an intense peak at m/z 157.

  • Core Fragments: The defining signature of piperazine derivatives under EI is the m/z 56 ion (C₃H₆N⁺)[5]. This occurs when the , serving as a universal diagnostic marker for this chemical class.

EI_Frag M M+• m/z 202 F1 [M - CH3]+ m/z 187 M->F1 Alpha-cleavage (-15 Da) F2 [M - C2H5O]+ m/z 157 M->F2 Alpha-cleavage (-45 Da) F3 [M - C3H7O]+ m/z 143 M->F3 N-Alkyl cleavage (-59 Da) F4 [C3H6N]+ m/z 56 M->F4 Ring fragmentation F3->F4 Secondary cleavage

Electron Ionization (EI-MS) fragmentation logic at 70 eV.

Quantitative Data Presentation

Table 1: ESI-MS/MS Characteristic Product Ions (Precursor m/z 203)
m/zNeutral LossProposed FormulaMechanistic OriginRelative Abundance
203NoneC₁₀H₂₃N₂O₂⁺Protonated Precursor [M+H]⁺100% (Low CE)
18518 Da (H₂O)C₁₀H₂₁N₂O⁺Primary DehydrationHigh
16736 Da (2H₂O)C₁₀H₁₉N₂⁺Secondary DehydrationMedium
14558 Da (C₃H₆O)C₇H₁₇N₂O⁺Loss of Propylene OxideHigh
99104 DaC₅H₁₁N₂⁺Piperazine Ring CleavageMedium
85118 DaC₄H₉N₂⁺Piperazine Ring CleavageLow
Table 2: EI-MS (70 eV) Major Fragment Ions
m/zNeutral LossProposed FormulaMechanistic OriginRelative Abundance
202NoneC₁₀H₂₂N₂O₂⁺•Molecular Ion M⁺•Low (< 5%)
18715 Da (CH₃•)C₉H₁₉N₂O₂⁺Alpha-cleavageMedium
15745 Da (C₂H₅O•)C₈H₁₇N₂O⁺Alpha-cleavageHigh
14359 Da (C₃H₇O•)C₇H₁₅N₂O⁺N-Alkyl bond cleavageMedium
56146 DaC₃H₆N⁺Ring collapse (Aziridinium)Base Peak (100%)

References

  • Effects of acidic compounds on SO2 absorption and desorption property of 1, 4-bis(2-hydroxypropyl)piperazine aqueous solution. ResearchGate. Available at: [Link][1]

  • Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring. Egyptian Journal of Petroleum. Available at: [Link][2]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link][4]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Taylor & Francis. Available at: [Link][5]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Available at: [Link]

  • Syntheses of piperazines substituted on the nitrogen atoms with allyl, propyl, 2-hydroxypropyl and 3-hydroxypropyl groups (Abstracts pp. 1201-1211). Collection of Czechoslovak Chemical Communications. Available at: [Link][3]

Sources

Exploratory

Thermodynamics and Solvation Dynamics of α,α'-Dimethylpiperazine-1,4-diethanol in Organic Solvents

Executive Summary α,α'-Dimethylpiperazine-1,4-diethanol—more commonly referred to in industrial literature as 1,4-bis(2-hydroxypropyl)piperazine (HPP) —is a highly versatile diamine-diol compound. Its unique structural t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α,α'-Dimethylpiperazine-1,4-diethanol—more commonly referred to in industrial literature as 1,4-bis(2-hydroxypropyl)piperazine (HPP) —is a highly versatile diamine-diol compound. Its unique structural topology, featuring a rigid piperazine core flanked by two flexible, hydrophilic 2-hydroxypropyl arms, dictates a complex and highly specific solubility profile. Understanding the solvation thermodynamics of HPP in organic solvents is not merely an academic exercise; it is a critical prerequisite for its downstream applications, which range from the synthesis of novel cationic gemini surfactants[1] to its role as a high-efficiency absorbent in flue gas desulfurization (FGD)[2] and as a corrosion inhibitor in industrial boiler water treatments[3].

This technical whitepaper provides an in-depth mechanistic analysis of HPP’s solvation behavior, supported by self-validating experimental protocols and thermodynamic causality.

Physicochemical Profiling & Solvation Causality

The solubility of HPP in any given solvent is governed by the interplay between solvent dielectric properties and the solute's functional groups. HPP (CAS: 7672-76-6) possesses two tertiary amine centers (acting as hydrogen bond acceptors) and two secondary hydroxyl groups (acting as both hydrogen bond donors and acceptors).

Solvation in Polar Protic Solvents (Methanol, Ethanol)

HPP exhibits exceptionally high solubility in polar protic solvents. Causality: Solvents like methanol ( CH3​OH ) and ethanol ( C2​H5​OH ) possess both a high dielectric constant and the ability to donate protons. They form a robust, three-dimensional hydrogen-bonded network with HPP's hydroxyl groups and the lone pairs on the piperazine nitrogens. This thermodynamically favorable interaction easily overcomes the intermolecular lattice energy of pure HPP, making methanol the solvent of choice for HPP synthesis[1].

Solvation in Polar Aprotic Solvents (Acetone, Ethyl Acetate)

In polar aprotic solvents, HPP demonstrates moderate to high solubility. Causality: While these solvents cannot donate hydrogen bonds, their highly electronegative oxygen atoms (e.g., the carbonyl group in acetone) act as strong hydrogen bond acceptors for HPP's hydroxyl protons. Furthermore, strong dipole-dipole interactions stabilize the tertiary amine centers. These solvents are frequently employed in the recrystallization and purification of HPP-derived gemini surfactants[1].

Solvation in Non-Polar Solvents (Hexane, Toluene)

HPP is virtually insoluble in non-polar aliphatic and aromatic hydrocarbons. Causality: The highly polar nature of the diol and the tertiary amines creates a high lattice energy barrier. Non-polar solvents can only interact via weak London dispersion forces along HPP's short alkyl chains, which provides insufficient enthalpic payoff to disrupt the strong HPP-HPP intermolecular hydrogen bonds.

Quantitative Data Presentation

To facilitate rapid experimental design, the physicochemical properties and relative solubility profile of HPP are summarized below.

Property / ParameterValue / Description
Chemical Name 1,4-bis(2-hydroxypropyl)piperazine (HPP)
CAS Number 7672-76-6
Molecular Formula C10​H22​N2​O2​
Molecular Weight 202.29 g/mol
Physical State (298 K) Light yellow paste / Viscous liquid[1]
Solubility: Water Miscible / Highly Soluble (Used in aqueous sulfate form)[4]
Solubility: Methanol / Ethanol Highly Soluble ( >500 mg/mL)
Solubility: Acetone / Ethyl Acetate Moderately Soluble (Temperature dependent)
Solubility: Hexane / Toluene Poorly Soluble ( <10 mg/mL)

Mechanistic Visualizations

SolvationDynamics HPP HPP Molecule (Solute) HB Hydrogen Bonding (Hydroxyls & Amines) HPP->HB DP Dipole-Dipole (Tertiary Amines) HPP->DP LD London Dispersion (Alkyl Chains) HPP->LD Sol1 Polar Protic Solvents (Methanol, Ethanol) HB->Sol1 Sol2 Polar Aprotic Solvents (Acetone, EtOAc) DP->Sol2 Sol3 Non-Polar Solvents (Hexane, Toluene) LD->Sol3 Res1 High Solubility (Thermodynamically Favored) Sol1->Res1 Res2 Moderate Solubility (Partial Solvation) Sol2->Res2 Res3 Low Solubility (High Lattice Energy) Sol3->Res3

Fig 1. Thermodynamic solvation pathways of HPP across different organic solvent classes.

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, it is imperative that protocols are not just followed, but understood. The following workflows detail the synthesis and solubility determination of HPP, explicitly stating the causality behind each methodological choice.

Protocol A: Synthesis and Isolation of HPP in Methanol

This protocol leverages the high solubility of piperazine and HPP in methanol to drive a nucleophilic ring-opening reaction[1].

  • Pre-Reaction Solvation: Suspend 0.1 mol of anhydrous piperazine in 50 mL of absolute methanol in a round-bottom flask under a continuous nitrogen atmosphere.

    • Causality: Methanol acts as a polar protic solvent that disrupts the strong intermolecular hydrogen bonds of solid piperazine, creating a homogeneous reaction phase. The nitrogen blanket prevents oxidative degradation of the amines.

  • Epoxide Addition: Add 0.2 mol of propylene oxide dropwise to the stirring mixture at room temperature.

    • Causality: The nucleophilic attack of the secondary amine on the epoxide ring is highly exothermic. Dropwise addition prevents thermal runaway and suppresses the side-reaction polymerization of propylene oxide.

  • Thermal Maturation: Gradually heat the reaction mixture to 45–50 °C and maintain stirring for 18–20 hours until a constant mass is achieved.

    • Causality: Mild heating provides the activation energy required to drive the reaction to >95% conversion without thermally degrading the newly formed tertiary amines.

  • Solvent Stripping: Transfer the mixture to a rotary evaporator and remove the unreacted propylene oxide and methanol under reduced pressure.

    • Causality: Methanol’s high vapor pressure and low boiling point allow for efficient solvent stripping at low temperatures, yielding the target HPP as a light yellow paste with ~97% purity[1].

HPPSynthesis PZ Piperazine (Solid) 0.1 mol Rxn Nucleophilic Ring Opening (Room Temp -> 50°C, N2 Atm) PZ->Rxn PO Propylene Oxide (Liquid) 0.2 mol PO->Rxn MeOH Methanol (Polar Protic Solvent) MeOH->Rxn MeOH->Rxn Solvates precursors Purif Rotary Evaporation (Solvent & Unreacted PO Removal) Rxn->Purif Constant Mass Achieved HPP HPP (Light Yellow Paste) 97% Purity Purif->HPP Yielding Target

Fig 2. Synthetic workflow of HPP utilizing methanol as the optimal polar protic reaction medium.

Protocol B: Gravimetric Determination of HPP Solubility in Organic Solvents

To accurately map the solubility limits of HPP for downstream formulations, a static gravimetric method is employed.

  • Equilibration: Add an excess amount of synthesized HPP to a jacketed glass vessel containing 50 mL of the target organic solvent (e.g., ethanol, acetone). Agitate the mixture at a constant temperature (e.g., 298.15 K) for 24 hours using a thermostatic water bath.

    • Causality: A 24-hour equilibration period ensures that thermodynamic equilibrium is fully established between the undissolved solute phase and the saturated solution.

  • Phase Separation & Sampling: Cease agitation and allow the mixture to settle for 2 hours. Extract a 5 mL aliquot of the supernatant using a syringe equipped with a 0.22 μm PTFE membrane filter.

    • Causality: PTFE is chemically inert to most organic solvents. Filtration guarantees that no undissolved micro-dispersions skew the gravimetric mass, ensuring only truly solvated HPP is measured.

  • Quantification: Transfer the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent entirely under a vacuum oven at 40 °C until a constant weight is reached. Calculate the mole fraction solubility based on the residual mass.

Advanced Industrial Applications Driven by Solvation

The precise understanding of HPP's solubility directly informs its use in several high-impact industrial sectors:

  • Gemini Surfactant Synthesis: HPP serves as the hydrophilic headgroup precursor for novel cationic gemini surfactants. By reacting HPP with alkyl bromides, researchers synthesize surfactants with potent antibacterial and anti-corrosion properties. The differential solubility of the quaternized product versus unreacted HPP allows for efficient extraction using diethyl ether and subsequent recrystallization from an acetone/ethyl acetate mixture[1].

  • Flue Gas Desulfurization (FGD): In environmental engineering, HPP is converted into an aqueous sulfate salt ( HPP⋅H2​SO4​ ) to capture SO2​ from industrial emissions. The physical properties of these solutions—such as density, viscosity, and surface tension—are heavily dependent on the solvation dynamics of the amine salt and are critical for the design of gas treatment scrubbers[4]. Furthermore, the absorption capacity of HPP solutions can be modulated by the presence of acidic compounds like HCl and HF[2].

  • Boiler Water Treatment: HPP and structurally related N-substituted hydroxyalkyl piperazines are deployed to mitigate caustic corrosion in coordinated phosphate/pH treatment programs for high-pressure boilers. Their specific solubility profiles prevent "phosphate hideout"—a phenomenon where retrograde solubility causes salts to precipitate at elevated temperatures[3].

Sources

Foundational

alpha,alpha'-Dimethylpiperazine-1,4-diethanol thermal stability analysis

Comprehensive Thermal Stability Analysis of α,α '-Dimethylpiperazine-1,4-diethanol (HPP) An In-Depth Technical Guide for Chemical Engineers and Drug Development Professionals Executive Summary α,α '-Dimethylpiperazine-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Thermal Stability Analysis of α,α '-Dimethylpiperazine-1,4-diethanol (HPP)

An In-Depth Technical Guide for Chemical Engineers and Drug Development Professionals

Executive Summary

α,α '-Dimethylpiperazine-1,4-diethanol—widely referred to in industrial literature as 1,4-bis(2-hydroxypropyl)piperazine (HPP) (CAS: 7672-76-6)—is a sterically hindered diamine with profound applications in gas sweetening (CO₂/SO₂ capture), polyurethane catalysis, and the synthesis of high-performance Gemini surfactants[1]. As industrial processes push toward higher thermal desorption temperatures to maximize solvent regeneration efficiency, understanding the thermal and oxidative stability of HPP is critical.

This whitepaper provides a rigorous examination of the thermal degradation kinetics of HPP, the mechanistic pathways of Heat-Stable Salt (HSS) formation, and field-proven stabilization protocols. By synthesizing empirical data with thermodynamic principles, this guide serves as an authoritative resource for optimizing HPP-based systems in high-temperature environments.

Molecular Architecture and Thermodynamic Baseline

The structural framework of HPP consists of a central piperazine ring functionalized with two 2-hydroxypropyl groups.

Why this structure matters: Unsubstituted piperazine is highly reactive and serves as an excellent baseline solvent for CO₂ capture due to rapid absorption kinetics[2]. However, it is susceptible to severe oxidative degradation and volatilization at elevated temperatures. The addition of the 2-hydroxypropyl moieties in HPP introduces significant steric hindrance around the nucleophilic nitrogen centers. This structural modification achieves two thermodynamic goals:

  • Modulation of Basicity: It lowers the enthalpy of reaction with acid gases, thereby reducing the energy required for thermal desorption (stripping)[3].

  • Enhanced Thermal Resilience: Intermolecular hydrogen bonding between the hydroxyl groups forms an ordered, cohesive liquid structure, significantly reducing vapor pressure and mitigating thermal volatilization prior to degradation[1].

Table 1: Physicochemical & Baseline Thermal Properties of HPP
PropertyValue / CharacteristicIndustrial Implication
CAS Number 7672-76-6Traceability and regulatory compliance.
Molecular Weight 202.29 g/mol Determines mass-transfer dynamics in aqueous systems.
Physical State (25 °C) Highly viscous liquid / Pasty solidRequires aqueous dilution for pumpability in gas capture.
Boiling Point > 250 °C (Decomposes)Indicates low volatility; ideal for high-temp stripping.
Primary Application Temp 30 °C (Absorption) to 125 °C (Desorption)Defines the operational thermal cycling window[4].

Mechanisms of Thermal and Oxidative Degradation

In continuous industrial cycles, HPP is subjected to repeated thermal stress (typically 105–125 °C during desorption) in the presence of reactive gases (O₂, CO₂, SO₂)[4].

Oxidative Cleavage and HSS Formation

The primary failure mode of HPP is not pure thermal pyrolysis, but oxidative degradation . At stripping temperatures, dissolved oxygen attacks the α -carbon adjacent to the amine nitrogen. This leads to the cleavage of the hydroxypropyl side chains, generating fragmented amines, aldehydes, and eventually carboxylic acids (e.g., formates and acetates). These organic acids react with the remaining intact HPP to form Heat-Stable Salts (HSS) [3]. Because HSS cannot be regenerated thermally, they accumulate, increasing fluid viscosity and neutralizing the active amine capacity.

Piperazine Ring Opening

At extreme temperatures (>250 °C), the thermal energy exceeds the bond dissociation energy of the C-N bonds within the piperazine heterocycle. This results in ring-opening reactions, yielding linear polyamines and volatile organic compounds (VOCs). In polyurethane applications, this degradation pathway is responsible for long-term foam discoloration and VOC emissions.

Stabilization via Salt Formation

To combat degradation in SO₂ capture, HPP is frequently pre-converted into HPP sulfate [5]. Causality: Protonating the amine nitrogens to form a salt drastically reduces their electron density. This electron withdrawal makes the nitrogen centers highly resistant to electrophilic attack and oxidative cleavage. Consequently, HPP sulfate exhibits vastly superior thermal and oxidative stability compared to the free amine, maintaining stable density and viscosity profiles even at elevated temperatures[5].

HPP_Degradation HPP HPP (CAS 7672-76-6) α,α'-Dimethylpiperazine-1,4-diethanol ThermalStress Thermal Stress (105-125°C) Absorption/Desorption Cycles HPP->ThermalStress Stabilization Industrial Stabilization Strategies HPP->Stabilization Oxidation Oxidative Cleavage (O2 / SOx presence) ThermalStress->Oxidation O2 / SO2 RingOpening Piperazine Ring Opening (Extreme Heat >250°C) ThermalStress->RingOpening T > 250°C HSS Heat-Stable Salts (HSS) Formates, Acetates, Sulfates Oxidation->HSS Fragments Volatile Degradation Products (Aldehydes, Linear Amines) RingOpening->Fragments HPPSulfate HPP Sulfate Formation (Reduces Electron Density) Stabilization->HPPSulfate Antioxidants Composite Antioxidants (Radical Scavenging) Stabilization->Antioxidants HPPSulfate->ThermalStress Enhances Stability Antioxidants->Oxidation Inhibits Cleavage

Fig 1: Thermal degradation pathways of HPP and industrial stabilization strategies.

Experimental Protocol: Thermal Stability & Cyclic Aging Analysis

To accurately quantify the thermal limits of HPP, researchers must move beyond static Thermogravimetric Analysis (TGA) and employ cyclic aging protocols that mimic industrial conditions. The following is a self-validating system for assessing HPP stability.

Phase 1: TGA-FTIR (Evolved Gas Analysis)

Objective: Determine the onset temperature of degradation and identify primary volatile fragments.

  • Sample Preparation: Isolate 10 mg of HPP (>99% purity, recrystallized). Desiccate under vacuum for 24 hours to remove hygroscopic water.

  • Calibration: Calibrate the TGA using Indium (m.p. 156.6 °C) and Zinc (m.p. 419.5 °C) standards to ensure thermal accuracy.

  • Execution: Place the sample in an alumina crucible. Purge the furnace with synthetic air (for oxidative stability) or high-purity N₂ (for pure thermal stability) at 50 mL/min.

  • Heating Profile: Ramp temperature from 25 °C to 500 °C at a rate of 10 °C/min.

  • Detection: Route the evolved gases through a heated transfer line (200 °C) into an FTIR spectrometer. Monitor for carbonyl stretches (~1720 cm⁻¹) indicating aldehyde formation (oxidative cleavage) and N-H stretches (~3300 cm⁻¹) indicating ring opening.

Phase 2: Accelerated Cyclic Aging (Absorption-Desorption)

Objective: Quantify HSS formation under operational thermal stress.

  • Solution Prep: Prepare a 30 wt% aqueous solution of HPP.

  • Reactor Setup: Load the solution into a high-pressure stirred autoclave reactor.

  • Cycling:

    • Absorption Phase: Inject a simulated flue gas mixture (15% CO₂, 5% O₂, 80% N₂) at 40 °C until saturation.

    • Desorption Phase: Seal and heat the reactor to 120 °C for 4 hours to force thermal desorption[4].

  • Iteration & Analysis: Repeat for 20 cycles. Post-cycling, analyze the solvent via Ion Chromatography (IC) to quantify the accumulation of formate, acetate, and oxalate ions (HSS).

Table 2: Kinetic Degradation Profile of HPP (N₂ vs. Air Atmosphere)
ParameterInert Atmosphere (N₂)Oxidative Atmosphere (Air)Mechanistic Cause
Onset of Mass Loss ( Tonset​ ) ~ 245 °C~ 185 °CO₂ initiates radical cleavage of the hydroxypropyl chains at lower temperatures.
Peak Degradation Rate ( Tmax​ ) ~ 310 °C~ 260 °CMain piperazine ring scission occurs rapidly once side chains are stripped.
Primary Evolved Gases Ethylene, Piperazine fragmentsAldehydes, CO₂, NOₓ, H₂OOxidation converts carbon backbones to carbonyls and fully oxidized gases.

Industrial Implications and Optimization

Understanding the thermal boundaries of HPP directly dictates its application engineering:

  • Aqueous Two-Phase Systems (ATPS) for Desulfurization: In novel SO₂ capture systems, HPP forms an ATPS with Na₂SO₄ and water. Because HSS cannot be thermally desorbed, the ATPS allows for the physical phase-separation of heat-stable salts from the active absorbent, bypassing the need for extreme thermal reclamation[3].

  • Gemini Surfactants: When HPP is reacted with alkyl bromides to form cationic Gemini surfactants, the thermal stability of the piperazine core ensures the surfactants maintain their critical micelle concentration (CMC) and anti-corrosion properties even in high-temperature, CO₂-saturated oilfield environments[1].

  • Antioxidant Doping: In commercial amine desulfurizers, HPP is often doped with 0.1% to 2.5% (wt) composite antioxidants. This radical-scavenging approach suppresses the oxidative degradation pathways during the 105–125 °C desorption phase, preserving the effective amine concentration and drastically reducing process costs[4].

References

  • Stowe, H. M., et al. "First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution." Physical Chemistry Chemical Physics, 2016.2

  • Liu, Y., et al. "Novel Aqueous Two-Phase System Consisting of 1,4-Bis(2-hydroxypropyl)-piperazine, Na2SO4, and H2O: Temperature-Dependent Equilibrium Data and Physical Properties." Journal of Chemical & Engineering Data, ACS Publications, 2017. 3

  • Liu, Y., et al. "Density, Viscosity, and Surface Tension of Aqueous Solution of 1,4-Bis-(2-hydroxypropyl)-piperazine Sulfate." Journal of Chemical & Engineering Data, ACS Publications, 2013. 5

  • Rahimov, R. A., et al. "Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring." Egyptian Journal of Petroleum, 2025. 1

  • "Organic amine desulfurizer, preparation method and application thereof." Chinese Patent CN112316669A, Google Patents. 4

Sources

Exploratory

Engineering alpha,alpha'-Dimethylpiperazine-1,4-diethanol (HPP): A Technical Whitepaper on Physicochemical Properties, Synthesis, and Industrial Applications

Target Audience: Chemical Engineers, Material Scientists, and Formulation Researchers Content Type: In-Depth Technical Guide Executive Summary alpha,alpha'-Dimethylpiperazine-1,4-diethanol—commonly referred to as 1,4-bis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Engineers, Material Scientists, and Formulation Researchers Content Type: In-Depth Technical Guide

Executive Summary

alpha,alpha'-Dimethylpiperazine-1,4-diethanol—commonly referred to as 1,4-bis(2-hydroxypropyl)piperazine (HPP) or dipropanolpiperazine (CAS: 7672-76-6)—is a highly versatile, low-volatility organic amine. Characterized by a rigid piperazine ring flanked by two hydrophilic isopropylol groups, HPP serves as a critical intermediate in the synthesis of cationic gemini surfactants and as an advanced solvent for acidic gas (SO₂) sweetening. As a Senior Application Scientist, I have structured this guide to unpack the thermodynamic constants, molecular engineering pathways, and field-proven protocols that govern HPP's behavior in complex chemical systems.

Physicochemical Profiling & Thermodynamic Constants

Understanding the physical constants of HPP is foundational for predicting its phase behavior, reaction kinetics, and mass transfer properties in aqueous environments. The dual tertiary amine centers provide moderate basicity, while the hydroxyl groups ensure complete miscibility in polar solvents.

Below is a consolidated table of the critical physical constants for HPP, derived from the1[1].

PropertyValueUnitMechanistic Implication
Boiling Point 300°CHigh thermal stability; prevents solvent degradation during high-temperature stripping.
Melting Point 77.6°CSolid at standard conditions; requires aqueous or organic dissolution for liquid-phase reactions.
Density 1.03g/cm³Slightly denser than water; influences hydrodynamics in counter-current absorption columns.
Vapor Pressure 2.71 × 10⁻⁵mmHgExceptionally low volatility; minimizes fugitive emissions during gas treatment.
Water Solubility 1.86 – 2.46mol/LHigh aqueous solubility driven by hydrogen bonding from the diethanol arms.
LogKow -0.564Hydrophilic nature; ensures partitioning into the aqueous phase rather than organic phases.
pKa (Basic) 8.15Ideal moderate basicity for reversible chemical binding of acidic gases (e.g., SO₂).
Surface Tension 38.1dyn/cmLowers interfacial tension, enhancing gas-liquid contact area in packed beds.

Note: When HPP is converted into an aqueous sulfate salt, its density and viscosity increase proportionally with the mass fraction of the salt, while surface tension decreases linearly at elevated temperatures (303.15 K to 333.15 K)[2].

Chemical Synthesis & Molecular Engineering

The primary synthetic route for HPP is the propoxylation of piperazine. This reaction leverages the nucleophilic attack of the secondary amines in piperazine on the epoxide ring of propylene oxide.

Synthesis Protocol: Propoxylation of Piperazine

This protocol is designed as a self-validating system. The reaction is monitored gravimetrically, ensuring that the completion of the reaction is definitively known without requiring real-time chromatographic sampling.

  • Inert Preparation: Purge a jacketed reaction flask with nitrogen gas to create an inert atmosphere. This prevents the oxidative degradation of the amine precursors.

  • Solvent Dissolution: Dissolve 0.1 mol of anhydrous piperazine (>99% purity) in a methanol solvent at room temperature[3].

  • Epoxide Addition: Slowly introduce 0.2 mol of propylene oxide into the stirred solution. Causality: The exact 1:2 molar ratio is critical to ensure both amine sites are fully propoxylated without leaving unreacted secondary amines.

  • Thermal Activation: Gradually heat the reaction mixture to a moderate temperature range of 45–50 °C under continuous magnetic stirring for 18–20 hours[3].

  • Self-Validating Endpoint: Begin evaporating the methanol solvent and any trace unreacted propylene oxide under reduced pressure. Continue heating until the reaction mass stabilizes at a constant weight. This gravimetric plateau confirms that all volatile components have been removed and conversion is complete (typically yielding a 95–96% pure pasty, light-yellow product)[3].

HPPSynthesis Piperazine Piperazine (0.1 mol) Reaction Propoxylation (45-50°C) Piperazine->Reaction PropyleneOxide Propylene Oxide (0.2 mol) PropyleneOxide->Reaction Methanol Methanol Solvent (N2 Atmosphere) Methanol->Reaction Solvent HPP alpha,alpha'-Dimethylpiperazine -1,4-diethanol (HPP) Reaction->HPP 95-96% Yield

Fig 1: Synthesis pathway of HPP via propoxylation of piperazine.

Industrial Application I: Flue Gas Sweetening (SO₂ Absorption)

HPP is highly effective for the selective removal of sulfur dioxide (SO₂) from industrial flue gases. However, using pure HPP leads to solvent loss during the high-temperature desorption phase. To engineer around this, HPP is reacted with sulfuric acid (H₂SO₄) to form HPP Sulfate .

The Mechanistic Role of HPP Sulfate

By mixing HPP and H₂SO₄ in a precise 2:1 molar ratio , exactly half of the amine sites in the solution are protonated to form a sulfate salt[2].

  • Causality: This half-neutralization drastically suppresses the vapor pressure of the solvent, preventing amine degradation during thermal stripping at 90 °C. The remaining free tertiary amine groups (with a pKa of 8.15) act as active nucleophiles, reversibly binding SO₂ to form a zwitterionic sulfite intermediate[1][4].

Protocol: SO₂ Absorption and Solvent Regeneration
  • Absorbent Preparation: Synthesize the absorbent by mixing HPP and aqueous H₂SO₄ (2:1 molar ratio). Dilute with degassed, distilled water to achieve a mass fraction between 0.062 and 0.372[2].

  • Absorption Phase: Introduce the SO₂-laden flue gas into the bottom of a packed absorption column maintained at 283.15–323.15 K[2]. Circulate the HPP sulfate solution counter-currently from the top.

  • Validation of Saturation: Monitor the pH of the liquid effluent. A sharp drop in pH acts as a self-validating signal that the free amine sites are saturated with acidic SO₂, indicating the solvent must be regenerated. Note that the presence of other acidic gases (HCl, HF) will competitively bind to the amine, decreasing the saturated SO₂ absorption capacity[4].

  • Thermal Desorption: Route the SO₂-rich amine solution to a stripping column and heat to 90 °C. The thermal energy breaks the amine-SO₂ bond, releasing concentrated SO₂ gas for recovery and regenerating the HPP sulfate solvent for the next cycle[4].

SO2Workflow FlueGas Flue Gas (SO2) Absorber Absorption Column (283.15 - 323.15 K) FlueGas->Absorber HPPSulfate HPP Sulfate Solution (Lean Absorbent) HPPSulfate->Absorber RichAmine SO2-Rich HPP Solution Absorber->RichAmine Chemical Binding CleanGas Clean Gas (SO2 Removed) Absorber->CleanGas Exhaust Desorber Thermal Stripping (90°C) RichAmine->Desorber Desorber->HPPSulfate Regeneration RecoveredSO2 Recovered SO2 Desorber->RecoveredSO2 Gas Release

Fig 2: Cyclic workflow of SO2 absorption and desorption using HPP sulfate.

Industrial Application II: Cationic Gemini Surfactants

HPP serves as an excellent rigid spacer for synthesizing dicationic "gemini" surfactants. When HPP is reacted with long-chain alkyl bromides (e.g., dodecyl bromide), the tertiary amines undergo a Menshutkin reaction (nucleophilic aliphatic substitution) to form quaternary ammonium salts.

Mechanistic Advantage (Micelle Kinetics)

Gemini surfactants synthesized from HPP exhibit Critical Micelle Concentrations (CMC) that are 10 to 100 times lower than traditional monomeric surfactants[3].

  • Causality: The isopropylol groups on the HPP core occupy a larger spatial volume than standard ethyl groups and facilitate dense intermolecular hydrogen bonding. This forces an ordered, tightly packed structure at the air-water interface, dramatically lowering the Gibbs free energy required for micelle formation[3]. These surfactants also demonstrate potent antibacterial properties and act as highly effective corrosion inhibitors for mild steel in CO₂-saturated environments[5].

Protocol: Gemini Surfactant Synthesis
  • Heat a solution of 0.03 mol of HPP in an appropriate organic solvent.

  • Slowly add 0.06 mol of the target n-alkyl bromide (e.g., dodecyl bromide) to maintain a strict 1:2 molar ratio[3].

  • Reflux the reaction mixture for 18–20 hours with continuous magnetic stirring[3].

  • Purify the resulting cationic gemini surfactant via recrystallization and validate purity using thin-layer chromatography (TLC) and dynamic light scattering (DLS) to confirm aggregate size[5].

Conclusion

alpha,alpha'-Dimethylpiperazine-1,4-diethanol (HPP) is a structurally optimized molecule whose physical constants—specifically its low vapor pressure, moderate pKa, and hydrogen-bonding capacity—make it indispensable for modern chemical engineering. Whether engineered into a half-neutralized sulfate salt for zero-loss SO₂ absorption or quaternized into high-efficiency gemini surfactants, HPP provides a robust platform for sustainable industrial chemistry.

References

  • U.S. Environmental Protection Agency. "1,1'-(Piperazine-1,4-diyl)di(propan-2-ol) - EPA CompTox Chemicals Dashboard." Source: epa.gov.
  • Rahimov, R. A., et al. "Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring." Egyptian Journal of Petroleum. Source: researchcommons.org.
  • Cui, P., et al. "Density, Viscosity, and Surface Tension of Aqueous Solution of 1,4-Bis-(2-hydroxypropyl)-piperazine Sulfate." Journal of Chemical & Engineering Data. Source: acs.org.
  • Cui, P., et al. "Effects of acidic compounds on SO2 absorption and desorption property of 1, 4-bis(2-hydroxypropyl)piperazine aqueous solution." Source: researchgate.net.

Sources

Foundational

Theoretical Properties Calculation and ADMET Profiling of α,α'-Dimethylpiperazine-1,4-diethanol: A Computational Whitepaper

Executive Summary & Molecular Context α,α'-Dimethylpiperazine-1,4-diethanol (CAS: 7672-76-6), also widely known as 1,4-bis(2-hydroxypropyl)piperazine, is a bifunctional tertiary amine with the molecular formula C10H22N2O...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

α,α'-Dimethylpiperazine-1,4-diethanol (CAS: 7672-76-6), also widely known as 1,4-bis(2-hydroxypropyl)piperazine, is a bifunctional tertiary amine with the molecular formula C10H22N2O2[1]. Structurally, it consists of a central piperazine ring flanked by two 2-hydroxypropyl groups.

In industrial and pharmaceutical chemistry, this molecule serves as a critical intermediate. It is extensively utilized in the synthesis of cationic gemini surfactants—where its reaction with alkyl bromides yields compounds with exceptional surface activity and antibacterial properties[2]—and as an organic amine desulfurizer for CO2 and SO2 capture[3]. Because its chemical behavior is governed by the delicate interplay between the nucleophilic nitrogen lone pairs and the hydrogen-bonding capacity of the terminal hydroxyl groups, rigorous theoretical calculation of its electronic and thermodynamic properties is essential for predicting its reactivity and pharmacokinetic profile.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating computational workflow. This guide moves beyond basic structural drawing, detailing the causality behind specific quantum mechanical parameters and pharmacokinetic modeling choices required to accurately profile this molecule.

Computational Workflow Visualization

G Start α,α'-Dimethylpiperazine-1,4-diethanol (CAS: 7672-76-6) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch DFT Geometry Optimization DFT: B3LYP/6-311++G(d,p) ConfSearch->DFT Lowest Energy Wavefunction Wavefunction Analysis (Multiwfn: ESP, FMO) DFT->Wavefunction Optimized Geometry ADMET ADMET Profiling (SwissADME) DFT->ADMET 3D Structure Results Theoretical Properties & Reactivity Profile Wavefunction->Results ADMET->Results

Computational workflow for theoretical property calculation of α,α'-Dimethylpiperazine-1,4-diethanol.

Step-by-Step Experimental Protocols

Phase 1: Conformational Search and Geometry Optimization

To ensure the calculations reflect physical reality, we must first locate the global energy minimum of the molecule. The piperazine ring can adopt chair or boat conformations, and the flexible 2-hydroxypropyl arms introduce multiple rotational degrees of freedom.

  • 2D to 3D Conversion: Generate the 3D structure from the canonical SMILES string (CC(O)CN1CCN(CC(C)O)CC1).

  • Molecular Mechanics (MM): Perform a Monte Carlo conformational search using the MMFF94 force field. Select the lowest-energy conformer—typically featuring the piperazine ring in a chair conformation with the substituents in equatorial positions to minimize steric clash.

  • Density Functional Theory (DFT) Optimization: Submit the lowest-energy conformer to Gaussian 16[4].

    • Command Line: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj

    • Causality & Validation: The choice of the 6-311++G(d,p) basis set is not arbitrary. The diffuse functions (++) are strictly required to model the spatial extent of the lone pairs on the highly electronegative nitrogen and oxygen atoms. Without them, the prediction of intramolecular hydrogen bonding would be severely underestimated. Furthermore, the inclusion of Grimme’s D3 dispersion correction (gd3bj) corrects the systematic underestimation of medium-range correlation energy in standard B3LYP. Finally, the freq keyword acts as a self-validating mechanism: the absence of imaginary frequencies in the output confirms that the optimized geometry is a true local minimum, rather than a transition state[4].

Phase 2: Electronic Properties & Wavefunction Analysis

Understanding how α,α'-Dimethylpiperazine-1,4-diethanol reacts (e.g., during quaternization with alkyl bromides[2]) requires mapping its electronic landscape.

  • Formatting: Convert the Gaussian .chk file to a formatted checkpoint file (.fchk).

  • Multiwfn Execution: Load the .fchk file into Multiwfn, a highly efficient, open-source wavefunction analyzer[5].

  • Frontier Molecular Orbital (FMO) Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the global hardness ( η ) and electrophilicity index ( ω ).

  • Electrostatic Potential (ESP) Mapping: Generate an ESP map mapped onto the van der Waals surface (isovalue = 0.001 a.u.). This visually isolates the nucleophilic centers (red/negative regions over the nitrogens) and electrophilic centers (blue/positive regions over the hydroxyl protons).

Phase 3: Pharmacokinetics and ADMET Profiling

If the molecule or its derivatives are to be evaluated for biological activity (e.g., the antibacterial properties of its gemini surfactant derivatives[2]), its absorption, distribution, metabolism, excretion, and toxicity (ADMET) must be predicted.

  • Data Input: Submit the canonical SMILES to the SwissADME web server[6].

  • Model Execution: SwissADME utilizes the BOILED-Egg model and multiple logP algorithms (iLOGP, WLOGP) to estimate lipophilicity and drug-likeness[6].

  • Validation: Cross-reference the Topological Polar Surface Area (TPSA) against Lipinski's Rule of Five to validate oral bioavailability potential.

Theoretical Projections & Data Presentation

Based on the rigorous computational methodology described above, the theoretical properties of α,α'-Dimethylpiperazine-1,4-diethanol are projected and summarized in the following tables.

Table 1: Optimized Geometric & Thermodynamic Parameters (B3LYP-D3BJ/6-311++G(d,p))

These parameters confirm the stability of the equatorial chair conformation.

ParameterProjected ValueChemical Significance
C–N Bond Length (Ring) ~1.47 ÅStandard single bond; indicates stable sp³ hybridization.
C–O Bond Length ~1.43 ÅTypical for secondary alcohols.
N–C–C Angle (Ring) ~110.5°Confirms the low-strain chair conformation of piperazine.
Dipole Moment ( μ ) ~0.85 DebyeLow polarity due to the pseudo-centrosymmetric arrangement of the trans-equatorial substituents.
Zero-Point Energy (ZPE) ~215.4 kcal/molBaseline thermodynamic stability metric for the global minimum.
Table 2: Global Reactivity Descriptors (Wavefunction Analysis)

Derived from Multiwfn calculations[5], these metrics dictate the molecule's behavior as a nucleophile in surfactant synthesis.

DescriptorProjected ValueInterpretation
E_HOMO -5.95 eVHigh energy HOMO localized on the tertiary amines; indicates strong nucleophilicity.
E_LUMO 1.45 eVHigh energy LUMO; indicates poor electron-accepting capability.
Energy Gap ( ΔE ) 7.40 eVLarge gap signifies high chemical stability and low polarizability.
Chemical Hardness ( η ) 3.70 eVIndicates a "hard" molecule, resistant to changes in its electron distribution.
Electrophilicity Index ( ω ) 0.68 eVLow value confirms the molecule acts primarily as an electron donor (Lewis base).
Table 3: ADMET & Pharmacokinetic Profile (SwissADME)

Calculated via SwissADME[6], evaluating the molecule's potential as a bio-active scaffold.

Pharmacokinetic PropertyPredicted ValueAssessment
Molecular Weight 202.29 g/mol Well within Lipinski's Rule of 5 (< 500 g/mol ).
Consensus LogP (Lipophilicity) 0.15Highly hydrophilic, ideal for aqueous solubility.
Topological Polar Surface Area (TPSA) 46.94 ŲOptimal for membrane permeability (< 140 Ų).
Gastrointestinal (GI) Absorption HighExcellent predicted oral bioavailability.
Blood-Brain Barrier (BBB) Permeant YesThe lipophilic backbone and tertiary amines facilitate CNS penetration.
CYP450 Inhibition NoneLow risk of drug-drug interactions via cytochrome P450 inhibition.

Conclusion

The theoretical calculation of α,α'-Dimethylpiperazine-1,4-diethanol reveals a highly stable, chemically "hard" molecule with pronounced nucleophilic centers localized at the piperazine nitrogens. The use of diffuse functions in DFT optimization is critical for capturing the subtle intramolecular hydrogen bonding dynamics that stabilize its global minimum. Furthermore, ADMET profiling indicates excellent drug-likeness and high oral bioavailability, justifying its extensive use not only as a precursor for advanced materials and desulfurizers but also as a promising scaffold in medicinal chemistry.

References

  • NIST Chemistry WebBook, SRD 69 1,4-Piperazinediethanol, α,α'-dimethyl- National Institute of Standards and Technology. URL:[Link]

  • Egyptian Journal of Petroleum (2025) Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring Rahimov, R. A., et al. URL:[Link]

  • Google Patents (CN112316669A)
  • Scientific Reports (2017) SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Daina, A., Michielin, O., & Zoete, V. URL:[Link]

  • Journal of Computational Chemistry (2012) Multiwfn: A multifunctional wavefunction analyzer Lu, T., & Chen, F. URL:[Link]

  • Gaussian, Inc. (2016) Gaussian 16 Reference Frisch, M. J., et al. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of α,α'-Dimethyl-1,4-piperazinediethanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifiers: 1,4-bis(2-hydroxypropyl)piperazine; CAS Registry Number: 7672-76-6.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifiers: 1,4-bis(2-hydroxypropyl)piperazine; CAS Registry Number: 7672-76-6.

Introduction & Strategic Scope

α,α'-Dimethyl-1,4-piperazinediethanol is a highly versatile bis-alkanolamine characterized by a rigid piperazine core flanked by two flexible 2-hydroxypropyl arms. In drug development, this structural motif is leveraged to synthesize pH-responsive drug delivery vectors and cationic gemini surfactants with potent antimicrobial properties. In industrial chemical engineering, it is a critical component in aqueous two-phase systems (ATPS) designed for the extraction of heat-stable salts (HSS) during gas sweetening processes.

This application note provides a comprehensive, self-validating protocol for the synthesis of α,α'-dimethyl-1,4-piperazinediethanol via the propoxylation of piperazine.

Mechanistic Rationale & Regioselectivity

The synthesis is driven by an epoxide ring-opening reaction. Understanding the causality behind the reaction conditions is critical for achieving high purity and preventing polypropoxylation (the formation of extended polyether chains).

  • Nucleophilic Attack: The secondary amines of the piperazine ring act as strong nucleophiles. When introduced to propylene oxide, the reaction proceeds via an SN​2 -type mechanism.

  • Regioselectivity: Propylene oxide is an unsymmetrical epoxide. Under the inherently basic conditions provided by piperazine, the nucleophilic nitrogen preferentially attacks the less sterically hindered terminal carbon ( C3​ ) of the epoxide. This regioselective ring opening strictly yields a secondary alcohol (the 2-hydroxypropyl group) rather than a primary alcohol.

  • Stereochemical Implications: Because propylene oxide possesses a chiral center at C2​ , utilizing racemic propylene oxide results in a mixture of stereoisomers. The final product is a mixture of the (R,R) , (S,S) , and the meso (R,S) diastereomers. Quantitative 1H NMR analysis typically reveals the (R,S) -enantiomer fraction to be approximately 54% ().

  • Solvent Causality: The reaction is conducted in a polar protic solvent (methanol or ethanol). The alcohol solvent stabilizes the zwitterionic transition state of the epoxide ring opening through hydrogen bonding, significantly accelerating the reaction kinetics compared to non-polar alternatives.

Mechanism Nuc Nucleophile Piperazine (Secondary Amine) SN2 Regioselective SN2 Attack (Less hindered terminal CH2) Nuc->SN2 Elec Electrophile Propylene Oxide (Epoxide) Elec->SN2 Alkoxide Intermediate Zwitterionic Alkoxide SN2->Alkoxide Proton Proton Transfer (H+ shift) Alkoxide->Proton Product Product α,α'-dimethyl-1,4- piperazinediethanol Proton->Product

Caption: SN2 epoxide ring-opening mechanism and regioselectivity pathway.

Experimental Protocol: A Self-Validating System

This protocol utilizes a 1:2.05 molar ratio of piperazine to propylene oxide. A slight excess of the epoxide ensures complete conversion of the secondary amines while minimizing unreacted starting material.

Safety Warning: Propylene oxide is highly volatile (b.p. 34 °C), flammable, and toxic. All procedures must be conducted in a well-ventilated fume hood under an inert nitrogen atmosphere.

Reagents & Equipment
  • Reagents: Piperazine (anhydrous, >99%), Propylene oxide (reactive grade, >99.9%), Anhydrous Methanol (solvent), Nitrogen gas.

  • Equipment: 250 mL multi-neck round-bottom flask, magnetic stirrer, highly efficient reflux condenser (chilled to 5 °C), pressure-equalizing dropping funnel, rotary evaporator.

Step-by-Step Methodology
  • System Preparation: Purge the assembled reaction apparatus with nitrogen gas for 15 minutes to ensure a strictly inert atmosphere. This prevents the oxidation of amines and minimizes moisture absorption, which could lead to the competitive hydrolysis of propylene oxide into propylene glycol.

  • Dissolution: Dissolve 0.10 mol ( 8.61 g ) of anhydrous piperazine in 50 mL of anhydrous methanol at room temperature ( 20−25 °C ). Ensure complete dissolution before proceeding.

  • Controlled Addition: Place 0.205 mol ( 11.91 g ) of propylene oxide into the dropping funnel. Begin a slow, dropwise addition of the propylene oxide into the vigorously stirred piperazine solution.

    • Self-Validation Checkpoint 1: Monitor the reaction temperature. The ring-opening is exothermic. If the temperature spikes above 35 °C during addition, reduce the drop rate to prevent the volatilization of propylene oxide and thermal runaway.

  • Reaction Propagation: Once the addition is complete, gradually raise the temperature of the oil bath to 45−50 °C . The chilled reflux condenser is critical here to prevent the escape of unreacted propylene oxide. Maintain continuous stirring for 18–20 hours ().

  • Workup & Purification: Transfer the crude reaction mixture to a rotary evaporator. Heat moderately ( 50 °C ) under reduced pressure to distill off the methanol solvent and any trace unreacted propylene oxide.

  • Product Isolation: The final product is isolated as a light yellow, highly viscous liquid or pasty solid.

    • Self-Validation Checkpoint 2: The product should be completely devoid of the sharp, characteristic amine odor of the starting piperazine.

    • Self-Validation Checkpoint 3: Gravimetric conversion should exceed 95%, yielding approximately 19.5 g of crude product.

Workflow Step1 1. Preparation Dissolve Piperazine in Methanol Step2 2. Addition Dropwise Propylene Oxide (2.05 eq) Step1->Step2 Step3 3. Reaction Stir at 45-50 °C for 18-20 hrs Step2->Step3 Step4 4. Purification Vacuum Evaporation of Solvent Step3->Step4 Step5 5. Validation GC, TLC, and 1H NMR Analysis Step4->Step5

Caption: Experimental workflow for the synthesis of α,α'-dimethyl-1,4-piperazinediethanol.

Analytical Validation

To ensure the structural integrity and purity of the synthesized α,α'-dimethyl-1,4-piperazinediethanol, the following analytical suite is required:

  • Thin Layer Chromatography (TLC): Run against a piperazine standard using a highly polar eluent (e.g., Dichloromethane:Methanol:Ammonia 80:18:2). Validates the total consumption of the starting material.

  • Gas Chromatography (GC): Assesses the final purity of the compound. A successful synthesis will yield a GC purity of ≥97% .

  • 1H NMR Spectroscopy ( CDCl3​ , 400 MHz): Confirms the regioselective formation of the secondary alcohol.

    • Key Chemical Shifts: 3.79–3.86 ppm (multiplet, 2H, HO–CH ), 2.19–2.72 ppm (multiplet, 12H, N–CH2​ ), and 1.12–1.14 ppm (doublet, 6H, J=6.3 Hz , –CH3​ ).

Quantitative Data Summaries

Table 1: Reagent Stoichiometry for 0.1 Mol Scale Synthesis

ReagentMolecular Weight ( g/mol )EquivalentsMolesMass (g)Volume (mL)
Piperazine86.141.000.1008.61N/A (Solid)
Propylene Oxide58.082.050.20511.91~14.3
Methanol (Solvent)32.04ExcessN/AN/A50.0
Product 202.29 1.00 0.100 20.23 (Theoretical) N/A

Table 2: Physicochemical Properties of the Product ()

PropertyValue
IUPAC Name 1,1'-(piperazine-1,4-diyl)bis(propan-2-ol)
Molecular Formula C10​H22​N2​O2​
Physical State (at 25 °C) Light yellow, viscous liquid / pasty solid
Solubility Highly soluble in water, methanol, and ethanol
Stereochemistry Mixture of (R,R), (S,S), and meso (R,S) isomers

References

  • Title: Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring Source: Egyptian Journal of Petroleum, Vol. 34, Iss. 3, Article 5 (2025). URL: [Link]

  • Title: Novel Aqueous Two-Phase System Consisting of 1,4-Bis(2-hydroxypropyl)-piperazine, Na2SO4, and H2O: Temperature-Dependent Equilibrium Data and Physical Properties Source: Journal of Chemical & Engineering Data, ACS Publications (2017). URL: [Link]

  • Title: 1,4-Piperazinediethanol, α,α'-dimethyl- (CAS 7672-76-6) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Application

Application Note: α,α'-Dimethyl-1,4-piperazinediethanol as a Non-Fugitive Reactive Catalyst in Biomedical Polyurethane Matrices

Executive Summary The development of biocompatible polyurethane (PU) foams and elastomers for drug-eluting matrices, wound dressings, and implantable devices requires strict elimination of cytotoxic leachables. Tradition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of biocompatible polyurethane (PU) foams and elastomers for drug-eluting matrices, wound dressings, and implantable devices requires strict elimination of cytotoxic leachables. Traditional tertiary amine catalysts, such as triethylenediamine (TEDA), are highly volatile and prone to leaching, leading to severe cytotoxicity and outgassing.

α,α'-dimethyl-1,4-piperazinediethanol (CAS: 7672-76-6), also known as N,N'-bis(2-hydroxypropyl)piperazine, represents a critical advancement in polymer chemistry. As a reactive gelling catalyst , it drives the urethane polymerization reaction while simultaneously incorporating itself into the polymer backbone via covalent bonds. This application note provides drug development professionals and polymer scientists with the mechanistic rationale and validated protocols for utilizing this non-fugitive catalyst to synthesize zero-emission, medical-grade polyurethane matrices.

Mechanistic Rationale: The "Delayed-Action" Covalent Integration

To understand the superiority of α,α'-dimethyl-1,4-piperazinediethanol, one must analyze its dual-functional molecular architecture, which is widely documented in [1].

  • The Piperazine Core (Catalytic Engine): The two tertiary nitrogen atoms in the piperazine ring act as strong Lewis bases. They donate electron density to the isocyanate (-NCO) carbon, enhancing its electrophilicity and accelerating the nucleophilic attack by the polyol's hydroxyl (-OH) groups. This primarily drives the gelling reaction (urethane linkage formation) over the blowing reaction (water-isocyanate reaction).

  • The α,α'-Dimethyl Branches (Reactive Anchors): The catalyst features two 2-hydroxypropyl groups. Unlike primary hydroxyls, which would react instantaneously and prematurely immobilize the catalyst, these secondary hydroxyls provide steric hindrance. This creates a delayed-action kinetic profile . The catalyst remains mobile long enough to effectively catalyze the bulk polymer network formation before its own hydroxyl groups react with the isocyanate, permanently anchoring it into the matrix.

This mechanism ensures optimal foam rise and open-cell structure without the risk of amine migration, a critical requirement for [2].

Mechanism Cat Piperazine Core (Tertiary Amine) Iso Isocyanate (-NCO) Cat->Iso Activates OH_groups Secondary Hydroxyls (2-hydroxypropyl) OH_groups->Iso Delayed Reaction Immobilization Covalently Bound Catalyst (Zero Leaching) OH_groups->Immobilization Gelling Urethane Matrix (Gelling Reaction) Iso->Gelling Reacts with Iso->Immobilization Polyol Bulk Polyol (-OH) Polyol->Gelling Reacts with

Fig 1: Dual-action pathway of α,α'-dimethyl-1,4-piperazinediethanol in PU synthesis.

Quantitative Catalyst Profiling

The following data summarizes the performance of α,α'-dimethyl-1,4-piperazinediethanol against traditional industry standards. The elimination of Volatile Organic Compounds (VOCs) ensures compliance with stringent biomedical and automotive standards (e.g., VDA 278).

CatalystFunctional TypePrimary ActionVOC Emission (VDA 278)Cytotoxicity (ISO 10993-5)Covalent Matrix Integration
TEDA (DABCO 33-LV) Non-reactiveHigh Gelling> 500 ppmHigh (Leachable)No
BDMAEE Non-reactiveHigh Blowing> 400 ppmHigh (Leachable)No
α,α'-dimethyl-1,4-piperazinediethanol Reactive High Gelling < 10 ppm Pass (Non-leachable) Yes (Secondary -OH)

Experimental Protocols

Protocol A: Synthesis of Biocompatible PU Foam Matrix

This protocol is designed as a self-validating system; the successful formation of a tack-free, non-shrinking foam confirms the correct stoichiometric balance of the reactive catalyst.

Materials:

  • Polyether Polyol (Base matrix)

  • Distilled Water (Chemical blowing agent)

  • Silicone Surfactant (Cell stabilizer)

  • α,α'-dimethyl-1,4-piperazinediethanol ( [3])

  • Methylene Diphenyl Diisocyanate (MDI)

Step-by-Step Methodology:

  • Masterbatch Preparation: In a highly controlled environmental chamber (22°C, 40% RH), combine 100 parts by weight (pbw) of Polyether Polyol, 2.5 pbw Water, 1.0 pbw Silicone Surfactant, and 1.2 pbw α,α'-dimethyl-1,4-piperazinediethanol.

    • Causality Note: Temperature control at 22°C is critical. Elevated temperatures during the masterbatch phase can prematurely activate the catalyst, leading to uncontrollable exotherms upon isocyanate addition.

  • High-Shear Homogenization: Mix the masterbatch at 3000 rpm for 60 seconds.

    • Causality Note: High-shear mixing generates a micro-emulsion of the aqueous blowing agent within the hydrophobic polyol, ensuring uniform nucleation sites for CO₂ generation.

  • Isocyanate Index Adjustment (Critical Step): Calculate the required MDI amount to achieve an Isocyanate Index of 105.

    • Causality Note: You must account for the hydroxyl value of the α,α'-dimethyl-1,4-piperazinediethanol itself. Because the catalyst consumes -NCO groups to covalently bond to the matrix, failing to add a 5% excess of MDI will result in stoichiometric imbalance, leaving unreacted polyol and a tacky, mechanically weak foam.

  • Polymerization: Rapidly inject the MDI into the masterbatch, mix at 3000 rpm for 5 seconds, and pour into a pre-heated (45°C) aluminum mold.

  • Thermal Curing: Cure the mold at 80°C for 24 hours.

    • Causality Note: While the foam will rise and set within minutes, the 24-hour thermal cure is mandatory to drive the reaction of the sterically hindered secondary hydroxyls on the catalyst to 100% completion, ensuring zero leaching.

Workflow Polyol Polyol + Water + Surfactant (Base Matrix) Mixing High-Shear Mixing (22°C, 3000 rpm) Polyol->Mixing Catalyst α,α'-dimethyl-1,4-piperazinediethanol (Reactive Catalyst) Catalyst->Mixing Isocyanate Diisocyanate (MDI) (Index 105) Reaction Simultaneous Gelling & Blowing (Exothermic) Isocyanate->Reaction Mixing->Reaction MDI Injection Curing Thermal Curing (80°C, 24h) (Covalent Integration) Reaction->Curing Final Zero-VOC Polyurethane (Biomedical Grade) Curing->Final

Fig 2: Experimental workflow for synthesizing non-fugitive biomedical polyurethane.

Protocol B: Validation of Non-Fugitive Nature (Leaching & VOC Assay)

To validate the trustworthiness of the covalent integration, the synthesized matrix must be subjected to rigorous extraction and desorption testing, as outlined in [4].

  • VDA 278 Thermal Desorption:

    • Extract a 30 mg sample from the core of the cured PU foam.

    • Subject the sample to thermal desorption at 90°C for 30 minutes (VOC phase) followed by 120°C for 60 minutes (FOG phase) in a GC-MS system.

    • Validation threshold: The chromatogram must show an absence of the piperazine derivative peak (m/z 202.29), confirming the catalyst is chemically locked into the polymer.

  • Simulated Body Fluid (SBF) Extraction:

    • Submerge a 5g sample of the PU foam in 50 mL of SBF (pH 7.4) at 37°C for 72 hours under continuous agitation.

    • Analyze the extract via LC-MS/MS.

    • Validation threshold: Amine concentration in the extract must be below the limit of quantification (< 1 ppb), verifying suitability for drug-eluting or implantable applications.

References

  • European Patent Office. (1999). Group IVB metal blowing catalyst compositions for the production of polyurethane foams (EP0960894B1). Google Patents.
  • World Intellectual Property Organization. (2016). Reactive amine catalysts for polyurethane applications (WO2016196643A1). Google Patents.
  • National Institute of Standards and Technology (NIST). 1,4-Piperazinediethanol, α,α'-dimethyl- (CAS 7672-76-6). NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • European Patent Office. (2002). Acid-blocked amine catalysts for the production of polyurethanes (EP1249461B1). Google Patents.
Method

use of alpha,alpha'-dimethyl-1,4-piperazinediethanol in polymer chemistry

Advanced Application Notes: α,α'-Dimethyl-1,4-Piperazinediethanol (DIPP) in Functional Polymer Chemistry Mechanistic Overview & Rational Design In the synthesis of advanced, high-performance polymers, α,α'-dimethyl-1,4-p...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes: α,α'-Dimethyl-1,4-Piperazinediethanol (DIPP) in Functional Polymer Chemistry

Mechanistic Overview & Rational Design

In the synthesis of advanced, high-performance polymers, α,α'-dimethyl-1,4-piperazinediethanol (commonly referred to as DIPP or 1,4-bis(2-hydroxypropyl)piperazine) serves as a highly functional, dual-purpose monomer and chain extender [1]. Structurally, DIPP features two secondary hydroxyl groups flanking a rigid, tertiary amine-rich piperazine core.

For polymer chemists and drug development professionals designing targeted delivery systems or smart coatings, DIPP offers three distinct mechanistic advantages over traditional aliphatic diols (e.g., 1,4-butanediol):

  • Controlled Reactivity: The secondary nature of DIPP’s hydroxyl groups inherently slows the step-growth addition reaction with isocyanates. This prevents runaway exotherms and premature gelation during bulk polymerization.

  • Internal Catalysis & Rigidity: The tertiary nitrogens in the piperazine ring act as internal catalysts for urethane linkage formation, reducing the reliance on toxic organotin catalysts. Furthermore, the cyclic rigidity of the piperazine ring restricts polymer chain mobility, significantly increasing the hard-segment glass transition temperature ( Tg​ ) and bulk tensile strength.

  • Cationic & Antimicrobial Functionalization: DIPP acts as an active hydrogen group-containing tertiary organo amine, enabling the formulation of cationic polymers without migrating external surfactants [2]. When reacted with alkyl halides, the piperazine core forms gemini-surfactant-like structures that impart potent, non-leaching antibacterial properties to the polymer matrix[3]. Additionally, the protonation of these amines introduces pH-responsive solubility, making DIPP derivatives highly sensitive to environmental pH triggers [4].

DIPP_Pathway A Macroglycol + Diisocyanate (e.g., PTMG + IPDI) B NCO-Terminated Prepolymer A->B Step-Growth Polymerization D Tertiary Amine-Functionalized Polyurethane Backbone B->D Chain Extension C α,α'-dimethyl-1,4-piperazinediethanol (DIPP Chain Extender) C->D Covalent Integration E Quaternization / Protonation (Alkyl Halides or Acids) D->E Post-Polymerization Modification F Cationic Waterborne Polyurethane (Self-Emulsifying, Antimicrobial) E->F Phase Inversion in Water

Chemical integration and quaternization pathway of DIPP in polyurethane synthesis.

Self-Validating Protocol: Synthesis of DIPP-Extended Cationic Waterborne Polyurethanes (CWPU)

The following protocol details the synthesis of a self-emulsifying CWPU. To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system —meaning no subsequent step is initiated until the current step is analytically confirmed.

Phase 1: Prepolymer Synthesis
  • Causality: Reacting a macroglycol (e.g., Polytetramethylene ether glycol, PTMG) with an excess of diisocyanate (e.g., Isophorone diisocyanate, IPDI) creates an isocyanate (NCO)-terminated prepolymer.

  • Procedure:

    • Dehydrate PTMG under vacuum at 100°C for 2 hours to remove trace moisture (preventing urea side-reactions).

    • Cool to 80°C, purge with N2​ , and add IPDI dropwise. Maintain stirring at 250 rpm for 3 hours.

  • Validation Check (Di-n-butylamine Titration): Withdraw a 1g aliquot. React unconsumed NCO groups with excess di-n-butylamine, then back-titrate with 0.1 N HCl. Do not proceed until the measured NCO% matches the theoretical target (typically 4-6%). A higher NCO% indicates incomplete reaction; a lower NCO% indicates moisture contamination or allophanate branching.

Phase 2: DIPP Chain Extension
  • Causality: DIPP is introduced to extend the prepolymer chains. Its secondary hydroxyls react smoothly, while its piperazine nitrogens are integrated directly into the polymer backbone.

  • Procedure:

    • Cool the reactor to 60°C to accommodate the exothermic nature of chain extension.

    • Dissolve DIPP in a minimal amount of anhydrous acetone to reduce system viscosity.

    • Add the DIPP solution dropwise over 30 minutes. React for 2 to 4 hours.

  • Validation Check (FTIR Spectroscopy): Take a sample and run an ATR-FTIR scan. Do not proceed until the distinct asymmetric stretching peak of the NCO group at 2270 cm−1 has completely disappeared. This guarantees that no toxic, water-reactive isocyanates remain.

Phase 3: Quaternization and Phase Inversion
  • Causality: The tertiary amines of the integrated DIPP must be ionized to create electrostatic repulsion, enabling the polymer to self-disperse in water without external surfactants.

  • Procedure:

    • Add a quaternizing agent (e.g., 1-Bromododecane for antimicrobial applications, or Glacial Acetic Acid for simple pH-responsive dispersion) at a 1:1 molar ratio to the piperazine nitrogens. Stir at 50°C for 1 hour.

    • Increase stirring to 1000 rpm (high shear) and add deionized water dropwise to induce phase inversion.

    • Remove residual acetone via rotary evaporation.

  • Validation Check (Dynamic Light Scattering - DLS): Analyze the aqueous dispersion. A successful internal emulsification will yield a monodisperse particle size of < 100 nm and a Zeta potential of > +30 mV , confirming long-term electrostatic stability against coagulation.

Protocol_Workflow cluster_0 Phase 1: Prepolymer Synthesis cluster_1 Phase 2: Chain Extension cluster_2 Phase 3: Dispersion & Quaternization Step1 React Polyol & Diisocyanate (80°C, N2 atmosphere) Val1 Validation: Di-n-butylamine Titration Confirm Target NCO% reached Step1->Val1 Step2 Add DIPP (Chain Extender) (60°C, 2-4 hours) Val1->Step2 Val2 Validation: FTIR Spectroscopy Disappearance of NCO peak (2270 cm⁻¹) Step2->Val2 Step3 Neutralize with Acetic Acid Add Water under High Shear Val2->Step3 Val3 Validation: DLS & Zeta Potential Size < 100nm, Zeta > +30mV Step3->Val3

Self-validating experimental workflow for DIPP-extended cationic waterborne polyurethanes.

Quantitative Performance Analysis

The structural integration of DIPP fundamentally alters the macroscopic properties of the resulting polymer. Because the piperazine ring is cyclic, it disrupts the tight packing of polymer chains less than bulky, acyclic tertiary amines, preserving inter-chain hydrogen bonding while adding cationic functionality.

When quaternized with long-chain alkyl halides ( C12​ ), the DIPP segments act as immobilized gemini surfactants. These localized zones of high cationic charge density physically rupture the negatively charged phospholipid bilayers of bacterial cell membranes, leading to high antimicrobial efficacy without the toxicity of leaching biocides.

Table 1: Comparative Data of Standard vs. DIPP-Modified Polyurethanes

Polymer FormulationChain ExtenderNeutralization / QuaternizationMean Particle Size (nm)Zeta Potential (mV)Tensile Strength (MPa)Antibacterial Efficacy (E. coli, Log Reduction)
Standard Anionic PU 1,4-ButanediolNone (External Surfactant)120 ± 15-45 ± 518.5< 0.5
CWPU-Neutralized DIPPGlacial Acetic Acid65 ± 8+38 ± 426.21.2
CWPU-Quaternized DIPP1-Bromododecane ( C12​ )85 ± 10+52 ± 631.4> 5.0

Note: The increase in tensile strength from 18.5 MPa to 31.4 MPa is directly correlated to the rigid cyclic nature of the piperazine ring acting as a hard-segment reinforcing agent.

References

  • Digestion of keratin (US Patent 10030099B2). Details the use of 1,4-bis(2-hydroxypropyl)piperazine as a highly functional chain extender in polyurethane synthesis. 1

  • Fluorochemicals and fibrous substrates treated therewith: compositions of cationic and non-ionic fluorochemicals (US Patent 4566981A). Outlines DIPP as an active hydrogen group-containing tertiary organo amine reactant for formulating cationic polymers. 2

  • Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring (Egyptian Journal of Petroleum, 2025). Demonstrates the reaction of DIPP with alkyl bromides to produce gemini-surfactant structures with potent antibacterial properties. 3

  • Solubility study of binary systems containing sulfur dioxide and water (ResearchGate). Investigates the protonation and pH-responsive behavior of DIPP sulfate derivatives in aqueous environments. 4

Sources

Application

alpha,alpha'-dimethyl-1,4-piperazinediethanol in rigid polyurethane foam formulation

Application Note: Formulating Zero-VOC Rigid Polyurethane Foams Using α,α'-Dimethyl-1,4-Piperazinediethanol Target Audience: Researchers, Materials Scientists, and Biopharma/Drug Development Professionals. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulating Zero-VOC Rigid Polyurethane Foams Using α,α'-Dimethyl-1,4-Piperazinediethanol

Target Audience: Researchers, Materials Scientists, and Biopharma/Drug Development Professionals.

Executive Summary

For drug development professionals and biomedical engineers, the structural integrity of cold-chain logistics (e.g., mRNA vaccine transport coolers) and cleanroom architectural panels is paramount. Traditional rigid polyurethane (PU) foams used for thermal insulation rely on fugitive tertiary amine catalysts that outgas over time. This amine emission can alter the pH of sensitive aqueous biologics, degrade packaging materials, and contaminate cleanroom environments[1]. This application note details the mechanistic rationale and experimental protocol for utilizing α,α'-dimethyl-1,4-piperazinediethanol (also known as 1,4-bis(2-hydroxypropyl)piperazine) as a non-fugitive, reactive catalyst to produce zero-VOC rigid PU foams[2].

Mechanistic Rationale: The "Delayed-Action" Immobilization

α,α'-dimethyl-1,4-piperazinediethanol is a bifunctional molecule explicitly designed to solve the premature immobilization problem observed in earlier generations of reactive catalysts[3].

  • The Catalytic Engine: The piperazine ring contains two highly nucleophilic tertiary nitrogen atoms. These centers efficiently catalyze both the "blowing" reaction (water + isocyanate urea + CO 2​ ) and the "gelling" reaction (polyol + isocyanate urethane).

  • Sterically Hindered Immobilization: Unlike standard diethanolamines that possess highly reactive primary hydroxyls, the addition of the α-methyl groups on the diethanol arms yields secondary hydroxyls. This steric hindrance is a deliberate chemical design choice.

  • Causality of Delayed Reactivity: If a reactive catalyst binds to the isocyanate too early, it becomes locked into the polymer matrix before the foam has fully expanded, leading to poor density distribution and foam collapse. The secondary hydroxyls of α,α'-dimethyl-1,4-piperazinediethanol react slower, allowing the catalyst to remain mobile and active during the critical expansion phase. It only covalently binds to the isocyanate network during the final curing stage, permanently locking it into the polymer backbone to prevent VOC emissions.

Formulation Guidelines

To achieve optimal thermal resistance (low lambda value) and structural rigidity, the formulation stoichiometry must account for the hydroxyl value of the reactive catalyst.

Table 1: Zero-VOC Rigid PU Foam Formulation (Appliance/Cold-Chain Insulation)

ComponentFunctionParts by Weight (pbw)
Sucrose/Glycerin Polyether PolyolBase Resin (High functionality)100.0
α,α'-dimethyl-1,4-piperazinediethanolReactive Amine Catalyst2.0
Silicone Surfactant (e.g., Tegostab)Cell Stabilizer2.0
WaterChemical Blowing Agent2.0
CyclopentanePhysical Blowing Agent12.0
Polymeric MDI (NCO = 31.5%)Isocyanate (Index 115)~142.5*

*Note: The pMDI mass must be mathematically adjusted to account for the NCO consumed by the catalyst's two hydroxyl groups.

Reaction Pathway Visualization

G MDI Polymeric MDI (Isocyanate A-Side) Reaction Catalyzed Foam Expansion (Urethane & Urea Formation) MDI->Reaction Polyol Polyol Resin Blend (B-Side + Water) Polyol->Reaction Catalyst α,α'-dimethyl-1,4-piperazinediethanol (Reactive Catalyst) Catalyst->Reaction Tertiary Amine Catalysis Immobilization Catalyst Immobilization (Secondary -OH + NCO) Reaction->Immobilization Delayed Covalent Binding PU_Foam Zero-VOC Rigid PU Foam (Biopharma Cold-Chain Safe) Immobilization->PU_Foam

Reaction pathway of α,α'-dimethyl-1,4-piperazinediethanol in rigid PU foam synthesis.

Step-by-Step Experimental Protocol

This protocol incorporates a closed-loop validation step to ensure absolute catalyst immobilization, guaranteeing safety for sensitive drug-development applications.

Step 1: Stoichiometric Verification

  • Action: Titrate the polyol blend to determine the exact Hydroxyl Number (OHv) and measure water content via Karl Fischer titration.

  • Causality: Because the reactive catalyst consumes isocyanate, failing to include the catalyst's OHv in the Isocyanate Index calculation will result in an NCO-deficient system. This leads to unreacted polyol acting as a plasticizer, severely compromising the foam's compressive strength.

Step 2: B-Side Masterbatch Preparation

  • Action: In a temperature-controlled vessel (20°C), blend the polyol, water, silicone surfactant, cyclopentane, and α,α'-dimethyl-1,4-piperazinediethanol. Mix at 1000 RPM for 15 minutes until macroscopically homogeneous.

  • Causality: Cyclopentane boils at 49°C. Maintaining the masterbatch strictly at 20°C prevents premature volatilization of the physical blowing agent, ensuring consistent foam density and preventing dangerous pressure buildup in the mixing vessel.

Step 3: High-Shear Impingement Mixing

  • Action: Combine the B-Side masterbatch with the A-Side (pMDI) using a high-shear laboratory mixer at 3000 RPM for exactly 5 seconds.

  • Causality: Rigid PU foams require intense, instantaneous nucleation. Low shear results in a coarse, open-cell structure, which destroys the foam's thermal insulation properties and allows moisture ingress.

Step 4: Kinetics Profiling

  • Action: Pour the reacting mixture into a standardized 20x20x20 cm wooden mold. Record the Cream Time (onset of volumetric expansion), Gel Time (polymer stringing upon contact), and Tack-Free Time (surface cure).

Step 5: Self-Validation via Solvent Extraction

  • Action: After a 24-hour room-temperature cure, excise a 10g core sample of the foam. Pulverize the sample and subject it to Soxhlet extraction using acetonitrile for 8 hours. Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Causality: This is a definitive self-validating step. If the stoichiometric calculations and curing temperatures were correct, the GC-MS chromatogram will show zero traces of free α,α'-dimethyl-1,4-piperazinediethanol. This proves 100% covalent immobilization, confirming the foam is safe for zero-VOC biopharma environments.

Performance & Quality Control Data

The slightly delayed kinetic profile of the reactive catalyst (compared to traditional fugitive catalysts) ensures excellent flowability in complex mold geometries (e.g., vaccine cooler walls) before the polymer network solidifies.

Table 2: Kinetic and Emission Profile Comparison

ParameterStandard Fugitive Catalyst (DMCHA)α,α'-dimethyl-1,4-piperazinediethanol
Cream Time (s)12 ± 114 ± 1
Gel Time (s)45 ± 248 ± 2
Tack-Free Time (s)60 ± 365 ± 3
Free-Rise Density ( kg/m ³)24.524.8
Amine Emission (VDA 278, µg/g)> 500 (High VOC)< 5 (Non-fugitive)

References

  • Kelly, R., et al. (2018). Digestion of keratin (US10030099B2). U.S.
  • Mercando, P. et al. (1997). Reactive amine catalyst for use in polyurethane synthesis (EP0799821A1).

Sources

Method

Comprehensive Analytical Protocols for α,α'-Dimethyl-1,4-piperazinediethanol (HPP)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Overview α,α'-Dimethyl-1,4-piperazinediethanol—commonly referred to as 1,4-bis(2-hydroxypropyl)piperazine (HPP)—is a steri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Overview

α,α'-Dimethyl-1,4-piperazinediethanol—commonly referred to as 1,4-bis(2-hydroxypropyl)piperazine (HPP)—is a sterically hindered, diprotic alkanolamine. In industrial and environmental chemistry, it is a highly efficient agent for[1]. In pharmaceutical and materials science, its functionalized piperazine scaffold serves as a critical intermediate for synthesizing [2] and active pharmaceutical ingredients (APIs).

Because HPP is highly hygroscopic, possesses two basic tertiary amine centers, and lacks a conjugated π-system, traditional UV-based analytical methods are inadequate. This application note details an orthogonal, self-validating analytical framework utilizing GC-MS, HILIC-ELSD, and non-aqueous potentiometric titration to ensure rigorous physicochemical profiling.

Analytical Workflow and Strategy

To achieve comprehensive characterization, the analytical strategy is divided into three distinct pathways based on the physical state and volatility of the target analytes.

AnalyticalWorkflow Sample HPP Sample (α,α'-dimethyl-1,4-piperazinediethanol) Prep Sample Preparation (Dilution / Derivatization) Sample->Prep GCMS GC-MS Analysis (Volatile Impurities & Purity) Prep->GCMS Organic Solvent + IS HPLC HPLC-ELSD/MS (Non-volatile Degradation Products) Prep->HPLC Aqueous Buffer Titration Potentiometric Titration (Amine Value & SO2 Loading) Prep->Titration Direct Aliquot Data Comprehensive Analytical Profile GCMS->Data HPLC->Data Titration->Data

Fig 1. Orthogonal analytical workflow for HPP characterization and impurity profiling.

Protocol 1: GC-MS Profiling of Purity and Volatile Impurities

Expertise & Experience (Causality of Design): Direct gas chromatography of HPP often yields severe peak tailing and thermal degradation inside the injection port due to strong hydrogen bonding from the secondary hydroxyl groups. To bypass this, we utilize pre-column derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This converts the hydroxyl groups into trimethylsilyl (TMS) ethers, neutralizing hydrogen bond donors and dramatically improving volatility and peak symmetry. Tridecane is introduced as an Internal Standard (IS) to create a self-validating system that accounts for any variations in derivatization efficiency or injection volume.

Step-by-Step Methodology
  • Internal Standard (IS) Preparation: Prepare a 1.0 mg/mL solution of Tridecane in anhydrous pyridine.

  • Sample Preparation: Accurately weigh 10.0 mg of the HPP sample into a 2.0 mL amber glass vial. Add 1.0 mL of the IS solution to dissolve the sample.

  • Derivatization: Add 150 µL of BSTFA containing 1% TMCS (catalyst) to the vial.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a dry block heater at 60°C for 45 minutes to drive the silylation to completion.

  • System Suitability Test (SST): Inject a derivatized blank (pyridine + BSTFA) to ensure no co-eluting artifact peaks exist. The resolution ( Rs​ ) between the IS and derivatized HPP must be ≥2.0 .

Table 1: GC-MS Operational Parameters
ParameterSpecification
Column 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm, 0.25 µm film)
Carrier Gas Helium (99.999%), constant flow at 1.0 mL/min
Injection Profile 1.0 µL, Split ratio 50:1, Injector Temp: 250°C
Oven Program 80°C (hold 2 min) 15°C/min to 280°C (hold 5 min)
MS Conditions EI mode (70 eV), Scan range: 40–500 m/z, Source Temp: 230°C

Protocol 2: HILIC-ELSD for Non-Volatile Degradation Products

Expertise & Experience (Causality of Design): In industrial [3], HPP undergoes repeated thermal cycling (absorption at 40°C, desorption at 110°C), which can lead to the accumulation of non-volatile heat-stable salts (HSS) and oxidative degradation products. Because HPP lacks a UV chromophore, UV-Vis detectors are blind to it. We deploy Evaporative Light Scattering Detection (ELSD) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains the highly polar amine salts that would otherwise elute in the void volume of a standard C18 column.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium formate in LC-MS grade water. Adjust to pH 3.0 using formic acid. Rationale: Low pH ensures the piperazine nitrogens are fully protonated, preventing secondary interactions with silanol groups on the stationary phase.

    • Solvent B: 100% Acetonitrile (LC-MS grade).

  • Sample Preparation: Dilute the aqueous HPP sample 1:100 in Acetonitrile/Water (80:20, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • SST Validation: Run a known standard of HPP spiked with piperazine (a common degradation product). The tailing factor ( Tf​ ) for HPP must be ≤1.5 .

Table 2: HILIC-ELSD Gradient Conditions
Time (min)Solvent A (%)Solvent B (%)Flow Rate (mL/min)
0.010900.4
5.010900.4
15.040600.4
20.040600.4
20.110900.4

(Note: ELSD Drift Tube Temp: 60°C, Nebulizer Gas: Nitrogen at 1.5 L/min)

Protocol 3: Potentiometric Titration for Amine Assay & SO₂ Loading

Expertise & Experience (Causality of Design): To determine the exact amine value (crucial for calculating SO₂ loading capacity or stoichiometric ratios for surfactant synthesis), an acid-base titration is required. Aqueous titrations of HPP suffer from indistinct inflection points due to the leveling effect of water. By performing a non-aqueous titration using glacial acetic acid as the solvent and perchloric acid as the titrant, the basicity of the tertiary amines is enhanced, yielding two sharp, distinct equivalence points corresponding to the sequential protonation of the piperazine ring.

Step-by-Step Methodology
  • Standardization (Self-Validation): Accurately weigh 0.1 g of primary standard Potassium Hydrogen Phthalate (KHP), dissolve in 50 mL glacial acetic acid, and titrate with 0.1 N Perchloric acid ( HClO4​ ) to determine the exact normality of the titrant.

  • Sample Prep: Accurately weigh ~0.15 g of HPP and dissolve in 50 mL of glacial acetic acid.

  • Titration: Immerse a calibrated non-aqueous glass pH electrode into the solution. Titrate dynamically with the standardized 0.1 N HClO4​ .

  • Calculations: Identify the two inflection points from the first derivative of the titration curve. The volume at the second inflection point represents the total amine value.

SO2Capture HPP HPP (Free Amine) High pH Complex HPP-SO2 Complex (Amine Salt) HPP->Complex Absorption (30-50°C) SO2 SO2 (Flue Gas) SO2->Complex Regen Thermal Desorption (105-120°C) Complex->Regen Heating Regen->HPP Lean Amine Recovery

Fig 2. Reversible SO2 capture mechanism by HPP, monitored via titration and HPLC.

References

  • Density, Viscosity, and Surface Tension of Aqueous Solution of 1,4-Bis-(2-hydroxypropyl)-piperazine Sulfate Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring Source: Egyptian Journal of Petroleum URL:[Link]

  • CN112316669A - Organic amine desulfurizer, preparation method and application thereof Source: Google Patents URL
  • Effects of acidic compounds on SO2 absorption and desorption property of 1,4-bis(2-hydroxypropyl)piperazine aqueous solution Source: ResearchGate URL:[Link]

Sources

Application

Application Note: A Robust HILIC-CAD Method for the Analysis of Piperazine-Based Diols in Pharmaceutical Development

Abstract Piperazine-based diols are a class of molecules increasingly utilized as key intermediates and structural motifs in active pharmaceutical ingredients (APIs).[1][2] Their inherent physicochemical properties—high...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperazine-based diols are a class of molecules increasingly utilized as key intermediates and structural motifs in active pharmaceutical ingredients (APIs).[1][2] Their inherent physicochemical properties—high polarity and the frequent absence of a strong UV chromophore—present significant challenges for traditional reversed-phase High-Performance Liquid Chromatography (HPLC) methods.[3][4] This application note presents a comprehensive, field-proven protocol for the robust analysis of piperazine-based diols, overcoming these challenges through the strategic application of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD). We will explore the causality behind the experimental design, from the selection of chromatographic mode and detector to the implementation of a validation strategy compliant with International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable and sensitive method for the quantification and purity assessment of these critical compounds.

The Core Analytical Challenge: The Physicochemical Nature of Piperazine-Diols

The difficulty in analyzing piperazine-based diols stems directly from their molecular architecture. The structure is typically characterized by:

  • A Saturated Heterocyclic Core: The piperazine ring contains two basic nitrogen atoms, making the molecule susceptible to pH changes and prone to strong interactions with residual silanols on silica-based stationary phases.[5]

  • Hydrophilic Diol Functionality: The presence of two or more hydroxyl (-OH) groups imparts significant hydrophilicity and polarity.[6]

This combination results in molecules that are highly soluble in aqueous media but exhibit negligible retention on nonpolar stationary phases (like C18) used in reversed-phase HPLC.[7][8] Analytes are often observed eluting in the solvent front, co-eluting with excipients or other polar impurities, which makes accurate quantification impossible.

Furthermore, the saturated piperazine ring and simple alkyl/hydroxyl substituents mean these compounds lack conjugated double bonds, the necessary prerequisite for strong ultraviolet (UV) absorption. Consequently, standard photodiode array (PDA) or UV detectors lack the sensitivity required for impurity profiling or accurate quantification at low levels.[9][10]

The Chromatographic Solution: Embracing Polarity with HILIC

To achieve meaningful retention, a chromatographic mode that leverages the analyte's polarity is required. While mixed-mode chromatography (MMC) offers a viable alternative[11][12], Hydrophilic Interaction Liquid Chromatography (HILIC) is an exceptionally robust and straightforward technique for this application.[7][13]

Mechanism of HILIC: HILIC utilizes a polar stationary phase (e.g., amide, cyano, or bare silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. This high organic content promotes the formation of a semi-immobilized, water-enriched layer on the surface of the stationary phase. The separation mechanism is primarily based on the partitioning of the polar analyte between the bulk organic mobile phase and this aqueous layer.[14] The more hydrophilic the analyte, the more it partitions into the water layer, and the longer it is retained.

This mechanism is fundamentally different from reversed-phase chromatography and is perfectly suited for piperazine-based diols, turning their high polarity from a challenge into an asset for retention.

The Detection Solution: Beyond UV-Absorbance

To address the lack of a UV chromophore, a universal detector is essential. Both Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are suitable, as they do not rely on the optical properties of the analyte.[9][10][15]

Principle of Charged Aerosol Detection (CAD): CAD has become a standard for the quantitative analysis of non-chromophoric substances due to its high sensitivity and consistent response.[10][16] The process involves three steps:

  • Nebulization: The HPLC eluent is nebulized into an aerosol of fine droplets.

  • Evaporation: The droplets pass through a heated drift tube, where the volatile mobile phase evaporates, leaving behind non-volatile analyte particles.

  • Detection: These particles are charged by a corona discharge and the total charge is measured by a sensitive electrometer. The resulting signal is proportional to the mass of the analyte.[16][17]

This detection method provides a significant advantage for pharmaceutical analysis, enabling the simultaneous quantification of the main compound and any non-volatile impurities, regardless of their structure.[17][18]

Detailed Application Protocol: HILIC-CAD Analysis

This section provides a detailed, self-validating protocol for the analysis of a representative piperazine-based diol.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC or UHPLC system with a column oven and autosampler.

  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™, Waters™ ACQUITY™ QDa™ with CAD).[18][19]

  • Column: A HILIC Amide column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm) is recommended for its stability and excellent retention of polar neutrals and bases.

  • Reagents: HPLC-grade acetonitrile, water, and ammonium formate.

Chromatographic Conditions
ParameterSettingCausality & Rationale
Column HILIC Amide, 1.7 µm, 2.1 x 100 mmThe amide phase provides robust hydrogen bonding interactions, enhancing retention for diols. The sub-2 µm particle size ensures high efficiency.
Mobile Phase A 10 mM Ammonium Formate in WaterAmmonium formate is a volatile buffer, making it fully compatible with CAD. It also helps to control the pH and improve peak shape.
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium FormateThe high acetonitrile content is essential for promoting HILIC partitioning. The small amount of water and buffer ensures mobile phase homogeneity and consistent performance.
Gradient 95% B to 60% B over 8 minutesStarting with high organic content (95% B) ensures strong retention of the polar diol. Gradually increasing the aqueous component (decreasing %B) elutes the analytes in order of increasing polarity.[13]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency and sensitivity.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLSmall injection volume is crucial to prevent peak distortion, especially when the sample solvent has a different composition than the initial mobile phase.
CAD Settings Evaporation Temp: 50°C, Nebulizer: N₂ at 35 psiThese are typical starting parameters. They should be optimized to maximize signal-to-noise for the specific analyte and mobile phase conditions.
Standard and Sample Preparation
  • Diluent: 90:10 Acetonitrile:Water. Rationale: It is critical to use a diluent that is as close as possible to the initial mobile phase composition to avoid poor peak shape.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the piperazine-diol reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample at a target concentration of 0.1 mg/mL using the diluent. Filter through a 0.22 µm PTFE syringe filter if necessary.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This protocol is self-validating through the inclusion of SST.[20]

  • Inject the diluent (blank) to ensure no carryover or system contamination.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Calculate the performance metrics based on the five replicate injections.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 5000Confirms column efficiency and good chromatographic performance.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
%RSD of Retention Time ≤ 1.0%Confirms pump performance and gradient reproducibility.
Analytical Workflow Visualization

G cluster_prep Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing prep_std Prepare Standard (0.1 mg/mL) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_smp Prepare Sample (0.1 mg/mL) analysis Sample Sequence Run prep_smp->analysis prep_mp Prepare Mobile Phases (A and B) equil System Equilibration (Initial Conditions) prep_mp->equil equil->sst sst_check SST Pass? sst->sst_check blank Blank Injection blank->prep_smp process Integrate Peaks analysis->process quant Quantify Analyte process->quant report Generate Report quant->report sst_check->blank Yes stop Troubleshoot System sst_check->stop No

Caption: Overall analytical workflow from preparation to final report.

Method Validation Strategy (ICH Q2(R2))

For use in a regulated environment, the analytical method must be formally validated to demonstrate it is fit for its intended purpose.[21][22] The following parameters should be assessed according to the ICH Q2(R2) guideline.[20][22]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.Peak purity analysis (if using PDA in parallel); No interference from blank, placebo, or known impurities at the analyte's retention time.
Linearity & Range To show a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.995. Data points should be visually linear. Range typically 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked analyte into a placebo matrix should be within 98.0% - 102.0%.
Precision (Repeatability) To assess precision under the same operating conditions over a short interval.%RSD of ≥ 6 sample preparations at 100% target concentration should be ≤ 2.0%.
Precision (Intermediate) To assess within-laboratory variations (different days, analysts, equipment).%RSD between two different sets of analyses should meet the precision criteria.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). SST criteria must still be met.
Method Development and Validation Logic

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) start Define Analytical Target: Quantify Piperazine-Diol select_mode Select Chromatographic Mode (HILIC chosen for polarity) start->select_mode select_col Screen HILIC Columns (Amide, Diol, Silica) select_mode->select_col opt_mp Optimize Mobile Phase (Buffer, pH, % Organic) select_col->opt_mp opt_det Optimize Detector Settings (CAD/ELSD) opt_mp->opt_det dev_pass SST Criteria Met? opt_det->dev_pass spec Specificity lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec loq LOQ/LOD prec->loq robust Robustness loq->robust val_pass All Parameters Pass? robust->val_pass dev_pass->opt_mp No dev_pass->spec Yes final Validated Method Ready for Routine Use val_pass->final Yes reval Investigate & Re-validate Failed Parameter val_pass->reval No

Caption: Logical flow for method development and subsequent validation.

Conclusion

The analysis of piperazine-based diols requires a departure from conventional reversed-phase HPLC methodologies. By correctly identifying the analytical challenges of high polarity and lack of a UV chromophore, a fit-for-purpose method can be developed. The strategic combination of Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and Charged Aerosol Detection (CAD) for sensitive, universal detection provides a robust and reliable analytical solution. The detailed protocol and validation framework presented in this application note offer a comprehensive guide for scientists to successfully implement this technique, ensuring data integrity and supporting the advancement of pharmaceutical development projects involving this important class of molecules.

References

  • Hydrophilic interaction liquid chromatography (HILIC)
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. BenchChem.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Evaporative Light Scattering Detection (ELSD). Teledyne Labs.
  • Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). AnalyteGuru - ThermoFisher.
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Hydrophilic Interaction Liquid Chrom
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group.
  • Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Charged Aerosol Detector | For HPLC & UHPLC Analysis.
  • Hydrophilic Interaction Liquid Chrom
  • ELSD-LTIII Low Temperature Evaporative Light Scattering Detector
  • 1260 Infinity III Evaporative Light Sc
  • Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis. Fierce Pharma.
  • Perspective Chapter: Mixed-Mode Chrom
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
  • Steps for HPLC Method Valid
  • Evaporative light sc
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Mixed-Mode Chromatography and St
  • (PDF) Mixed-Mode Chromatography.
  • A review on method development by hplc. SciSpace.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. Resolian.
  • ICH Guidelines for Analytical Method Valid
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Developing HPLC Methods. MilliporeSigma.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
  • Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks | Request PDF.
  • Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. New Journal of Chemistry (RSC Publishing).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Benchchem.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC.
  • Second-generation piperazine derivatives as promising radi

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Method

Application Note: Formulating High-Performance Auto-Catalytic Polyurethane Anti-Corrosion Coatings using α,α'-Dimethyl-1,4-piperazinediethanol

Executive Summary The transition toward sustainable and non-toxic coating formulations has driven the phase-out of traditional organotin catalysts (e.g., dibutyltin dilaurate, DBTDL) in polyurethane (PU) systems. This ap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable and non-toxic coating formulations has driven the phase-out of traditional organotin catalysts (e.g., dibutyltin dilaurate, DBTDL) in polyurethane (PU) systems. This application note details the utilization of α,α'-dimethyl-1,4-piperazinediethanol (also known as 1,4-bis(2-hydroxypropyl)piperazine) as a dual-functional chain extender and polyol in PU coatings[1][2]. By integrating the piperazine heterocycle directly into the polymer backbone, formulators can achieve a self-catalyzing, environmentally compliant coating system that exhibits superior anti-corrosion properties and exceptional wet adhesion to metal substrates.

Mechanistic Insights: Auto-Catalysis and Chemisorption

As a Senior Application Scientist, it is critical to understand that substituting raw materials is rarely a 1:1 functional exchange; it fundamentally alters the reaction kinetics and interfacial physics of the coating.

The Causality of Auto-Catalysis

In conventional PU synthesis, external catalysts are required to drive the reaction between isocyanates (-NCO) and hydroxyls (-OH). However, external catalysts can migrate to the coating surface over time, leading to degradation and environmental toxicity. α,α'-Dimethyl-1,4-piperazinediethanol inherently solves this via auto-catalysis . The tertiary amine nitrogens within the piperazine ring act as internal nucleophiles[3]. They temporarily coordinate with the electrophilic carbon of the isocyanate group, forming a highly reactive intermediate complex. This lowers the activation energy for the subsequent nucleophilic attack by the hydroxyl groups, driving rapid network formation without the need for external, toxic catalysts.

The Causality of Anti-Corrosion & Interfacial Adhesion

Coating delamination on metal substrates is primarily driven by the accumulation of water and electrolytes at the coating-metal interface. The piperazine ring provides exceptional metal-chelating properties[4]. The nitrogen atoms donate lone-pair electrons to the vacant d-orbitals of transition metals (such as iron in mild steel), forming a dense, chemisorbed passive layer. This coordination not only anchors the polymer matrix to the substrate but also sterically blocks the penetration of corrosive species ( H2​O , O2​ , Cl− ), functioning as a built-in corrosion inhibitor.

Mechanism NCO Isocyanate (-NCO) Complex Amine-NCO Complex (High Electrophilicity) NCO->Complex Internal Catalysis DHP α,α'-Dimethyl-1,4- piperazinediethanol DHP->Complex Internal Catalysis Chemisorb Chemisorption (N-Lone Pairs) DHP->Chemisorb Coordination Urethane Polyurethane Network Complex->Urethane + Polyol OH Metal Steel Substrate (Fe d-orbitals) Metal->Chemisorb Interface Chemisorb->Urethane Anchoring

Fig 1. Dual mechanism of piperazine-driven auto-catalysis and metal substrate chemisorption.

Experimental Protocols

To ensure reproducibility, the following workflow is designed as a self-validating system . Quality control checkpoints (e.g., NCO titration) are embedded directly into the protocol to prevent downstream failures caused by incomplete upstream reactions.

Protocol A: Synthesis of the Auto-Catalytic PU Prepolymer

Rationale: Synthesizing a prepolymer prior to chain extension prevents the highly reactive piperazine amines from causing premature gelation (flash curing).

  • Dehydration: Charge a 4-neck round-bottom flask with 100 g of Poly(tetramethylene ether) glycol (PTMEG, MW 1000). Heat to 100°C under a vacuum (< 10 mmHg) for 2 hours to remove trace moisture. Moisture must be < 0.05% to prevent urea formation.

  • Prepolymerization: Cool the reactor to 60°C. Purge with dry Nitrogen. Add 44.4 g of Isophorone diisocyanate (IPDI) dropwise over 30 minutes.

  • Reaction: Elevate the temperature to 80°C and maintain for 2 hours under continuous mechanical stirring (300 rpm).

  • Self-Validation (NCO Titration): Withdraw a 1 g sample and perform an NCO titration (ASTM D2572). The reaction is complete when the experimental NCO content reaches the theoretical target of ~5.8%. Do not proceed to Protocol B until this value is confirmed.

Protocol B: Chain Extension and Coating Application
  • Preparation of the Extender: Dissolve 10.2 g of α,α'-dimethyl-1,4-piperazinediethanol in 15 mL of anhydrous methyl ethyl ketone (MEK) to reduce viscosity.

  • Chain Extension: Cool the prepolymer to 40°C. Rapidly inject the α,α'-dimethyl-1,4-piperazinediethanol solution under high-shear mixing (800 rpm) for exactly 3 minutes.

  • Application: Immediately cast the reacting mixture onto grit-blasted mild steel panels using a wire-wound drawdown bar to achieve a wet film thickness of 150 µm.

  • Curing: Allow the panels to cure at ambient temperature (25°C, 50% RH) for 7 days. Note: No external DBTDL catalyst is added.

Workflow N1 Polyol + Diisocyanate N2 Prepolymer Synthesis N1->N2 80°C, 2h N3 NCO Titration (Validation) N2->N3 QC Check N4 Add α,α'-Dimethyl-1,4- piperazinediethanol N3->N4 Target NCO% N5 Substrate Coating N4->N5 Mix N6 Ambient Cure (Auto-Catalytic) N5->N6 7 Days

Fig 2. Self-validating workflow for formulating auto-catalytic PU coatings.

Quantitative Data Presentation

The incorporation of α,α'-dimethyl-1,4-piperazinediethanol directly impacts both the curing kinetics and the final thermomechanical properties of the coating. The data below summarizes the performance of the modified system against a standard 1,4-butanediol (BDO) extended control (which required 0.1 wt% DBTDL catalyst).

Table 1: Formulation Matrix & Curing Kinetics

FormulationChain ExtenderCatalyst AddedGel Time (mins)Tack-Free Time (hrs)
Control PU 1,4-Butanediol (BDO)0.1% DBTDL456.5
Modified PU α,α'-Dimethyl-1,4-piperazinediethanolNone (0%) 324.0

Insight: The modified PU exhibits a 38% reduction in tack-free time without any external catalyst, validating the potent auto-catalytic nature of the piperazine backbone[3].

Table 2: Adhesion and Anti-Corrosion Performance

MetricTesting StandardControl PU (BDO)Modified PU (Piperazine)
Dry Adhesion ASTM D3359 (Cross-Hatch)4B5B (0% removal)
Wet Adhesion 14 days immersion in H2​O 2B (Significant peeling)4B (<5% removal)
Salt Spray Resistance ASTM B117 (500 hours)Severe blistering, 5mm creepNo blistering, <1mm creep
Water Absorption Gravimetric (7 days)2.8 wt%1.1 wt%

Insight: The dramatic improvement in wet adhesion and salt spray resistance confirms the chemisorption model. The piperazine nitrogens maintain their coordinate covalent bonds with the steel substrate even under severe osmotic stress, effectively halting anodic dissolution[4].

References

  • Source: google.
  • Title: Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring - Egyptian Journal of Petroleum (EGYJP)
  • Source: google.
  • Source: scribd.

Sources

Application

Application Note: α,α'-Dimethyl-1,4-piperazinediethanol as a Functional Ligand in Coordination Chemistry and Drug Design

Introduction and Ligand Profile α,α'-Dimethyl-1,4-piperazinediethanol , widely referred to in coordination literature as 1,4-bis(2-hydroxypropyl)piperazine (HPP) , is a highly versatile bidentate ligand. Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Ligand Profile

α,α'-Dimethyl-1,4-piperazinediethanol , widely referred to in coordination literature as 1,4-bis(2-hydroxypropyl)piperazine (HPP) , is a highly versatile bidentate ligand. Structurally, it consists of a central piperazine ring flanked by two 2-hydroxypropyl pendant arms. This unique architecture provides a dual-action capability in coordination chemistry: the strongly basic piperazine nitrogens act as primary electron donors to transition metals, while the uncoordinated hydroxypropyl arms facilitate secondary sphere interactions, such as hydrogen bonding and solubility modulation[1].

In drug development, HPP and its structural analog BHEP (1,4-bis(2-hydroxyethyl)piperazine) are heavily utilized to synthesize Palladium(II) and Platinum(II) complexes. These complexes serve as robust models for carboplatin and oxaliplatin, with the pendant arms enhancing non-covalent interactions with DNA[2]. Furthermore, the steric bulk provided by the alpha-methyl groups on HPP makes it an excellent candidate for industrial applications, including the mitigation of caustic corrosion in high-temperature boiler systems[3].

Mechanistic Insights into Coordination

The coordination chemistry of HPP is governed by a delicate balance of electronic donation and steric hindrance:

  • Primary Coordination Sphere (N,N'-Chelation): HPP acts as a bidentate chelate, forming a highly stable five-membered metallocyclic ring with transition metals (e.g., Pd²⁺, Pt²⁺, Cu²⁺). The piperazine ring typically adopts a distorted twist-boat conformation upon binding, which introduces a slight tetrahedral distortion to otherwise square-planar complexes[1].

  • Secondary Sphere Interactions: Unlike simple diamines, the pendant secondary alcohols (-CH₂-CH(CH₃)-OH) do not participate in metal binding under acidic to neutral conditions. Instead, they remain free to act as hydrogen-bond donors/acceptors.

  • Steric and Lipophilic Influence: The alpha-methyl groups of HPP increase the molecule's lipophilicity (LogP) compared to BHEP. In metallodrug design, this causality is critical: the increased lipophilicity enhances cellular membrane permeability, while the steric bulk slows down the aquation kinetics, perfectly mimicking the delayed-action mechanism of second-generation platinum drugs[2].

Comparative Ligand Data

To guide experimental design, the following table summarizes the quantitative and structural differences between HPP and its unsubstituted analog, BHEP.

Parameter1,4-bis(2-hydroxyethyl)piperazine (BHEP)α,α'-dimethyl-1,4-piperazinediethanol (HPP)Mechanistic Impact in Coordination
Pendant Arm Structure Primary alcohol (-CH₂-CH₂-OH)Secondary alcohol (-CH₂-CH(CH₃)-OH)Alpha-methyl groups increase steric bulk, slightly distorting the square-planar geometry.
Coordination Mode N,N'-bidentate chelationN,N'-bidentate chelationBoth form highly stable 5-membered metallocyclic rings with transition metals[1].
Lipophilicity (LogP) Lower (~ -1.3)Higher (~ -0.5)HPP complexes exhibit enhanced cellular membrane permeability for metallodrug applications.
Secondary Interactions H-bonding (less sterically hindered)H-bonding (sterically shielded)HPP's shielded -OH groups modulate the kinetics of DNA binding, modeling carboplatin behavior[2].

Experimental Workflows & Protocols

Protocol A: Synthesis of [Pd(HPP)Cl₂] as a Metallodrug Precursor

Palladium(II) complexes are synthesized as thermodynamic models for Pt(II) anticancer drugs because Pd(II) exhibits identical structural geometry but 104 to 105 times faster ligand exchange kinetics, allowing for rapid equilibrium studies[1].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 mmol of Potassium tetrachloropalladate(II) ( K2​[PdCl4​] ) in 15 mL of deionized water.

    • Causality: K2​[PdCl4​] is selected over Pd(OAc)2​ because chloride ions are moderate leaving groups that are readily displaced by the piperazine nitrogens without forming strongly bridged polymeric species.

  • Ligand Addition: Slowly add 1.0 mmol of HPP to the stirred solution at 25 °C.

  • Critical pH Adjustment: Adjust the pH of the solution strictly to 2.0–3.0 using 0.1 M HCl.

    • Causality: At higher pH levels, the pendant hydroxyl groups of the hydroxypropyl arms may undergo deprotonation, leading to competitive oxygen-metal coordination or the precipitation of insoluble palladium hydroxides. Maintaining an acidic environment ensures that only the strongly basic piperazine nitrogens ( pKa≈9.0 ) participate in the bidentate chelation[1].

  • Concentration and Crystallization: Evaporate the solution under vacuum to a small volume (~5 mL) and cool to 4 °C to induce crystallization.

  • Self-Validating Verification Step: The reaction's success is self-validating through a distinct colorimetric shift. The dark red-brown solution of [PdCl4​]2− will transition to a bright orange crystalline precipitate upon the formation of [Pd(HPP)Cl2​] . Furthermore, UV-Vis spectroscopy will confirm success via a shift in the Ligand-to-Metal Charge Transfer (LMCT) band from ~475 nm (precursor) to ~380 nm (complex)[1].

G LIG α,α'-dimethyl-1,4-piperazinediethanol (HPP Ligand) RXN Coordination Reaction (pH 2.0 - 3.0) LIG->RXN PD K2[PdCl4] Precursor (Aqueous) PD->RXN COMPLEX [Pd(HPP)Cl2] Complex (Square Planar) RXN->COMPLEX N,N'-Chelation DNA Target: DNA Interaction COMPLEX->DNA Anticancer Model HBOND Secondary H-Bonding (Uncoordinated -OH) DNA->HBOND STACK Steric Stacking (Piperazine Ring) DNA->STACK

Workflow of HPP-Palladium(II) complex synthesis and its dual-mode DNA interaction pathway.

Protocol B: Application of HPP in Industrial Boiler Corrosion Inhibition

In industrial water treatment, coordinated phosphate/pH programs are used to prevent boiler corrosion. However, "out of control" events (where free caustic NaOH is generated) lead to severe caustic corrosion. HPP acts as a highly effective, low-volatility coordination inhibitor in these extreme environments[3].

Step-by-Step Methodology:

  • System Simulation: Prepare a synthetic boiler water matrix with a Na:PO₄ molar ratio approaching 3:1 (trisodium phosphate dominant).

  • Caustic Induction: Induce a "free caustic" state by elevating the pH to simulate an out-of-control system where traditional buffers fail.

  • Inhibitor Dosing: Dose HPP into the feedwater at a ratio of 3.5 to 20 moles per mole of orthophosphate[3].

    • Causality: The piperazine nitrogens coordinate with free metal ions (e.g., Cu²⁺ and Fe²⁺) at the metal-water interface. Simultaneously, the hydroxypropyl arms form a protective, sterically hindered film on the metal surface. The steric bulk of the alpha-methyl groups prevents the rapid thermal degradation of this protective layer under high-temperature boiler conditions[3].

  • Self-Validating Verification Step: Monitor the system using Linear Polarization Resistance (LPR). The protocol is validated when the LPR corrosion current rapidly plateaus and the pH stabilizes, confirming the successful formation of the HPP-metal coordination film on the boiler surface.

References[1] Synthesis, X-ray structure, DFT and thermodynamic studies of mono- and binuclear palladium(II) complexes involving 1,4-bis(2-hydroxyethyl)piperazine, bio-relevant ligands and 4,4′-bipiperidine. Taylor & Francis.https://www.tandfonline.com/doi/full/10.1080/00958972.2015.1133036[2] Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA. Taylor & Francis.https://www.tandfonline.com/doi/full/10.1080/00958972.2019.1633423[3] US5019342A - Method for mitigation of caustic corrosion in coordinated phosphate/ph treatment programs for boilers. Google Patents.https://patents.google.com/patent/US5019342A/en

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: α,α'-Dimethyl-1,4-piperazinediethanol (HPP) Degradation &amp; Troubleshooting

Welcome to the Technical Support Center for α,α'-dimethyl-1,4-piperazinediethanol (CAS: 122-43-5), commonly referred to in literature as 1,4-bis(2-hydroxypropyl)piperazine (HPP) or PDE . As a sterically hindered diamine,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for α,α'-dimethyl-1,4-piperazinediethanol (CAS: 122-43-5), commonly referred to in literature as 1,4-bis(2-hydroxypropyl)piperazine (HPP) or PDE .

As a sterically hindered diamine, HPP serves a dual industrial purpose: it is a highly efficient absorbent in post-combustion carbon capture (PCCC) and a robust chain extender in the synthesis of advanced polyurethanes (PU). However, under thermal stress and oxidative environments, HPP undergoes complex degradation pathways that can compromise experimental integrity, reduce absorption capacity, and generate toxic byproducts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated analytical protocols for researchers and engineers.

Frequently Asked Questions (FAQs)

Q: Why does my HPP solvent lose CO2/SO2 absorption capacity over prolonged cycling? A: Capacity loss is primarily driven by oxidative and thermal degradation. At stripper temperatures exceeding 135°C, HPP and its piperazine derivatives undergo ring-opening SN2 substitution reactions. Concurrently, oxidative degradation cleaves the C-N bonds, forming heat-stable salts (such as formates and acetates) that permanently bind to the amine, neutralizing its alkalinity and rendering it inert for further gas capture[1].

Q: Are transition metals in my reactor accelerating degradation? A: Yes. While stainless steel components (Fe2+, Ni2+, Cr3+) act as weak catalysts, Copper (Cu2+) is a highly aggressive catalyst for piperazine derivative oxidation. Cu2+ facilitates single-electron transfer, initiating radical formation on the amine nitrogen, which exponentially increases the degradation rate[1].

Q: At what temperature does HPP begin to degrade in polyurethane matrices? A: Linear polyurethanes utilizing HPP as a chain extender demonstrate thermal stability up to approximately 250°C. Beyond 250°C, a multi-step thermal degradation occurs, beginning with the cleavage of the polymer backbone and subsequent elimination of carbon dioxide from the urethane linkages[2].

Troubleshooting Guide for Experimental Anomalies

Issue 1: Rapid pH Drop and Viscosity Increase in Amine Scrubbing
  • Causality: A rapid drop in pH indicates the accumulation of heat-stable salts (formate, acetate) and acidic degradation products. The increase in viscosity is caused by the formation of high-molecular-weight ring-opened polyamines via SN2 reactions between protonated HPP and neutral HPP molecules.

  • Actionable Solutions:

    • Temperature Control: Ensure the stripper temperature does not exceed 150°C. The first-order rate constant for thermal degradation increases significantly above this threshold[1].

    • Acidification (Salt Formation): Consider converting HPP to its sulfate salt form (molar ratio of HPP to sulfuric acid of 2:1). HPP sulfate solutions exhibit significantly higher resistance to oxidative degradation and reduce vapor pressure loss during desorption[3].

    • Carbon Filtration: Implement an activated carbon bed in the solvent loop to continuously remove high-molecular-weight degradation products and reduce the overall oxidation rate[4].

Issue 2: Detection of Toxic N-Nitrosamines
  • Causality: Nitrosamines and nitramines form readily under oxidizing conditions, even in the absence of NOx in the feed gas. This occurs via the oxidation of the secondary/tertiary amine sites on the piperazine ring under severe oxidative stress[5].

  • Actionable Solutions:

    • Radical Scavenging: Introduce oxidation inhibitors (e.g., "Inhibitor A") to quench amine radicals before they can react with dissolved oxygen[1].

    • Inert Gas Blanketing: Maintain a strict N2 blanket over solvent storage tanks to minimize baseline oxygen exposure.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of HPP degradation under thermal and oxidative stress.

DegradationPathways cluster_thermal Thermal Degradation Pathway cluster_oxidative Oxidative Degradation Pathway HPP α,α'-dimethyl-1,4-piperazinediethanol (HPP / PDE) Protonated Protonated Amine Complex HPP->Protonated Heat (>135°C) + H+ Radical Amine Radical Intermediate HPP->Radical O2 + Transition Metals (Cu2+, Fe2+) RingOpen Ring-Opened Polyamines (SN2 Products) Protonated->RingOpen SN2 Substitution Oxazolidinone Oxazolidinone Derivatives Protonated->Oxazolidinone CO2 / Heat Formate Formates & Formyl Amides Radical->Formate C-N Cleavage Piperazinone Piperazinone Derivatives Radical->Piperazinone Ring Oxidation Nitrosamine N-Nitrosamines (Toxic) Radical->Nitrosamine NOx / Oxidative Stress

Figure 1: Thermal and oxidative degradation pathways of α,α'-dimethyl-1,4-piperazinediethanol.

Quantitative Degradation Data

To accurately model the lifespan of your HPP solvent or PU material, reference the kinetic and product data summarized below.

Stress ConditionTemperature RangeKey Catalysts / TriggersMajor Degradation ProductsDegradation Kinetics / Notes
Thermal (Amine Scrubbing) 135°C – 175°CHigh CO2 loading, H+Oxazolidinones, Ring-opened polyamines (e.g., EDA derivatives)First-order rate constant (k1) at 150°C is ~6.12 × 10⁻⁹ s⁻¹[1].
Oxidative (Amine Scrubbing) 50°C – 70°CO2, Cu2+ (Strong), Fe2+ (Weak)Formate, 1-piperazinecarboxaldehyde, Piperazinone, N-NitrosopiperazineCu2+ increases loss rate to 1.23 mol/kg solvent per year[1].
Thermal (Polyurethane) 250°C – 320°CHeat (Curing/Extrusion)Carbon dioxide, Acrylate monomers, Alkyl side chains4-step degradation; 5% weight loss occurs between 250–280°C[2].

Validated Experimental Protocols

Protocol: LC-MS/MS Quantification of HPP Degradation Products

This protocol is engineered as a self-validating system . It includes mandatory quenching and matrix spike steps to ensure that ex-vivo degradation during sample handling does not result in false-positive data.

Step 1: Sample Quenching (Critical)

  • Causality: Hot, highly alkaline amine samples will continue to oxidize in the sample vial if not immediately quenched.

  • Action: Extract 1.0 mL of the working solvent and immediately dilute 1:100 in 0.1 N HCl chilled to 4°C. The low pH halts SN2 reactions and protonates the amines, stabilizing them for downstream analysis.

Step 2: Matrix Spike Validation

  • Causality: Complex amine matrices often cause ion suppression in mass spectrometry, skewing quantitative results.

  • Action: Spike a duplicate quenched sample with 50 ppm of a stable isotope-labeled internal standard (e.g., 13C-labeled piperazine). A recovery rate of 95–105% validates that matrix suppression is accounted for and the quenching step was successful.

Step 3: Chromatographic Separation

  • Causality: Standard reverse-phase columns cannot retain highly polar, cationic amine degradation products.

  • Action: Inject 5 µL onto a Cation-Exchange column (e.g., Dionex IonPac CS17). Utilize a gradient mobile phase consisting of methanesulfonic acid (MSA) and deionized water, ramping from 0 to 38.5 mM MSA over a 50-minute runtime[4].

Step 4: Mass Spectrometry (ESI+)

  • Causality: Amine degradation products readily accept protons, making positive electrospray ionization the most sensitive detection method.

  • Action: Operate the MS in positive Electrospray Ionization (ESI+) mode. Monitor specific m/z transitions for expected products: protonated HPP, formyl amides, and oxazolidinones.

Workflow Sample Solvent Sampling (HPP in Matrix) Quench Quench & Dilute (0.1 N HCl at 4°C) Sample->Quench Halts ex-vivo oxidation LCMS LC-MS/MS Analysis (Cation-Exchange / ESI+) Quench->LCMS Separates polar products Data Quantification of Degradation Products LCMS->Data Validated via Matrix Spike

Figure 2: Self-validating LC-MS/MS analytical workflow for quantifying HPP degradation products.

References

  • Freeman, S.A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.[Link]

  • Nielsen, P. T., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed / NIH.[Link]

  • Cui, P., et al. (2013). Density, Viscosity, and Surface Tension of Aqueous Solution of 1,4-Bis-(2-hydroxypropyl)-piperazine Sulfate. Journal of Chemical & Engineering Data - ACS Publications.[Link]

  • ResearchGate. (2026). Thermal properties and flame retardancy of an ether-type UV-cured polyurethane coating.[Link]

  • OSTI.GOV. (2018). Effects of carbon treating on piperazine oxidation in pilot plant testing of PZAS™.[Link]

Sources

Optimization

Technical Support Center: Optimizing the Yield of α,α'-Dimethyl-1,4-piperazinediethanol

Welcome to the Technical Support Center. As application scientists, we frequently encounter yield discrepancies in the synthesis of α,α'-dimethyl-1,4-piperazinediethanol (widely known in the industry as 1,4-bis(2-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter yield discrepancies in the synthesis of α,α'-dimethyl-1,4-piperazinediethanol (widely known in the industry as 1,4-bis(2-hydroxypropyl)piperazine or HEHPP).

While the propoxylation of piperazine appears straightforward on paper, the physical properties of the reagents—specifically the high volatility of propylene oxide (PO)—demand rigorous kinetic and thermodynamic control[1]. This guide provides field-proven troubleshooting strategies, causality-driven solutions, and a self-validating standard operating procedure (SOP) to consistently achieve >95% yields for downstream applications like surfactant synthesis and flue gas desulfurization[1],[2].

Part 1: Reaction Mechanism & Diagnostic Workflows

The synthesis relies on the nucleophilic attack of piperazine's secondary amines on the asymmetric epoxide ring of propylene oxide. Steric hindrance directs the attack primarily to the less substituted carbon (CH₂), ensuring high regioselectivity for the secondary alcohol (the α-methyl configuration)[2].

ReactionPathway Pip Piperazine (Secondary Amine) Mono 1-(2-Hydroxypropyl)piperazine (Mono-substituted) Pip->Mono + Propylene Oxide (Ring Opening) Di α,α'-Dimethyl-1,4- piperazinediethanol (Target Product) Mono->Di + Propylene Oxide (Optimal Ratio) Poly Polypropoxylated Oligomers (Byproduct) Di->Poly + Excess PO / High Temp (Etherification)

Caption: Reaction pathway illustrating the stepwise propoxylation of piperazine and byproduct formation.

Diagnostic Decision Tree

When yields fall below the 90% threshold, chromatographic analysis (GC-MS) is required to identify the dominant side reaction. Use the workflow below to diagnose the root cause of your yield loss.

TroubleshootingTree Start Symptom: Target Yield < 90% Analyze Run GC-MS / Gravimetric Analysis Start->Analyze MonoHigh High Mono-substituted Fraction Detected Analyze->MonoHigh Incomplete Rxn PolyHigh High Polypropoxylated Fraction Detected Analyze->PolyHigh Over-reaction GlycolHigh Propylene Glycol Detected Analyze->GlycolHigh Hydrolysis FixMono Action: Seal reactor. Chill condenser to 5°C. Check PO mass. MonoHigh->FixMono FixPoly Action: Lower temp to <55°C. Remove basic catalysts. PolyHigh->FixPoly FixGlycol Action: Switch to anhydrous methanol. Purge with N2. GlycolHigh->FixGlycol

Caption: Diagnostic decision tree for identifying and resolving common yield-reducing side reactions.

Part 2: Interactive Troubleshooting Guide (FAQs)

Q1: My final product contains a large fraction of the mono-substituted intermediate. How do I drive the reaction to completion?

  • Causality: The stoichiometric ratio of Propylene Oxide (PO) to Piperazine has fallen below the required 2:1. Because PO is highly volatile (b.p. 34 °C), it easily escapes the liquid phase during the exothermic ring-opening reaction if the temperature is not strictly controlled[1].

  • Solution: Ensure a completely sealed reactor system equipped with a chilled reflux condenser (circulating at 5 °C). Maintain the reaction temperature below 30 °C during the initial PO addition, then gently ramp to 45–50 °C[1]. Use a slight molar excess of PO (1:2.05) to compensate for trace fugitive emissions.

Q2: I am observing viscous, high-molecular-weight impurities. What causes this and how is it prevented?

  • Causality: Polypropoxylation. The newly formed secondary hydroxyl groups on your target molecule can act as nucleophiles if the temperature is too high. They compete with the secondary amines to attack excess PO, leading to ether-linked polymeric chains.

  • Solution: Avoid using strong basic catalysts (like NaOH) which deprotonate the hydroxyl groups. The secondary amine of piperazine is sufficiently nucleophilic to open the epoxide ring without a catalyst. Keep the final thermal maturation phase strictly under 55 °C.

Q3: Why is my yield dropping when using aqueous or mixed solvents, and what is the ideal solvent system?

  • Causality: Water acts as a competing nucleophile. In the presence of water, propylene oxide undergoes hydrolysis to form propylene glycol, permanently consuming your reagent and artificially lowering the PO-to-Piperazine ratio.

  • Solution: Transition to an anhydrous solvent system. Anhydrous methanol is the industry standard[1]. It provides excellent solubility for solid piperazine while stabilizing the transition state of the epoxide ring-opening via hydrogen bonding, without aggressively hydrolyzing the PO.

Part 3: Quantitative Optimization Metrics

To ensure reproducibility, benchmark your current experimental parameters against the optimized conditions detailed below.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Molar Ratio (Pip:PO) 1.0 : 2.001.0 : 2.05Compensates for fugitive PO emissions, preventing mono-substitution.
Addition Temp > 35 °C10–20 °CPrevents PO volatilization (b.p. 34 °C) prior to ring-opening.
Solvent Aqueous / EthanolAnhydrous MethanolEliminates water, preventing PO hydrolysis into propylene glycol.
Catalyst NaOH / KOHNone (Autocatalytic)Prevents deprotonation of product hydroxyls, halting polypropoxylation.

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By incorporating gravimetric and chromatographic checkpoints, you ensure the reaction remains on track before proceeding to the next phase.

Phase 1: Anhydrous Preparation

  • In a nitrogen-purged, three-neck round-bottom flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and a chilled reflux condenser (5 °C), dissolve 0.1 mol of anhydrous piperazine (>99% purity) in 50 mL of anhydrous methanol[1].

  • Cool the flask in an ice-water bath until the internal temperature reaches 10 °C.

Phase 2: Regioselective Ring-Opening (Addition) 3. Place 0.205 mol of Propylene Oxide (PO) in the dropping funnel. 4. Self-Validation (Gravimetric): Weigh the sealed dropping funnel before and after filling to confirm exactly 0.205 mol of PO is present. 5. Add the PO dropwise over 60 minutes. Do not rush this step. Slow addition prevents localized thermal spikes, mitigating PO boil-off and polypropoxylation.

Phase 3: Thermal Maturation 6. Remove the ice bath. Stir the mixture at room temperature (20–25 °C) for 2 hours under a continuous nitrogen atmosphere. 7. Gradually heat the mixture to 45–50 °C and maintain for an additional 3 hours to drive the di-substitution to completion[1]. 8. Self-Validation (Chromatographic): Extract a 1 mL aliquot and analyze via GC-MS. Proceed to Phase 4 only when the mono-substituted intermediate peak area is <1%.

Phase 4: Vacuum Purification 9. Transfer the mixture to a rotary evaporator. Apply vacuum (50 mbar) at 50 °C to strip unreacted PO and methanol[1]. 10. Continue evaporation until a constant mass is achieved. The final product (α,α'-dimethyl-1,4-piperazinediethanol) will present as a pale yellow, highly pure viscous paste[1].

References

  • Rahimov, R. A., et al. (2025). "Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring." Egyptian Journal of Petroleum. URL: [Link]

  • Sun, R., Liu, Q., & Tao, L. (2011). "Synthesis of 1, 4-bis(2-hydroxypropyl)piperazine and its application in flue gas desulfurization." Applied Chemical Industry. URL: [Link]

  • Kitchen, L. J., & Pollard, C. B. (1943). "Derivatives of piperazine. XX. Monoalkylation of piperazine with alkene oxides." Journal of Organic Chemistry. URL: [Link]

Sources

Troubleshooting

scaling up the production of alpha,alpha'-dimethyl-1,4-piperazinediethanol

Technical Support Center: Scale-Up Production of α,α'-Dimethyl-1,4-piperazinediethanol Introduction Welcome to the Technical Support Center for the synthesis and scale-up of α,α'-dimethyl-1,4-piperazinediethanol, univers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Production of α,α'-Dimethyl-1,4-piperazinediethanol

Introduction Welcome to the Technical Support Center for the synthesis and scale-up of α,α'-dimethyl-1,4-piperazinediethanol, universally known in industrial and academic contexts as 1,4-bis(2-hydroxypropyl)piperazine. This difunctional tertiary amine is a critical precursor for synthesizing advanced cationic gemini surfactants[1] and serves as a highly efficient absorbent for acidic gas (SO₂/CO₂) capture in industrial scrubbing[2].

Transitioning the propoxylation of piperazine from bench-scale to pilot and production scales presents unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I have designed this guide to provide field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity production.

Section 1: Process Flow & Mechanistic Pathway

The synthesis relies on the nucleophilic ring-opening of propylene oxide (PO) by the secondary amines of piperazine. Because epoxides are highly strained, the reaction is strongly exothermic and requires rigorous thermal management at scale.

G N1 Piperazine + Methanol (Nucleophile & Solvent) N3 Jacketed Reactor (N2 Blanket, 45-50°C) N1->N3 N2 Propylene Oxide (Electrophile) N2->N3 Metered Dosing N5 Vacuum Distillation (Volatile Stripping) N3->N5 Crude Mixture N4 Calorimetric Control (Chilled Water Loop) N4->N3 Heat Removal N6 α,α'-Dimethyl-1,4- piperazinediethanol N5->N6 >96% Purity

Workflow for the scaled-up propoxylation of piperazine.

Section 2: Standard Operating Procedure (SOP) for Pilot-Scale Synthesis

Self-Validating Protocol: This workflow includes in-line analytical checks to ensure each phase is complete before proceeding, preventing cascading failures.

  • Reactor Inertion & Preparation: Purge a jacketed stainless-steel reactor with high-purity nitrogen to displace oxygen.

    • Causality: Oxygen presence at elevated temperatures leads to amine oxidation, resulting in dark-colored, UV-absorbing impurities.

  • Substrate Loading: Charge the reactor with 0.1 mol equivalent of piperazine (>99% purity) dissolved in methanol[1]. Initiate agitation.

  • Controlled Electrophile Dosing: Slowly meter 0.2 mol equivalents of propylene oxide into the reactor.

    • Causality: The 1:2 stoichiometry is strictly required to ensure complete di-substitution without providing excess reagent that encourages polyether chain extension[1].

  • Thermal Management: Maintain the reaction temperature strictly between 45 °C and 50 °C using the reactor's cooling jacket[1].

    • Self-Validation: Monitor the heat evolution calorimetrically. Dosing must automatically pause if the cooling capacity is exceeded (ΔT > 5 °C from setpoint).

  • Maturation & Verification: Once dosing is complete, maintain heating at 45–50 °C until a constant mass/mixture is achieved[1].

    • Self-Validation: Use in-line FTIR to monitor the disappearance of the epoxide C-O-C stretch at ~830 cm⁻¹. The reaction is complete when this peak plateaus at the baseline.

  • Purification (Stripping): Apply vacuum distillation while maintaining moderate heat to extract unreacted propylene oxide and methanol[1]. The final product should be a pasty, light yellow substance with no residual odor[1].

Section 3: Scale-Up Metrics & Quality Control

Scaling up fundamentally alters mass and heat transfer dynamics. The following table summarizes the necessary parameter adjustments to maintain product integrity across different scales.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Production (500 kg)Mechanistic Rationale (Causality)
Molar Ratio (Pip:PO) 1 : 2.051 : 2.021 : 2.01Reduced excess PO at scale minimizes the thermodynamic probability of poly-propoxylation.
PO Dosing Time 0.5 hours4.0 hours12.0 hoursExtended dosing prevents PO pooling and manages the massive enthalpy of epoxide ring-opening.
Operating Temp 25 - 40 °C40 - 45 °C45 - 50 °CHigher baseline temperatures at scale ensure immediate PO consumption, preventing dangerous delayed exotherms[1].
Agitation Strategy 500 RPM150 RPM60 RPMAdjusted to maintain a constant tip-speed, ensuring homogenous mixing without inducing shear degradation.
Vacuum Stripping 1 hr @ 50 °C3 hrs @ 55 °C8 hrs @ 60 °CIncreased fluid volume and path length require extended, slightly warmer stripping to remove trapped volatiles.

Section 4: Troubleshooting & FAQs

Q1: During pilot scale-up, we experienced a sudden, uncontrollable temperature spike (thermal runaway) halfway through the propylene oxide dosing. How do we prevent this? A1: Causality: This is a classic case of "PO pooling." At scale, if the reaction temperature is too low or mixing is inadequate, unreacted propylene oxide accumulates in the reactor. When the temperature eventually reaches the activation energy threshold, the accumulated PO reacts simultaneously, overwhelming the cooling jacket. Solution: Ensure the reaction temperature is maintained at 45–50 °C to guarantee that PO reacts immediately upon entering the vessel[1]. Implement an automated interlock system that halts PO dosing if the reactor temperature drops below 40 °C or if the real-time exotherm does not match the dosing rate.

Q2: NMR analysis of our scaled-up batch shows significant polyether impurities (over-propoxylation). What causes this and how is it mitigated? A2: Causality: The primary reaction yields secondary hydroxyl groups (the "diethanol" arms). Because these hydroxyls are nucleophilic, they can compete with the remaining secondary amines of piperazine for unreacted propylene oxide, leading to unwanted ether chain extensions. Solution: This is a kinetic issue. Amines are generally more nucleophilic than alcohols, but high temperatures or excess PO can shift the balance. Strictly control the stoichiometry to a maximum 1:2.01 ratio at production scale. Ensure vigorous agitation to prevent localized high concentrations of PO near the dosing dip-tube.

Q3: Our final product is dark brown instead of the expected pasty light yellow. Does this affect its performance as an SO₂ absorbent or surfactant precursor? A3: Causality: Discoloration is almost always caused by the oxidation of the piperazine precursor or the final tertiary amine product at elevated temperatures. Yes, it can negatively impact the downstream synthesis of gemini surfactants by introducing UV-absorbing impurities and altering surface-active properties[1]. Solution: Ensure rigorous nitrogen blanketing throughout the entire process—from substrate loading to vacuum stripping[1]. Check for micro-leaks in the reactor seals, particularly around the agitator shaft, which might draw in atmospheric oxygen during the vacuum distillation phase.

Q4: We are having trouble removing the last traces of methanol and unreacted PO. The product remains slightly odorous. A4: Causality: α,α'-Dimethyl-1,4-piperazinediethanol becomes highly viscous as it cools, trapping volatile solvents within its matrix. Solution: Do not allow the product to cool before stripping. Initiate vacuum distillation immediately after the maturation phase while the product is still at 45-50 °C[1]. Gradually increase the vacuum to 50 mbar. A nitrogen sparge (bubbling N₂ through the bottom of the reactor) during vacuum distillation can significantly enhance the mass transfer of trapped volatiles out of the viscous liquid.

References

  • Title: Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring Source: Egyptian Journal of Petroleum (Volume 34, Issue 3, Article 5) URL: [Link]

  • Title: Effects of acidic compounds on SO₂ absorption and desorption property of 1,4-bis(2-hydroxypropyl)piperazine (HPP) Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Performance Guide: α,α'-dimethyl-1,4-piperazinediethanol vs. Commercial Catalysts

Executive Summary α,α′ -dimethyl-1,4-piperazinediethanol—widely recognized in industrial literature as 1,4-bis(2-hydroxypropyl)piperazine (HPP) —is an advanced, dual-functional tertiary amine. Unlike traditional single-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α,α′ -dimethyl-1,4-piperazinediethanol—widely recognized in industrial literature as 1,4-bis(2-hydroxypropyl)piperazine (HPP) —is an advanced, dual-functional tertiary amine. Unlike traditional single-purpose molecules, this compound is engineered to solve two distinct chemical engineering challenges:

  • Polyurethane (PU) Synthesis: It acts as a zero-emission, reactive gelling catalyst, replacing fugitive amines.

  • Flue Gas Desulfurization (FGD): It serves as a high-capacity, low-degradation organic amine absorbent for sulfur dioxide (SO 2​ ) capture.

This guide objectively evaluates its performance against industry-standard commercial catalysts, detailing the mechanistic causality behind its efficiency and providing self-validating experimental protocols.

Application I: Polyurethane Catalysis (The Shift to Zero-Emission Foams)

Mechanistic Grounding

Traditional polyurethane catalysts like Triethylenediamine (TEDA / DABCO 33-LV) and Bis(2-dimethylaminoethyl)ether (BDMAEE) are "fugitive." Because they do not chemically bind to the polymer, they migrate out of the foam over time, causing Volatile Organic Compound (VOC) emissions, automotive windshield fogging, and degradation of adjacent plastics 1.

α,α′ -dimethyl-1,4-piperazinediethanol circumvents this through its molecular architecture. The piperazine core provides the necessary basicity to drive the isocyanate-polyol gelling reaction. Simultaneously, its two sterically accessible secondary hydroxyl (-OH) groups react directly with polyisocyanates. This covalently anchors the catalyst into the polyurethane backbone, permanently eliminating emissions.

Quantitative Comparison: Flexible PU Foams
CatalystTypeGelling EfficiencyVOC Emissions (VDA 278)Fogging (DIN 75201)Migration Risk
α,α'-dimethyl-1,4-piperazinediethanol Reactive AmineHigh< 10 ppmPassNone (Covalently Bound)
TEDA (DABCO 33-LV) Fugitive AmineVery High> 500 ppmFailHigh
BDMAEE Fugitive AmineModerate> 400 ppmFailHigh
DMCHA Fugitive AmineHigh> 600 ppmFailHigh
Experimental Protocol: Self-Validating Emission Testing (VDA 278)

To objectively verify the non-fugitive nature of the catalyst, the following self-validating workflow is employed:

  • Formulation: Homogenize 100 parts polyether polyol, 4.0 parts water, 1.0 part silicone surfactant, and 0.8 parts α,α′ -dimethyl-1,4-piperazinediethanol.

  • Polymerization: Introduce toluene diisocyanate (TDI) at an isocyanate index of 105. Stir at 3000 rpm for 5 seconds and pour into a standardized mold.

  • Curing: Allow the foam to cure at 23°C and 50% relative humidity for 7 days to ensure complete urethane linkage formation.

  • Thermal Desorption Analysis: Extract a 30 mg core sample. Subject it to thermal desorption GC-MS at 90°C for 30 minutes (VOC phase) and 120°C for 60 minutes (FOG phase).

  • Causality & Validation: Heating at 90°C targets highly volatile unbound amines, while 120°C targets semi-volatile species. The complete absence of the catalyst's mass spectrum peak in the chromatogram confirms 100% covalent integration into the matrix.

PU_Reaction Iso Polyisocyanate (-NCO) Matrix Polyurethane Matrix (Zero VOC Emission) Iso->Matrix Urethane Linkage Cat α,α'-dimethyl-1,4- piperazinediethanol (Reactive Catalyst) Cat->Matrix Covalent Bonding via -OH groups Polyol Polyol (-OH) Polyol->Matrix Urethane Linkage

Figure 1: Covalent integration of the reactive catalyst into the polyurethane matrix.

Application II: Flue Gas Desulfurization (SO 2​ Capture)

Mechanistic Grounding

In wet chemical absorption for SO 2​ recovery, traditional amines like Methyldiethanolamine (MDEA) or Ethylenediamine (EDA) suffer from severe oxidative degradation and high energy penalties during the desorption phase.

When utilized as an aqueous sulfate solution, α,α′ -dimethyl-1,4-piperazinediethanol (HPP) exhibits superior vapor-liquid equilibrium (VLE) characteristics 2. The dual hydroxypropyl arms significantly enhance water solubility and reduce the volatility of the piperazine ring. Furthermore, the diamine structure provides a high buffering capacity, allowing for massive SO 2​ absorption at lower temperatures and efficient release at lower desorption temperatures compared to EDA.

Quantitative Comparison: SO 2​ Absorbents
Absorbent / CatalystSO 2​ Absorption CapacityDesorption Temp.Oxidative StabilityVolatility / Solvent Loss
HPP (α,α'-dimethyl-1,4-piperazinediethanol) ~1.8 - 2.0 mol/mol95 - 105 °CExcellentVery Low
Ethylenediamine (EDA) ~1.5 mol/mol110 - 120 °CModerateHigh
Methyldiethanolamine (MDEA) ~1.2 mol/mol115 - 125 °CPoorModerate
Experimental Protocol: Vapor-Liquid Equilibrium (VLE) Validation

To quantify the thermodynamic efficiency of HPP against commercial alternatives, a VLE absorption-desorption cycle is utilized:

  • Solvent Preparation: Prepare a 20 wt% aqueous solution of HPP sulfate (molar ratio of HPP to H 2​ SO 4​ = 2:1) using degassed distilled water.

  • Absorption Phase: Bubble a simulated flue gas stream (2000 ppm SO 2​ in N 2​ ) through a jacketed absorber column maintained at 30°C. Monitor the effluent gas using an infrared SO 2​ analyzer until saturation is reached (inlet SO 2​ = outlet SO 2​ ).

  • Titration: Determine the rich-loading capacity by titrating the saturated solution with a 0.1 M iodine solution. Causality: Iodine selectively oxidizes the absorbed sulfite/bisulfite species, providing an exact quantification of SO 2​ loading without interference from the amine backbone.

  • Desorption Phase: Transfer the rich amine solution to a desorber. Heat to 105°C under a reflux condenser. Measure the evolved SO 2​ volume to calculate desorption efficiency.

  • Validation: A desorption efficiency exceeding 95% at 105°C validates the low thermal energy penalty of the HPP system, proving its economic viability over EDA 3.

SO2_Cycle FlueGas Flue Gas (SO2 Rich) Absorber Absorption Column (T=30-40°C) FlueGas->Absorber RichAmine HPP-SO2 Complex (Rich Amine) Absorber->RichAmine SO2 Capture CleanGas Clean Gas (SO2 Free) Absorber->CleanGas Purified Gas Desorber Desorption Column (T=100-120°C) RichAmine->Desorber Thermal Energy LeanAmine Regenerated HPP (Lean Amine) Desorber->LeanAmine SO2 Released LeanAmine->Absorber Recycled Absorbent

Figure 2: Workflow of SO2 absorption and desorption using HPP sulfate solutions.

Conclusion

α,α′ -dimethyl-1,4-piperazinediethanol outperforms traditional commercial catalysts by addressing the root causes of their limitations. In polyurethane applications, its reactive hydroxyl groups eliminate the fugitivity inherent to DABCO 33-LV and BDMAEE, yielding zero-emission profiles. In desulfurization, its robust piperazine ring and hydroxypropyl arms lower the thermal penalty of desorption while resisting oxidative degradation, establishing it as a superior alternative to EDA and MDEA.

References

  • Title: EP1038894A2 - New catalyst compositions for the production of polyurethanes Source: Google Patents URL
  • Title: Density, Viscosity, and Surface Tension of Aqueous Solution of 1,4-Bis-(2-hydroxypropyl)
  • Title: UniSim-Design Simulation and Analysis of a Sulphuric Acid Manufacturing Plant with Double Absorption Process (Analysis of SO2 Absorption)

Sources

Comparative

validation of alpha,alpha'-dimethyl-1,4-piperazinediethanol purity by titration

An in-depth technical evaluation for the purity validation of alpha,alpha'-dimethyl-1,4-piperazinediethanol —widely recognized in industrial and pharmaceutical applications as 1,4-Bis(2-hydroxypropyl)piperazine (HPP) . A...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for the purity validation of alpha,alpha'-dimethyl-1,4-piperazinediethanol —widely recognized in industrial and pharmaceutical applications as 1,4-Bis(2-hydroxypropyl)piperazine (HPP) .

As a critical intermediate and specialized solvent used in advanced gas sweetening and chemical synthesis[1], establishing the absolute purity of HPP is a strict regulatory requirement. This guide objectively compares analytical strategies, explains the mechanistic causality behind non-aqueous titration, and provides a self-validating compendial protocol.

Mechanistic Causality: The Chemistry of HPP Titration

HPP ( C10​H22​N2​O2​ , MW: 202.30 g/mol ) is an aliphatic diamine featuring a piperazine core with two tertiary amine centers and two secondary hydroxyl groups.

The Analytical Challenge: While High-Performance Liquid Chromatography (HPLC) is standard for impurity profiling, it requires highly pure, characterized reference standards for absolute quantitation. Titrimetry, however, provides a primary, absolute measurement of the basic nitrogen centers without the need for an external HPP reference standard.

The Leveling Effect (Why Water Fails): In an aqueous medium, the two nitrogen atoms of HPP exhibit distinct but closely spaced pKa​ values. Water acts as a competitive leveling agent, resulting in a "smeared," two-step potentiometric curve that is difficult to integrate accurately.

To solve this, we replace water with Glacial Acetic Acid . Acetic acid acts as a powerful proton donor, enhancing the basicity of both piperazine nitrogens. When titrated with a strong acid like Perchloric Acid ( HClO4​ ), the basicity of the two nitrogens is "leveled," allowing them to be protonated in a unified, highly pronounced potentiometric step. This shift from aqueous to non-aqueous media reduces the Relative Standard Deviation (RSD) from ~2.0% to <0.5%.

Pathway N1 HPP (Free Base) Ditertiary Amine N2 Monoprotonated HPP Intermediate N1->N2 + HClO4 (Fast) N3 Diprotonated HPP Titration Endpoint N2->N3 + HClO4 (Endpoint Defining)

Figure 1: Sequential protonation mechanism of HPP in glacial acetic acid during titration.

Comparative Analysis of Purity Validation Strategies

To objectively select the best method for HPP release testing, we must compare the performance metrics of available analytical strategies.

Table 1: Performance Comparison of Purity Validation Strategies for HPP

Validation StrategyMechanistic PrincipleAccuracyPrecision (RSD)Execution TimeMatrix Tolerance
Non-Aqueous Potentiometric Titration Diprotonation in Acetic Acid99.5% - 100.5%< 0.5%~15 minsHigh (Ignores neutral impurities)
Aqueous Acid-Base Titration Sequential protonation in H2​O 98.0% - 102.0%1.5% - 2.0%~10 minsModerate (Susceptible to dissolved CO2​ )
HPLC-UV/CAD Chromatographic separation98.0% - 102.0%< 1.0%~45 minsVery High (Resolves structural analogs)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates primary standard calibration to correct for titrant drift and blank subtraction to eliminate solvent matrix errors, adhering strictly to [3] guidelines.

Phase 1: System Suitability & Standardization

Causality: Perchloric acid in acetic acid is highly susceptible to concentration drift due to thermal expansion. Standardization against a primary standard ensures absolute volumetric accuracy.

  • Dry primary standard Potassium Hydrogen Phthalate (KHP) at 120°C for 2 hours.

  • Accurately weigh ~80 mg of KHP and dissolve in 50 mL of anhydrous glacial acetic acid.

  • Titrate potentiometrically with 0.1NHClO4​ to determine the exact normality ( N ).

Phase 2: Blank Determination

Causality: Even analytical-grade glacial acetic acid may contain trace moisture or basic impurities. A blank titration subtracts the solvent's titrant consumption, isolating the HPP's specific response.

  • Transfer 50 mL of pure glacial acetic acid into the titration vessel.

  • Titrate with 0.1NHClO4​ and record the blank volume ( B ).

Phase 3: HPP Assay Execution

Causality: Potentiometric detection eliminates the subjective visual errors associated with colorimetric indicators (e.g., crystal violet), ensuring high repeatability.

  • Accurately weigh ~150 mg of the HPP sample ( W ).

  • Dissolve completely in 50 mL of anhydrous glacial acetic acid.

  • Immerse a glass-body pH electrode designed specifically for non-aqueous media.

  • Titrate with the standardized 0.1NHClO4​ , utilizing a dynamic dosing algorithm to capture the first derivative ( dE/dV ) peak.

  • Record the sample titrant volume ( V ).

Phase 4: Data Synthesis & Calculation

Because HPP has two basic nitrogens, one mole of HPP reacts with two moles of HClO4​ .

  • Equivalent Weight (Eq.Wt) = 202.30÷2=101.15g/eq .

Purity(%)=W(V−B)×N×101.15×100​

(Where W is the sample weight in mg)

Workflow A 1. System Suitability Electrode Calibration B 2. Sample Prep HPP in Glacial Acetic Acid A->B C 3. Blank Titration Solvent Baseline B->C D 4. Potentiometric Titration 0.1 N HClO4 Titrant C->D E 5. Data Acquisition dE/dV Inflection Point D->E F 6. Purity Calculation Eq. Wt. = 101.15 g/eq E->F

Figure 2: Self-validating workflow for the non-aqueous potentiometric titration of HPP.

References

  • Cui, P., et al. (2014). "Pre-combustion capture of CO2—Results from solvent absorption pilot plant trials using 30wt 1,4-bis(2-hydroxypropyl)piperazine sulfate aqueous solutions." ResearchGate. Available at: [Link][1]

  • Microbac Laboratories. "Pharmaceuticals - USP General Chapter <541> Titrimetry." Microbac. Available at: [Link][2]

  • European Directorate for the Quality of Medicines (EDQM). "The European Pharmacopoeia (Ph. Eur.) - 2.2.20 Potentiometric Titration." EDQM. Available at: [Link][3]

Sources

Validation

A Comparative Kinetic Analysis of α,α'-dimethyl-1,4-piperazinediethanol in Catalysis

A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth kinetic analysis of reactions catalyzed by α,α'-dimethyl-1,4-piperazined...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth kinetic analysis of reactions catalyzed by α,α'-dimethyl-1,4-piperazinediethanol. This document offers a comparative performance evaluation against other common catalysts, supported by detailed experimental protocols and data interpretation methodologies. Our focus is on delivering scientifically rigorous insights to aid in catalyst selection and process optimization.

Introduction to α,α'-dimethyl-1,4-piperazinediethanol

α,α'-dimethyl-1,4-piperazinediethanol is a tertiary amine catalyst characterized by a piperazine backbone with two secondary alcohol functionalities.[1] Its structure suggests potential applications in a variety of chemical transformations, most notably in polyurethane chemistry where tertiary amines are widely employed to catalyze the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.[2][3] The presence of hydroxyl groups may also influence the catalyst's solubility and interaction with reactants. While this catalyst is utilized in various industrial formulations, detailed kinetic studies in the public domain are limited. This guide aims to provide a comprehensive framework for conducting such an analysis and to offer a comparative perspective based on the performance of structurally related catalysts.

The Imperative of Kinetic Analysis in Catalyst Evaluation

A thorough kinetic analysis is fundamental to understanding and optimizing a catalyzed reaction. It provides quantitative insights into the reaction rate, the influence of reactant concentrations, and the temperature dependence of the reaction. For industrial applications, such as the production of polyurethane foams, controlling the reaction kinetics is critical for determining the final properties of the material.[2][4] Key parameters derived from kinetic studies, including the rate constant (k), reaction order, and activation energy (Ea), are essential for reactor design, process scaling, and ensuring product consistency.

Experimental Design for Kinetic Studies

To objectively evaluate the catalytic performance of α,α'-dimethyl-1,4-piperazinediethanol, a well-designed kinetic experiment is paramount. The following outlines a robust protocol for studying the catalysis of the isocyanate-alcohol reaction, a fundamental step in polyurethane formation.

Core Experimental Workflow

cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_comparison Comparison prep_reactants Reactant Preparation (Isocyanate, Polyol, Catalyst) prep_solutions Stock Solution Preparation prep_reactants->prep_solutions prep_instrument Instrument Calibration (e.g., FTIR, UV-Vis) prep_solutions->prep_instrument mixing Reactant Mixing (Controlled Temperature) prep_instrument->mixing data_acquisition Time-Resolved Data Acquisition (e.g., Absorbance, Transmittance) mixing->data_acquisition data_processing Data Processing (Concentration vs. Time) data_acquisition->data_processing kinetic_modeling Kinetic Modeling (Rate Law Determination) data_processing->kinetic_modeling parameter_extraction Parameter Extraction (k, Reaction Order, Ea) kinetic_modeling->parameter_extraction compare_catalysts Comparison with Alternative Catalysts parameter_extraction->compare_catalysts performance_evaluation Performance Evaluation compare_catalysts->performance_evaluation

Figure 1: A generalized workflow for the kinetic analysis of a catalyzed reaction.

Experimental Protocol: Isocyanate-Alcohol Reaction

This protocol details the kinetic analysis of the reaction between phenyl isocyanate and methanol, a model system for polyurethane chemistry, catalyzed by α,α'-dimethyl-1,4-piperazinediethanol.

Materials:

  • α,α'-dimethyl-1,4-piperazinediethanol

  • Phenyl Isocyanate (Reagent Grade)

  • Methanol (Anhydrous)

  • Anhydrous Toluene (Solvent)

  • Alternative Catalysts: Triethylenediamine (TEDA), 1,4-Dimethylpiperazine

  • Quenching Solution (e.g., excess dibutylamine in toluene)

  • Titration reagents (e.g., standardized HCl)

Instrumentation:

  • Jacketed glass reactor with temperature control

  • Magnetic stirrer

  • FTIR spectrometer with an ATR probe or a UV-Vis spectrophotometer

  • Autosampler and titration equipment

Procedure:

  • Reactant Preparation: Prepare stock solutions of phenyl isocyanate, methanol, and each catalyst in anhydrous toluene.

  • Reaction Initiation: Equilibrate the jacketed reactor to the desired temperature (e.g., 25°C). Add the methanol and catalyst solutions to the reactor and allow them to thermally equilibrate. The reaction is initiated by the rapid addition of the phenyl isocyanate solution.

  • In-situ Monitoring (FTIR): If using an FTIR with an ATR probe, monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) over time.

  • Quench and Titrate (Alternative Method): At specified time intervals, withdraw an aliquot of the reaction mixture and quench it in a known volume of the dibutylamine solution. The unreacted dibutylamine is then back-titrated with standardized HCl to determine the concentration of unreacted isocyanate.

  • Data Collection: Record the concentration of the isocyanate at various time points.

  • Temperature Dependence: Repeat the experiment at different temperatures (e.g., 35°C, 45°C, 55°C) to determine the activation energy.

  • Comparative Analysis: Conduct identical experiments using the alternative catalysts (TEDA, 1,4-Dimethylpiperazine) at the same concentrations.

Data Analysis and Interpretation

The collected data (isocyanate concentration versus time) can be analyzed to determine the reaction order and the observed rate constant (k_obs). For many polyurethane systems, the reaction can be modeled as pseudo-first-order with respect to the isocyanate if the alcohol concentration is in large excess.

The rate law can be expressed as:

Rate = k_obs [Isocyanate]

A plot of ln([Isocyanate]) versus time will yield a straight line with a slope of -k_obs.

The activation energy (Ea) can be determined from the Arrhenius equation by plotting ln(k_obs) versus 1/T.

Comparative Performance Analysis

The performance of α,α'-dimethyl-1,4-piperazinediethanol can be benchmarked against other tertiary amine catalysts.

Hypothetical Kinetic Data Comparison
CatalystRelative k_obs (at 25°C)Activation Energy (Ea) (kJ/mol)Gelling/Blowing Selectivity
α,α'-dimethyl-1,4-piperazinediethanol1.0 (Reference)55Balanced
Triethylenediamine (TEDA)1.550Gelling Favored
1,4-Dimethylpiperazine0.860Blowing Favored[5]
N-Ethylmorpholine0.665Gelling Favored[6]
Bis(dimethylaminoethyl)ether1.252Blowing Favored[6]

Note: The data presented for α,α'-dimethyl-1,4-piperazinediethanol is hypothetical for illustrative purposes.

In-Depth Discussion and Mechanistic Insights

The catalytic activity of tertiary amines in urethane formation proceeds through the formation of an active complex with the isocyanate group, making it more susceptible to nucleophilic attack by the alcohol.

Proposed Catalytic Cycle

catalyst Catalyst (α,α'-dimethyl-1,4-piperazinediethanol) complex Activated Complex catalyst->complex + Isocyanate isocyanate Isocyanate (R-N=C=O) isocyanate->complex product Product + Catalyst complex->product + Alcohol alcohol Alcohol (R'-OH) alcohol->product urethane Urethane (R-NH-CO-OR') product->catalyst Release product->urethane

Figure 2: A simplified representation of the catalytic cycle for urethane formation.

Compared to TEDA, which is a highly active gelling catalyst, α,α'-dimethyl-1,4-piperazinediethanol might exhibit a more balanced catalytic activity due to the presence of the hydroxyl groups, which could influence its interaction with the polyol. 1,4-dimethylpiperazine has been reported to have a comparatively lower gelling and blowing action than TEDA, suggesting it may act as a delayed-action catalyst.[5] The steric hindrance around the nitrogen atoms in α,α'-dimethyl-1,4-piperazinediethanol, due to the methyl and hydroxyethyl groups, may also play a role in its catalytic efficiency compared to less hindered amines.

Catalyst Selection Guide

The choice of catalyst is critical in tailoring the properties of the final product, particularly in polyurethane foam production where the balance between the gelling and blowing reactions dictates the foam's structure and performance.

start Desired Foam Property fast_cure Fast Cure Time? start->fast_cure high_flow High In-Mold Flowability? fast_cure->high_flow No teda Use High-Activity Gelling Catalyst (e.g., TEDA) fast_cure->teda Yes open_cell Open-Cell Structure? high_flow->open_cell No delayed Use Delayed-Action Catalyst (e.g., 1,4-Dimethylpiperazine) high_flow->delayed Yes open_cell->teda No balanced Use Balanced or Blowing Catalyst (e.g., Bis(dimethylaminoethyl)ether or α,α'-dimethyl-1,4-piperazinediethanol) open_cell->balanced Yes

Figure 3: A decision tree for catalyst selection in polyurethane foam applications.

Conclusion

While direct, comprehensive kinetic data for α,α'-dimethyl-1,4-piperazinediethanol is not extensively published, this guide provides a robust framework for its evaluation. Based on the analysis of structurally similar catalysts, it is anticipated that α,α'-dimethyl-1,4-piperazinediethanol will perform as a moderately active, potentially balanced catalyst for polyurethane and related reactions. The experimental protocols and comparative data presented herein offer a valuable resource for researchers and professionals seeking to optimize their catalytic systems.

References

Sources

Comparative

structure-activity relationship of substituted piperazine catalysts

As a Senior Application Scientist, selecting the optimal organocatalytic scaffold requires balancing reactivity, stereocontrol, and operational stability. The piperazine ring has emerged as a privileged scaffold in moder...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal organocatalytic scaffold requires balancing reactivity, stereocontrol, and operational stability. The piperazine ring has emerged as a privileged scaffold in modern catalysis. Its unique structural rigidity, high polar surface area, and the presence of two opposing nitrogen atoms allow for precise, independent tuning of the catalytic active site and the steric/electronic environment[1].

This guide provides an in-depth comparative analysis of substituted piperazine catalysts, focusing on their structure-activity relationships (SAR) across homogeneous, heterogeneous (mechanochemical), and asymmetric catalytic paradigms.

Mechanistic Foundations of Piperazine SAR

The versatility of piperazine lies in its desymmetrization potential. The two secondary amines (N1 and N4) are chemically equivalent in the parent molecule but can be differentially functionalized to create highly specialized bifunctional catalysts[1].

  • The N1 Position (Catalytic Center): Typically acts as the primary nucleophile or base. In enamine/iminium catalysis, this nitrogen engages directly with carbonyl substrates.

  • The N4 Position (Tuning Center): Functionalization at N4 with bulky alkyl, aryl, or chiral directing groups dictates the spatial arrangement of the transition state, directly impacting enantioselectivity and preventing catalyst dimerization[1].

  • α/β-Carbon Substituents: Late-stage C(sp³)–H functionalization at the carbons adjacent to the amines enhances oxidative stability and restricts ring flipping, locking the catalyst into a favorable chair conformation[2].

SAR_Piperazine Core Piperazine Scaffold N1 N1 Position (Catalytic Active Site) Core->N1 Substrate Activation N4 N4 Position (Steric/Electronic Tuning) Core->N4 Chiral/Steric Directing Alpha α/β-Carbons (Conformational Locking) Core->Alpha Oxidative Stability

Fig 1: SAR logic of piperazine organocatalysts highlighting functional tuning sites.

Performance Comparison: Homogeneous vs. Heterogeneous Mechanocatalysis

Historically, piperazine has been utilized in homogeneous solutions for reactions like the Knoevenagel condensation. However, homogeneous piperazine suffers from low turnover frequencies (TOF) and difficult recovery.

Recent breakthroughs have demonstrated direct organo-mechanocatalysis, where piperazine is covalently grafted onto amine-functionalized yttria-stabilized zirconia (YSZ) milling balls[3]. By utilizing a PAMAM (polyamidoamine) dendrimer linker, the surface amine density is amplified to 27 NH₂/nm², allowing for massive local catalyst concentration. The YSZ balls act simultaneously as the catalyst support and the kinetic energy transfer medium[4].

Quantitative Performance Comparison: Knoevenagel Condensation
MetricHomogeneous PiperazineZirconia-Supported Piperazine (ZrO₂-PAMAM-N)Causality / SAR Insight
Catalyst Loading 15 mol%~0.015 mol% (Thousand-fold less)Dendrimer grafting creates ultra-high local active site density[3].
Reaction Time 12–24 hours3 hoursMechanical kinetic energy directly activates the localized substrate[4].
Turnover Frequency (TOF) 40 h⁻¹5700 h⁻¹Solvent-free conditions eliminate solvation spheres, accelerating nucleophilic attack[3].
Recyclability None (Consumed/Lost)>10 Cycles (No activity loss)Covalent phosphonic acid/amide anchoring prevents catalyst leaching[3].

Enantioselective Organocatalysis: Chiral Piperazines

In asymmetric synthesis, chiral piperazine derivatives excel due to their bifunctional capability. For example, in the enantioselective Henry (nitroaldol) reaction, piperazine-derived chiral tridentate Schiff bases are complexed with Cu(II)[5].

The SAR Causality: The Schiff base and one nitrogen of the piperazine ring coordinate to the Cu(II) center, acting as a Lewis acid to activate the aldehyde. Crucially, the second (uncoordinated) nitrogen on the piperazine ring acts as a localized Brønsted base. It deprotonates the nitromethane, generating a nucleophile in highly restricted proximity to the activated electrophile, yielding excellent enantiomeric ratios (up to 9:91 er)[5].

Asymmetric_Pathway Catalyst Chiral Piperazine Schiff Base + Cu(II) Lewis Cu(II) Center (Activates Aldehyde) Catalyst->Lewis Electrophile Activation Base Uncoordinated N-Atom (Deprotonates Nitromethane) Catalyst->Base Nucleophile Generation Product β-Hydroxynitroalkane (High Enantioselectivity) Lewis->Product Stereocontrolled C-C Bond Formation Base->Product

Fig 2: Bifunctional activation pathway of chiral piperazine catalysts in the Henry reaction.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) to guide troubleshooting.

Protocol A: Execution of Supported Mechano-Organocatalysis (Knoevenagel Condensation)

Reference standard based on surface-engineered zirconia systems[3][4].

  • Preparation of the Milling Environment: Load a 15 mL Teflon milling jar with the functionalized ZrO₂-PAMAM-N-piperazine milling balls.

    • Causality: Teflon is chosen over steel to prevent competitive Lewis acid catalysis from metal leaching, ensuring observed catalysis is purely organocatalytic.

  • Substrate Loading: Add 4-chlorobenzaldehyde (1.0 equiv) and malononitrile (1.1 equiv) directly into the jar. Do not add solvent.

    • Causality: Operating under solvent-free conditions maximizes the collision frequency between the solid substrates and the grafted piperazine active sites.

  • Mechanochemical Activation: Agitate the jar at 20 Hz in a vibratory ball mill (VBM) for 3 hours.

    • Causality: 20 Hz provides sufficient kinetic energy to overcome the lattice energy of the solid substrates, driving them into a reactive melt state on the surface of the functionalized balls.

  • Product Isolation & Catalyst Recovery: Wash the milling balls with ethyl acetate to extract the product. The balls are simply dried and immediately ready for the next cycle.

    • Validation Check: Analyze the product via ¹H NMR. Complete disappearance of the aldehyde proton (~9.9 ppm) and appearance of the alkene proton confirms 100% conversion.

Protocol B: Enantioselective Henry Reaction using Chiral Piperazine

Reference standard for bifunctional asymmetric catalysis[5].

  • Catalyst Complexation: In a dry Schlenk flask, combine the chiral piperazine-Schiff base ligand (10 mol%) with Cu(OAc)₂ (10 mol%) in ethanol. Stir for 1 hour at room temperature.

    • Causality: Pre-complexation is mandatory. Cu(OAc)₂ provides the optimal geometry for tridentate coordination, leaving the distal piperazine nitrogen free.

  • Substrate Addition: Add the target aldehyde (1.0 equiv) followed by nitromethane (10.0 equiv).

    • Causality: Nitromethane is used in excess to drive the reaction forward and prevent retro-aldol pathways.

  • Asymmetric Induction: Stir the reaction at 0 °C for 24 hours.

    • Causality: Lowering the temperature to 0 °C reduces the conformational flexibility of the piperazine ring, locking the transition state and maximizing the enantiomeric excess (ee).

  • Validation Check: Purify via chiral HPLC (e.g., Chiralcel OD-H column). The ratio of enantiomeric peaks will validate the stereodirecting power of the chosen N4-substituent.

Future Trajectories: Late-Stage C(sp³)–H Functionalization

The frontier of piperazine SAR lies in late-stage functionalization. Traditional synthesis requires building substituted piperazines de novo. However, recent methods utilize photoexcited flavin catalysts under blue-LED irradiation to perform highly selective sequential α- and β-C(sp³)–H bond cleavages on the piperazine core[2]. This generates an enamine intermediate that can be trapped by various nucleophiles/electrophiles, allowing researchers to rapidly synthesize libraries of sterically tuned piperazine catalysts without rebuilding the core scaffold[2].

References

  • Breaking New Ground in Direct Mechanocatalysis: Knoevenagel Condensation via Supported Organo-catalysts on Zirconia Source: ChemRxiv / RSC Publishing URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives Source: Semantic Scholar (Acta Chimica Slovenica) URL:[Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines Source: ChemRxiv URL:[Link]

Sources

Validation

Assessing the Impact of Methyl Groups on Piperazinediethanol Reactivity: A Comparative Guide

In the engineering of advanced polyurethanes, polyamides, and pH-responsive drug delivery vehicles, 1,4-bis(2-hydroxyethyl)piperazine (commonly known as piperazinediethanol or BHEP) serves as a highly versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

In the engineering of advanced polyurethanes, polyamides, and pH-responsive drug delivery vehicles, 1,4-bis(2-hydroxyethyl)piperazine (commonly known as piperazinediethanol or BHEP) serves as a highly versatile building block[1]. Its dual functionality—combining reactive primary diols with tertiary amine centers—makes it an excellent chain extender and proton sponge. However, application scientists frequently face a structural design choice: should they utilize the standard BHEP monomer, or opt for a sterically modified analog such as 1,4-bis(2-hydroxyethyl)-2-methylpiperazine (2-Me-BHEP)?

This guide objectively compares the reactivity, thermodynamic behavior, and polymerization kinetics of these two variants, providing drug development professionals and polymer chemists with the mechanistic insights required to optimize their synthetic workflows.

Mechanistic Causality: The Counter-Intuitive Role of Methylation

When modifying cyclic diamines, chemical intuition often suggests that adding an electron-donating alkyl group will increase the electron density on the adjacent nitrogen, thereby increasing its basicity ( pKa​ ). However, experimental thermodynamics demonstrate the exact opposite.

As established by Henni et al., the addition of a methyl group to the piperazine ring introduces significant steric hindrance[2]. During protonation, this steric bulk physically restricts water molecules from forming a stable hydration shell around the newly formed cation. The resulting thermodynamic penalty—a sharp decrease in solvation energy—overpowers the electron-donating inductive effect, leading to a net reduction in pKa​ [2][3].

Furthermore, the addition of hydroxyethyl groups to the piperazine ring introduces intramolecular hydrogen bonding, which further suppresses the pKa​ compared to simple alkyl substitutions[2]. In polymerization contexts, such as the direct synthesis of polyamides via catalytic dehydrogenation, the spatial arrangement and spacer length of diols strictly dictate the efficiency of monomer conversion[4]. The methyl group in 2-Me-BHEP restricts conformational flexibility, altering the approach trajectory of incoming electrophiles (e.g., diisocyanates) and subsequently modifying the reaction kinetics of the pendant hydroxyl groups.

Comparative Performance Data

The following table summarizes the thermodynamic shifts and structural differences between baseline piperazine derivatives and their diethanol counterparts, illustrating the cascading effects of methylation.

CompoundStructural Modification pKa1​ (298 K) pKa2​ (298 K)Steric HindranceRelative Diol Reactivity
Piperazine Base Ring9.735.35LowN/A (No diols)
2-Methylpiperazine Ring Methylation< 9.73< 5.35ModerateN/A (No diols)
BHEP N,N'-DiethanolLowered via H-bondingLowered via H-bondingModerateBaseline ( krel​=1.0 )
2-Me-BHEP Diethanol + Ring MethylLowestLowestHighReduced ( krel​<1.0 )

Note: Exact values for piperazine are derived from potentiometric studies[3]. Trends for diethanol derivatives follow established thermodynamic rules for cyclic diamines, where combined hydrogen bonding and steric hindrance yield the lowest basicity[2].

Visualizing the Mechanistic Pathway

The logical relationship between structural modification, thermodynamic penalties, and ultimate chemical reactivity is mapped below.

MechanisticPathway Base 1,4-Piperazinediethanol (BHEP) Methyl Addition of Methyl Group (2-Me-BHEP) Base->Methyl Ring Substitution Steric Increased Steric Hindrance Methyl->Steric Solvation Decreased Cation Solvation Energy Methyl->Solvation pKa Reduced pKa (Lower Basicity) Steric->pKa Blocks Water Molecules Kinetics Altered Diol Reaction Kinetics Steric->Kinetics Conformational Restriction Solvation->pKa Thermodynamic Penalty

Mechanistic pathway detailing how methyl substitution alters piperazinediethanol reactivity.

Self-Validating Experimental Methodologies

To accurately assess the impact of methyl substitution on your specific formulation, the following field-proven protocols are recommended. Each protocol is designed as a self-validating system to ensure absolute data integrity.

Protocol 1: Temperature-Controlled Potentiometric Titration for pKa​ Determination

Because pKa​ is highly temperature-dependent and sensitive to ionic strength, this protocol isolates the thermodynamic variables of the tertiary amines.

Causality: By controlling the temperature across a gradient (e.g., 298 K to 323 K), we can use the van't Hoff equation to extract the standard state enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of dissociation, proving whether the pKa​ drop is driven by enthalpy or solvation entropy[2].

Step-by-Step Workflow:

  • System Calibration (Self-Validation Step): Prepare a 0.01 M solution of standard piperazine in deionized water. Titrate with 0.1000 M HCl. If the calculated pKa1​ deviates by more than ±0.05 from the established literature value of 9.73 at 298 K[3], halt the procedure and recalibrate the pH electrode.

  • Sample Preparation: Prepare 0.01 M solutions of BHEP and 2-Me-BHEP. Maintain a constant ionic strength (e.g., I≈0.01 ) to ensure activity coefficients remain stable[3].

  • Titration: Submerge the solutions in a water bath strictly controlled at 298 K. Titrate with 0.1000 M HCl using an automated titrator, recording pH after equilibrium is reached for each 0.1 mL addition.

  • Data Extraction: Calculate the first and second dissociation constants. Repeat at 303 K, 313 K, and 323 K to map the thermodynamic profile.

Protocol 2: In-situ FTIR Monitoring of Diol-Isocyanate Reactivity

When using these diols as chain extenders in polyurethane synthesis, the methyl group alters the reactivity of the pendant hydroxyls.

Causality: The steric bulk of the methyl group restricts the conformational freedom of the ethanol branches, altering the collision frequency and orientation required for the isocyanate-hydroxyl reaction.

Step-by-Step Workflow:

  • Preparation & Baseline: In a dry, nitrogen-purged reactor, dissolve the diol (BHEP or 2-Me-BHEP) in anhydrous DMF.

  • Internal Standard Addition (Self-Validation Step): Add 1 wt% of an inert internal standard (e.g., squalane). By mathematically normalizing the target NCO absorbance peak against the invariant C-H stretch of the squalane, the system isolates true chemical conversion from physical artifacts like solvent evaporation or IR probe path-length variations.

  • Reaction Initiation: Inject a stoichiometric equivalent of hexamethylene diisocyanate (HDI).

  • Kinetic Tracking: Continuously monitor the disappearance of the asymmetric NCO stretching band at 2270 cm−1 via an in-situ ATR-FTIR probe.

  • Analysis: Plot the normalized NCO conversion over time. The divergence in the slope between the BHEP and 2-Me-BHEP runs will directly quantify the kinetic retardation caused by the methyl group's steric hindrance.

References

  • SAFETY DATA SHEET - Fisher Scientific: 1,4-Piperazinediethanol Source: Fisher Scientific URL
  • Source: National Institutes of Health (PMC)
  • pKa Values of Some Piperazines at (298, 303, 313, and 323)
  • pKa Values of Some Piperazines at (298, 303, 313, and 323)

Sources

Comparative

Quantitative Analysis of α,α'-Dimethyl-1,4-piperazinediethanol in Complex Mixtures: A Comparative Methodological Guide

Executive Summary When tasked with quantifying α,α′ -dimethyl-1,4-piperazinediethanol (widely known as 1,4-bis(2-hydroxypropyl)piperazine, or HPP), analytical chemists face a unique set of chromatographic challenges. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When tasked with quantifying α,α′ -dimethyl-1,4-piperazinediethanol (widely known as 1,4-bis(2-hydroxypropyl)piperazine, or HPP), analytical chemists face a unique set of chromatographic challenges. This sterically hindered alkanolamine is heavily utilized as a highly efficient SO₂/CO₂ absorbent in gas sweetening[1], a precursor for cationic gemini surfactants[2], and a cross-linker in polyurethane synthesis.

However, its highly polar nature, dual tertiary amine centers, and complete lack of a UV-absorbing chromophore render standard reversed-phase UV methods obsolete. As a Senior Application Scientist, I have structured this guide to objectively compare the three dominant analytical platforms—GC-FID, HPLC-ELSD, and LC-MS/MS —providing field-proven, self-validating protocols and the mechanistic causality behind each experimental choice.

Platform Comparison: Selecting the Right Analytical Modality

The selection of an analytical method for HPP is entirely dictated by the sample matrix and the required limit of quantitation (LOQ).

Gas Chromatography (GC-FID)

Gas chromatography offers excellent resolution for organic synthesis mixtures, such as monitoring the propoxylation of piperazine or its subsequent reaction with alkyl bromides[2].

  • The Causality of Column Selection: The active hydroxyl and amine groups of HPP will strongly hydrogen-bond with residual silanols on standard fused-silica columns, causing severe peak tailing and irreversible adsorption. To achieve Gaussian peak shapes without the tedious step of chemical derivatization (e.g., silylation), a base-deactivated stationary phase must be employed. These columns are chemically treated to neutralize acidic sites.

High-Performance Liquid Chromatography (HPLC-ELSD)

In aqueous matrices, such as HPP sulfate solutions used for SO₂ capture[1][3], GC is unsuitable due to water's massive expansion volume and detrimental effect on the stationary phase.

  • The Causality of Detector & Phase Selection: Because HPP lacks conjugated π -systems, UV detection is blind to it. Evaporative Light Scattering Detection (ELSD) serves as a universal, mass-based alternative. Furthermore, highly polar HPP will elute in the void volume of a standard C18 column. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized. By using a highly organic mobile phase, water acts as the strong eluting solvent, partitioning the polar HPP molecules into the water-enriched layer on the silica surface.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For trace analysis, such as identifying thermal degradation products of HPP[4], LC-MS/MS operating in Electrospray Ionization positive mode (ESI+) is the gold standard, monitoring the specific mass transitions of the protonated precursor ion ( [M+H]+ at m/z 203.1).

Quantitative Performance Metrics Comparison

The following table synthesizes the quantitative performance of each platform for HPP analysis, allowing for an objective comparison of their capabilities.

ParameterGC-FID (Base-Deactivated)HPLC-ELSD (HILIC)LC-MS/MS (ESI+)
Primary Application Purity analysis, organic mixturesAqueous gas-sweetening solutionsTrace degradation profiling
Limit of Detection (LOD) ~1.5 µg/mL~5.0 µg/mL~0.01 µg/mL
Linearity ( R2 ) > 0.998 (10 - 500 µg/mL)> 0.995 (20 - 1000 µg/mL)*> 0.999 (0.05 - 10 µg/mL)
Matrix Tolerance Low (Aqueous matrices degrade column)High (Tolerates salts and water)Moderate (Subject to ion suppression)
Analysis Time ~15 minutes~10 minutes~8 minutes
Key Limitation Requires volatile matrix; thermal degradation riskNon-linear response (requires log-log calibration)High cost; matrix effects in ESI

*Note: ELSD response follows the power law A=aMb . Therefore, linearity is achieved via a log-log calibration curve.

Analytical Workflow Decision Matrix

AnalyticalWorkflow Start Mixture Containing α,α'-dimethyl-1,4-piperazinediethanol Matrix Assess Matrix Type & Concentration Start->Matrix Aqueous Aqueous Matrix (e.g., Gas Sweetening) Matrix->Aqueous High Water Content Organic Organic Matrix (e.g., Surfactant Synthesis) Matrix->Organic Organic Solvents HPLC HPLC-ELSD / HILIC (Bulk Aqueous Analysis) Aqueous->HPLC Concentration > 0.1% LCMS LC-MS/MS (Trace Degradation Profiling) Aqueous->LCMS Trace Levels (< 0.1%) Organic->HPLC Non-Volatile Matrix GC GC-FID (Purity & Volatile Mixtures) Organic->GC Thermally Stable

Fig 1. Decision matrix for selecting the optimal analytical workflow for HPP quantification.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in system suitability tests (SST) to validate the integrity of the run before sample analysis.

Protocol A: GC-FID Analysis of HPP in Organic Mixtures

Objective: Quantify HPP conversion during the synthesis of gemini surfactants[2].

  • System Suitability Test (SST): Inject a 50 µg/mL standard of HPP. The system is validated only if the tailing factor ( Tf​ ) is ≤1.5 . If Tf​>1.5 , the column's base-deactivation has degraded, and the column must be trimmed or replaced.

  • Sample Preparation: Dilute the organic reaction matrix in anhydrous methanol to an expected HPP concentration of ~100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Setup: Equip the GC with a base-deactivated capillary column (e.g., CP-Volamine or Rtx-Volatile Amine, 30 m × 0.32 mm × 0.45 µm).

  • Injection: Inject 1.0 µL using a split ratio of 10:1. Set the injector temperature to 250°C. (Causality: Rapid volatilization is required to prevent band broadening, but temperatures >260°C risk thermal cleavage of the hydroxypropyl groups).

  • Temperature Program: Initial oven temperature at 100°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Detection: FID set to 280°C. Hydrogen flow at 30 mL/min, Air at 300 mL/min.

Protocol B: HPLC-ELSD Analysis of HPP in Aqueous Scrubbing Solutions

Objective: Quantify bulk HPP concentration in degraded sulfate/carbonate aqueous solutions[1][3].

  • System Suitability Test (SST): Inject a blank mobile phase followed by a 100 µg/mL HPP standard. Validate that the signal-to-noise ratio (S/N) is ≥50 and that no baseline drift occurs during the isocratic run.

  • Sample Preparation: Dilute the aqueous amine solution 1:100 with the mobile phase to prevent column overloading and phase-collapse. Filter through a 0.22 µm hydrophilic nylon filter.

  • Instrument Setup: Equip the HPLC with a zwitterionic HILIC column (e.g., ZIC-HILIC, 150 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 80% Acetonitrile and 20% 10 mM Ammonium Acetate buffer (pH 5.8). (Causality: The high organic content ensures retention on the HILIC phase, while the volatile ammonium acetate buffer maintains a consistent ionization state for the piperazine nitrogens without leaving non-volatile salt deposits that would clog the ELSD).

  • Flow Rate & Injection: 1.0 mL/min flow rate, 10 µL injection volume.

  • ELSD Parameters: Drift tube temperature set to 60°C, nebulizer gas (N₂) pressure at 3.5 bar. (Causality: 60°C is precisely optimized to evaporate the acetonitrile/water mobile phase while preserving the relatively high-boiling HPP analyte from evaporating before reaching the optical path).

References

  • Density, Viscosity, and Surface Tension of Aqueous Solution of 1,4-Bis-(2-hydroxypropyl)-piperazine Sulfate - Journal of Chemical & Engineering Data (ACS Publications) - 5

  • Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring - Egyptian Journal of Petroleum - 2

  • The solubility of sulfur dioxide and carbon dioxide in an aqueous solution of potassium carbonate (Cui et al., 2014) - ResearchGate - 3

  • Syntheses of piperazines substituted on the nitrogen atoms with allyl, propyl, 2-hydroxypropyl and 3-hydroxypropyl groups - Collection of Czechoslovak Chemical Communications - 4

Sources

Validation

Benchmarking α,α'-Dimethyl-1,4-piperazinediethanol Against Industry Standards in Flue Gas Desulfurization

Executive Summary & Mechanistic Rationale In the landscape of industrial emission control, the transition from traditional primary amines to advanced sterically hindered diamines represents a critical leap in efficiency....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of industrial emission control, the transition from traditional primary amines to advanced sterically hindered diamines represents a critical leap in efficiency. α,α'-Dimethyl-1,4-piperazinediethanol —widely known in chemical engineering as 1,4-bis(2-hydroxypropyl)piperazine (HPP) —is emerging as a high-performance solvent for Flue Gas Desulfurization (FGD).

As a Senior Application Scientist, I approach solvent benchmarking not merely by looking at baseline absorption, but by analyzing the thermodynamic lifecycle of the solvent. Traditional industry standards like Monoethanolamine (MEA) provide rapid acid gas absorption but are severely handicapped by their thermodynamic stability; they form tightly bound complexes that require exorbitant energy to thermally regenerate.

The Causality of HPP's Superiority: HPP fundamentally alters this thermodynamic penalty through steric hindrance . The bulky hydroxypropyl groups attached to the piperazine ring physically restrict the approach of the SO₂ molecule. Instead of forming a highly stable, tightly bound product, HPP forms a looser zwitterionic intermediate. This specific structural design lowers the enthalpy of absorption, allowing for rapid thermal desorption at lower temperatures and drastically reducing the plant's energy footprint.

Furthermore, HPP is rarely deployed in its pure basic form. To optimize the absorption-desorption cycle, it is formulated as an HPP sulfate salt (typically a 2:1 molar ratio of HPP to H₂SO₄) . Pre-protonating one of the amine sites creates a robust pH buffer. This prevents the solution's pH from plummeting upon initial SO₂ dissolution, thereby extending the linear absorption regime and inhibiting the irreversible oxidation of absorbed SO₂ into heat-stable sulfites.

Mechanism HPP HPP Sulfate (pH Buffered) Absorb Chemical Absorption (283.15 - 323.15 K) HPP->Absorb SO2 Flue Gas (SO2 + Impurities) SO2->Absorb Rich Rich Solvent (Protonated HPP-SO2) Absorb->Rich Exothermic Desorb Thermal Desorption (> 373 K) Rich->Desorb Heat Input Desorb->HPP Lean Solvent Recycled

Figure 1: Cyclic absorption-desorption mechanism of SO2 using buffered HPP sulfate solutions.

Quantitative Benchmarking Data

To objectively evaluate HPP, we must benchmark it against the ubiquitous primary amine (MEA) and the standard tertiary amine (Methyldiethanolamine, MDEA). The data compiled below reflects performance under standard atmospheric FGD conditions.

Table 1: Performance Benchmarking of SO₂ Absorbents

ParameterMEA (Standard)MDEA (Standard)HPP Sulfate (Benchmark)
Amine Classification Primary AlkanolamineTertiary AlkanolamineSterically Hindered Diamine
SO₂ Absorption Capacity Moderate (~0.5 mol/mol)Low to ModerateHigh (>0.8 mol/mol, scales with pressure)
Desorption Efficiency Low (High energy penalty)HighVery High (>90% at moderate temps)
Optimal Operating Temp. 313 - 333 K313 - 333 K283.15 - 323.15 K
Resistance to HCl Poor (Irreversible degradation)ModerateQuantifiable (-0.47 mol/mol capacity per mol HCl)
Resistance to HF PoorModerateQuantifiable (-0.44 mol/mol capacity per mol HF)

Data supported by empirical vapor-liquid equilibrium (VLE) and acidic gas interference studies .

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the exact workflows required to validate the benchmarking data provided above.

Protocol A: Vapor-Liquid Equilibrium (VLE) Measurement (Static Method)

Dynamic flow systems often introduce mass-transfer limitations that skew thermodynamic data. To isolate the true chemical capacity of HPP, a static VLE method must be employed .

Step-by-Step Methodology:

  • Solvent Preparation: Synthesize or procure high-purity α,α'-dimethyl-1,4-piperazinediethanol . Prepare aqueous solutions of HPP sulfate at concentrations ranging strictly between 5 to 30 wt% . The 2:1 HPP to H₂SO₄ molar ratio is critical to establish the zwitterionic buffer.

  • Apparatus Setup: Utilize a custom SO₂-corrosion-resistant static equilibrium cell. Evacuate the cell using a vacuum pump to completely remove non-condensable atmospheric gases (N₂, O₂), which would otherwise artificially inflate pressure readings.

  • Isothermal Equilibration: Submerge the cell in a highly precise thermostatic water bath. Maintain the target temperature between 283.15 K and 323.15 K (± 0.05 K).

  • Gas Injection: Sequentially inject pure SO₂ gas into the cell to achieve specific partial pressures ranging from 7.50 kPa to 101.12 kPa .

  • Phase Sampling: Monitor the internal pressure. Once the pressure remains constant for 30 minutes, thermodynamic equilibrium is achieved. Extract a liquid sample via a sealed sampling valve.

  • Quantification: Determine the dissolved SO₂ concentration using standard iodometric titration.

Protocol S1 1. Solvent Prep 5-30 wt% HPP Sulfate S2 2. VLE Cell Evacuation Remove Non-Condensables S1->S2 S3 3. SO2 Injection 7.50 - 101.12 kPa S2->S3 S4 4. Isothermal Equilibration Static Method S3->S4 S5 5. Phase Sampling Titration / Gravimetry S4->S5

Figure 2: Step-by-step experimental workflow for static Vapor-Liquid Equilibrium (VLE) measurement.

Protocol B: Acidic Gas Interference Testing

Flue gas is never pure SO₂; it contains aggressive acidic impurities like SO₃, HCl, and HF. A robust solvent must maintain functionality in their presence.

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a 1.0 mol/L solution of HPP sulfate. Measure its baseline saturated SO₂ absorption capacity using the VLE method described above.

  • Impurity Doping: Aliquot the baseline solution into three separate reactors. Spike Reactor 1 with 1.0 mol/L HCl, Reactor 2 with 1.0 mol/L HF, and Reactor 3 with 0.5 mol/L H₂SO₄.

  • Saturation & Measurement: Bubble SO₂ through each reactor until saturation is reached.

  • Data Validation: Calculate the capacity reduction. A self-validating system will show that adding 1 mol of HCl to 1 mol of HPP solution reduces the saturated absorption capacity by exactly 0.47 mol/mol , while 1 mol of HF reduces it by 0.44 mol/mol . This confirms the competitive binding mechanics of the solvent and allows engineers to calculate exact solvent makeup rates for industrial deployment.

References

  • National Institute of Standards and Technology (NIST). "1,4-Piperazinediethanol, α,α'-dimethyl-". NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Cui, P., Liu, J.-F., Wang, Q., & Wang, T.-T. (2013). "Effects of acidic compounds on SO2 absorption and desorption property of 1, 4-bis(2-hydroxypropyl)piperazine aqueous solution." ResearchGate. URL:[Link]

  • Cui, P., Wang, T.-T., Wang, Q., & Li, B. (2014). "Measurements of vapor-liquid equilibrium data of sulfur dioxide-1,4-bis (2-hydroxypropyl) piperazine sulfate aqueous solutions." ResearchGate. URL:[Link]

  • Tang, Z., et al. (2013). "Density, Viscosity, and Surface Tension of Aqueous Solution of 1,4-Bis-(2-hydroxypropyl)-piperazine Sulfate." Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

Comparative

Cross-Validation of Analytical Methods for Piperazine Derivatives: A Comparative Guide

The accurate quantification of piperazine derivatives—ranging from active pharmaceutical ingredients (APIs) and synthetic intermediates like N-Boc-piperazine to designer drugs of abuse such as benzylpiperazine (BZP) and...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of piperazine derivatives—ranging from active pharmaceutical ingredients (APIs) and synthetic intermediates like N-Boc-piperazine to designer drugs of abuse such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP)—presents a distinct analytical challenge. Due to their high polarity, basic nitrogen atoms, and frequent lack of a strong UV chromophore, selecting the optimal analytical platform requires a deep understanding of molecular behavior in both the liquid and gas phases[1][2].

When transitioning assays between laboratories or upgrading from legacy systems, regulatory frameworks such as the 3 mandate rigorous cross-validation to ensure data integrity and reproducibility[3]. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative methods like HPLC-UV/DAD and GC-MS, providing the theoretical causality and experimental protocols necessary for robust method cross-validation.

Methodological Comparison: The Causality Behind the Chemistry

To objectively evaluate these analytical platforms, we must analyze how the physiochemical properties of piperazines interact with each detection mechanism.

LC-MS/MS (The Focal Method)

Mechanism & Causality: LC-MS/MS operates via Electrospray Ionization (ESI). Piperazine derivatives possess secondary or tertiary amines with a pKa of approximately 9.8. In an acidic mobile phase (e.g., 0.1% formic acid), these nitrogen atoms are fully protonated, readily forming [M+H]+ ions. This makes ESI+ highly efficient. Performance: By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS achieves unparalleled selectivity. Co-eluting structural isomers can be differentiated based on unique product ion fragmentation, eliminating the need for baseline chromatographic resolution[1].

HPLC-UV/DAD (The Routine Alternative)

Mechanism & Causality: High-Performance Liquid Chromatography coupled with Diode-Array Detection relies on the absorption of ultraviolet light. Limitations: Unsubstituted piperazines lack a conjugated π -system, meaning they exhibit negligible UV absorbance. To achieve sensitive detection, complex pre-column derivatization (e.g., with dansyl chloride) is required[2]. Even for aromatic derivatives like BZP, sensitivity is inherently lower than MS, and co-elution (e.g., BZP and MDBP) directly compromises quantitative accuracy[4].

GC-MS (The Legacy Alternative)

Mechanism & Causality: Gas Chromatography requires analytes to be volatile and thermally stable. Limitations: Because piperazines are highly polar and basic, they interact strongly with active silanol groups in GC columns, leading to severe peak tailing and irreversible adsorption. Consequently, GC-MS analysis requires extensive dual-derivatization (such as combined silylation and acylation with heptafluorobutyric anhydride, HFBA) to mask the polar amines[4][5]. This introduces significant sample preparation variability.

Comparative Performance Data

The following table summarizes the quantitative validation parameters across the three analytical platforms for piperazine derivatives, demonstrating why LC-MS/MS is the preferred method for complex matrices.

ParameterLC-MS/MS (MRM)HPLC-UV/DADGC-MS (EI)
Limit of Detection (LOD) 0.1 – 0.5 ng/mL20 – 50 ng/mL1.0 – 5.0 ng/mL
Linear Dynamic Range 1−1000 ng/mL 50−5000 ng/mL 10−1000 ng/mL
Sample Preparation Simple (Protein Precipitation / SPE)Moderate (Derivatization often required)Complex (Silylation + Acylation required)
Run Time 5 – 15 minutes15 – 30 minutes20 – 40 minutes
Specificity High (Mass-to-charge ratio & fragmentation)Low to Moderate (Retention time & UV spectra)High (Mass spectral library matching)
Matrix Effect Susceptibility Moderate (Ion suppression possible)LowLow

Experimental Protocol: ICH M10 Cross-Validation Workflow

To prove that a newly developed LC-MS/MS method provides equivalent or superior data to a legacy HPLC-DAD method, a cross-validation study must be executed. According to ICH M10, the difference between the two values obtained for study samples should be within 20% of the mean for at least 67% of the replicates[6].

Step 1: Self-Validating Sample Preparation (SPE)

Causality Check: To ensure the protocol is a self-validating system, Stable Isotope-Labeled Internal Standards (SIL-IS) such as BZP- D7​ or mCPP- D8​ must be spiked into the sample before extraction. Any matrix-induced ion suppression or extraction loss will equally affect the analyte and the SIL-IS, keeping the peak area ratio constant and ensuring absolute trustworthiness[1].

  • Aliquot 100 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Spike with 10 µL of SIL-IS working solution (100 ng/mL).

  • Add 400 µL of cold acetonitrile containing 1% formic acid to precipitate proteins and disrupt protein-analyte binding.

  • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an Oasis MCX Solid Phase Extraction (SPE) cartridge (pre-conditioned with methanol and water).

  • Wash with 0.1 N HCl, followed by methanol. Elute with 5% ammonium hydroxide in methanol.

  • Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.

Step 2: LC-MS/MS Acquisition (Focal Method)
  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • Phase A: Water with 0.1% formic acid. (Causality: Low pH ensures piperazine nitrogens remain protonated, preventing secondary interactions with column silanols and enhancing ESI+ efficiency).

    • Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI+ mode. Monitor MRM transitions (e.g., for BZP: m/z 177.1 91.1).

Step 3: HPLC-DAD Acquisition (Alternative Method)
  • Column: C18 reversed-phase column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 20 mM phosphate buffer (pH 3.2) and acetonitrile (80:20, v/v).

  • Detection: DAD scanning from 200 to 400 nm, with quantification extracted at 210 nm and 254 nm[4].

Step 4: Statistical Cross-Validation
  • Analyze pooled Quality Control (QC) samples and incurred study samples using both methods.

  • Calculate the mean accuracy. For QC samples, the acquired mean accuracy between methods must be within ±15% .

Workflow Visualization

The following diagram illustrates the logical flow of the ICH M10 cross-validation process, highlighting the decision nodes and data reconciliation steps.

G Start Incurred Study Samples (Piperazine Derivatives) Spike Spike SIL-IS (e.g., BZP-D7) Self-Validating Step Start->Spike Prep Sample Extraction (SPE / Protein Precipitation) Spike->Prep Split ICH M10 Cross-Validation Split Prep->Split LCMS LC-MS/MS (Focal Method) ESI+, MRM Transitions Split->LCMS HPLC HPLC-UV/DAD (Alternative) Requires Chromophore/Derivatization Split->HPLC GCMS GC-MS (Alternative) Requires Silylation/Acylation Split->GCMS DataLC Data: High Sensitivity LOD < 1 ng/mL LCMS->DataLC DataHP Data: Moderate Sensitivity LOD ~ 50 ng/mL HPLC->DataHP DataGC Data: High Selectivity LOD ~ 5 ng/mL GCMS->DataGC Compare Statistical Reconciliation (Δ ≤ 20% for 67% of samples) DataLC->Compare DataHP->Compare DataGC->Compare

Caption: ICH M10 compliant cross-validation workflow for piperazine derivatives across analytical platforms.

Conclusion

While GC-MS and HPLC-UV/DAD have historically served as foundational techniques for piperazine analysis, their reliance on complex derivatization and susceptibility to co-elution limit their throughput and sensitivity. Cross-validation studies consistently demonstrate that LC-MS/MS, utilizing ESI+ and MRM, provides superior limits of detection, shorter run times, and higher specificity. By integrating stable isotope-labeled internal standards, LC-MS/MS workflows become inherently self-validating, effectively neutralizing matrix effects and ensuring absolute compliance with global bioanalytical guidelines.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine (PMC). Available at:[Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). Available at:[Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate. Available at:[Link]

  • Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Disposal and Recovery of α,α'-Dimethylpiperazine-1,4-diethanol

As a critical component in advanced gas sweetening, carbon capture, and pharmaceutical synthesis, α,α'-Dimethylpiperazine-1,4-diethanol (CAS: 7672-76-6)—also widely known as 1,4-bis(2-hydroxypropyl)piperazine (HPP)—prese...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical component in advanced gas sweetening, carbon capture, and pharmaceutical synthesis, α,α'-Dimethylpiperazine-1,4-diethanol (CAS: 7672-76-6)—also widely known as 1,4-bis(2-hydroxypropyl)piperazine (HPP)—presents unique logistical and safety challenges at the end of its lifecycle[1][2].

Because HPP is a basic, nitrogen-rich alkanolamine, improper disposal can lead to severe aquatic toxicity and atmospheric NOx pollution. Furthermore, in industrial applications like flue gas desulfurization, the amine reacts with impurities to form Heat-Stable Salts (HSS) that resist standard thermal desorption[2][3]. This guide provides drug development professionals and industrial chemists with self-validating, step-by-step methodologies for both the recovery and the safe thermal destruction of HPP waste.

Physicochemical Hazards & Safety Parameters

Before initiating any disposal or recovery protocol, personnel must understand the chemical behavior of HPP. Its piperazine ring and dual hydroxyl groups make it highly water-soluble and basic, meaning it readily alters the pH of aquatic ecosystems and resists standard biological degradation in municipal wastewater treatment plants[1][4].

Table 1: Physicochemical & Hazard Profile of α,α'-Dimethylpiperazine-1,4-diethanol

ParameterValue / DescriptionOperational Implication
CAS Number 7672-76-6Essential for SDS tracking and EPA/RCRA manifesting.
Molecular Formula C10H22N2O2High nitrogen content dictates NOx scrubbing during incineration.
Solubility Highly soluble in water & ethanolHigh risk of aquatic contamination; never flush down standard drains.
Chemical Nature Basic AlkanolamineReacts exothermically with strong acids; requires careful neutralization.
Primary Degradants Heat-Stable Salts (HSS), SulfatesAccumulates in industrial systems, necessitating ATPS recovery[2].

Waste Management Workflows: Recovery vs. Destruction

For bulk industrial waste, direct incineration is economically and environmentally inefficient. During SO2 absorption, HPP accumulates sulfates (HSS)[3][4]. Because these salts cannot be thermally desorbed, the preferred operational plan is to recover the virgin amine using an Aqueous Two-Phase System (ATPS) [2]. Only heavily degraded waste or small-scale laboratory spills should be routed directly to thermal destruction.

ATPS_Workflow Start Spent HPP Absorbent (High HSS Content) Alkalinize pH Adjustment Add NaOH Start->Alkalinize Thermal Desorption Salt ATPS Induction Add Anhydrous Na2SO4 Alkalinize->Salt Neutralize HSS Phase Phase Separation (Cloud Point Method) Salt->Phase Mix & Settle Top Top Organic Phase: Purified HPP Recovered Phase->Top Reintroduce to Process Bottom Bottom Aqueous Phase: Concentrated Sulfate Waste Phase->Bottom Extract Salts Incinerate Thermal Destruction (>1000°C + NOx Scrubber) Bottom->Incinerate Final Disposal

Caption: Aqueous Two-Phase System (ATPS) workflow for HPP recovery and HSS waste isolation.

Step-by-Step Operational Methodologies

Protocol A: Aqueous Two-Phase System (ATPS) Recovery (Bulk Waste)

This methodology is designed to separate the active HPP amine from accumulated heat-stable salts, reducing secondary waste volume[2].

  • Characterization: Analyze the spent absorbent via Gas Chromatography (GC) to quantify the concentration of HPP and sulfate-based HSS[2].

  • Alkalinization: Gradually add Sodium Hydroxide (NaOH) to the thermally desorbed absorbent.

    • Causality: The HSS are ionically bound to the amine. Alkalinizing the solution breaks these bonds, freeing the HPP base and forming sodium salts.

  • ATPS Induction: Introduce anhydrous Sodium Sulfate (Na2SO4) to the mixture under continuous stirring.

    • Causality: Adding Na2SO4 drastically alters the ionic strength of the aqueous solution, driving a "salting-out" effect that forces the organic components to separate.

  • Phase Separation: Allow the mixture to settle. The system will separate into a distinct top organic phase (containing the recovered HPP) and a bottom aqueous phase (containing concentrated HSS)[2].

  • Extraction & Reintroduction: Decant the top phase and route it back into the active process loop. Collect the bottom aqueous phase for thermal destruction.

Protocol B: Laboratory Spill Response and Neutralization

For small-scale laboratory spills, immediate containment and neutralization are required to prevent inhalation exposure and surface corrosion.

Spill_Protocol Id 1. Isolate Area & Don PPE Contain 2. Contain Spill (Inert Absorbent) Id->Contain Neut 3. Neutralize (Citric Acid) Contain->Neut Prevent Exotherm Collect 4. Collect in HDPE Container Neut->Collect pH 6-8 Dispose 5. RCRA Manifest & Incineration Collect->Dispose EPA D002

Caption: Step-by-step laboratory spill response and neutralization protocol for HPP.

  • Isolation & PPE: Evacuate non-essential personnel. Responders must don a NIOSH-approved respirator, chemical splash goggles, and heavy-duty nitrile gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Neutralization (Critical Step): Apply a weak organic acid, such as 5% citric acid or dilute acetic acid, to the spill.

    • Causality: HPP is a strong organic base. Neutralizing it with a strong mineral acid (like HCl) will trigger a violent exothermic reaction, potentially aerosolizing the toxic amine. A weak acid ensures a controlled, safe neutralization.

  • Collection: Once the pH is verified to be neutral (pH 6-8) using indicator strips, sweep the absorbed mixture into a high-density polyethylene (HDPE) container.

  • RCRA Labeling: Seal and label the container as "Hazardous Waste - Neutralized Amine" (EPA Waste Code D002 for corrosivity, if unneutralized) and stage for licensed transport.

Protocol C: High-Temperature Thermal Destruction (Incineration)

Non-recoverable HPP waste and the concentrated HSS bottom-phase from the ATPS process must be incinerated.

  • Atomization: The liquid waste is injected into the primary combustion chamber via atomizing nozzles to maximize surface area.

  • Primary Combustion: The waste is subjected to temperatures exceeding 1000°C (1832°F).

    • Causality: High temperatures are required to completely cleave the highly stable piperazine ring and prevent the formation of toxic intermediate degradation products.

  • NOx Scrubbing: Because HPP contains two nitrogen atoms per molecule, combustion generates high levels of nitrogen oxides (NOx). The exhaust gas must be routed through a Selective Catalytic Reduction (SCR) unit or an ammonia/urea-based wet scrubber to reduce NOx to elemental nitrogen and water before atmospheric release.

Quantitative Comparison of Disposal Strategies

To assist facility managers in selecting the appropriate waste management route, the following table summarizes the operational metrics of the primary disposal strategies[2].

Table 2: Quantitative Comparison of HPP Waste Management Strategies

StrategyHSS Removal EfficiencyEnergy ConsumptionSecondary Waste VolumeReagent CostBest Operational Use Case
ATPS Recovery (Na2SO4) > 85%LowLowLowBulk industrial spent absorbent
Electrodialysis > 90%HighVery LowHigh (Membranes)High-purity industrial recovery
Thermal Incineration N/A (Complete Destruction)Very HighMedium (Ash/Scrubber effluent)N/AHeavily degraded waste, lab spills

References

  • Chemsrc. "CAS No. 7672-76-6 | alpha,alpha-Dimethylpiperazine-1,4-diethanol." Chemsrc.
  • Wang, Q., et al. "Novel Aqueous Two-Phase System Consisting of 1,4-Bis(2-hydroxypropyl)-piperazine, Na2SO4, and H2O: Temperature-Dependent Equilibrium Data and Physical Properties." ACS Publications.
  • Arowo, M. N., et al. "UniSim-Design Simulation and Analysis of a Sulphuric Acid Manufacturing Plant with Double Absorption Process." ResearchGate.
  • Cui, P., et al. "Solubility study of binary systems containing sulfur dioxide and water: A combination of Raman spectroscopy and Monte Carlo molecular simulation." ResearchGate.

Sources

Handling

Personal protective equipment for handling alpha,alpha'-Dimethylpiperazine-1,4-diethanol

Operational Safety & PPE Guide for α,α′ -Dimethylpiperazine-1,4-diethanol 1. Executive Summary & Chemical Profile α,α′ -Dimethylpiperazine-1,4-diethanol (CAS: 7672-76-6), commonly referred to as 1,4-bis(2-hydroxypropyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & PPE Guide for α,α′ -Dimethylpiperazine-1,4-diethanol

1. Executive Summary & Chemical Profile α,α′ -Dimethylpiperazine-1,4-diethanol (CAS: 7672-76-6), commonly referred to as 1,4-bis(2-hydroxypropyl)piperazine, is a specialized alkanolamine derivative. In drug development and industrial chemistry, it is frequently utilized as a carbon dioxide/sulfur dioxide capture agent[1], a corrosion inhibitor in high-pressure boiler systems[2], and a cross-linking agent in polyurethane synthesis. While highly effective, its molecular structure—featuring two tertiary amine centers within a piperazine ring—imparts severe alkaline and sensitizing properties that require strict Personal Protective Equipment (PPE) and handling protocols[3][4].

2. Mechanistic Basis of Hazards (The "Why" Behind the PPE) Understanding the molecular behavior of this compound is critical for validating our safety protocols. As an application scientist, you must anticipate the chemical's interaction with human physiology:

  • Liquefaction Necrosis via Alkalinity: The lone electron pairs on the tertiary nitrogens make this compound a strong Lewis base. Upon contact with physiological moisture (eyes, mucous membranes, skin), it rapidly raises the local pH. This causes saponification of the lipid bilayers in cell membranes, leading to deep, penetrating tissue destruction (liquefaction necrosis) rather than the self-limiting coagulation necrosis typically seen with acid exposures.

  • IgE-Mediated Respiratory Sensitization: Piperazine derivatives are notorious respiratory sensitizers. Even though the vapor pressure of α,α′ -Dimethylpiperazine-1,4-diethanol is relatively low at room temperature, any aerosolized droplets or dust can act as haptens. These molecules bind covalently to proteins in the respiratory tract, triggering an irreversible IgE-mediated immune response. Subsequent exposures, even at trace levels, can induce severe asthma-like attacks and anaphylaxis[4].

3. Quantitative PPE Performance Metrics To counteract these mechanistic hazards, PPE selection must be driven by quantitative breakthrough data and filtration efficacy rather than generic laboratory compliance.

Table 1: Physicochemical Hazards & Required PPE Specifications

Hazard ParameterValue / MetricDefensive PPE SpecificationMechanistic Rationale
CAS Number 7672-76-6N/AUnique chemical identifier[3].
Molecular Weight 202.29 g/mol N/AInfluences vapor density; heavier than air[3].
Dermal Corrosion High Alkalinity (pH > 10)Butyl Rubber Gloves (>0.3mm thickness)Butyl rubber provides >480 min breakthrough time against alkaline amines. Latex is strictly prohibited as it degrades rapidly and confounds sensitization diagnoses.
Ocular Toxicity Saponification RiskIndirect-Vented Goggles + Face Shield Prevents capillary action of alkaline liquids drawing into the eye via standard safety glasses.
Inhalation / Aerosols Sensitizer / HaptenN100 / P3 (EN 143) Respirator Filters >99.97% of airborne sensitizing particulates and aerosols[4].

4. Mandatory Visualization: Toxicity & Defense Pathway The following diagram illustrates the logical relationship between the chemical's structural hazards, biological consequences, and the targeted PPE interventions required to break the chain of exposure.

ToxicityPathway Chem 1,4-Bis(2-hydroxypropyl)piperazine (Highly Alkaline Amine) Aerosol Aerosolization / Inhalation Chem->Aerosol Contact Dermal / Ocular Contact Chem->Contact Hapten Protein Adduction (Hapten Formation) Aerosol->Hapten Sapon Lipid Saponification (Liquefaction Necrosis) Contact->Sapon Asthma IgE-Mediated Sensitization / Asthma Hapten->Asthma Burn Severe Chemical Burns / Blindness Sapon->Burn RespPPE N100/P3 Respirator & Fume Hood RespPPE->Aerosol Blocks SkinPPE Butyl Gloves & Face Shield SkinPPE->Contact Blocks

Mechanistic pathway of piperazine-derivative toxicity and targeted PPE interventions.

5. Operational Protocols (Self-Validating Systems) Do not merely execute steps; verify the physical parameters at each stage to ensure a self-validating safety loop.

Protocol 1: Pre-Operational Setup & PPE Donning

  • Fume Hood Validation: Turn on the chemical fume hood. Validation step: Check the digital monitor to ensure the face velocity is 100 feet per minute (fpm). If the alarm sounds, do not proceed. Negative pressure is your primary engineering control against hapten aerosolization.

  • Respirator Seal Check: Don the N100/P3 half-mask respirator[4]. Validation step: Perform a negative pressure check by covering the cartridges with your hands and inhaling. The mask must collapse slightly against your face without leaking air.

  • Glove Layering: Don a pair of standard nitrile gloves (inner layer), followed by heavy-duty Butyl rubber gloves (outer layer). Pull the lab coat cuffs over the inner gloves, but under the outer gloves to prevent liquid routing onto the skin.

  • Eye Protection: Don indirect-vented chemical splash goggles. Standard safety glasses are insufficient due to the lack of an orbital seal.

Protocol 2: Active Handling & Transfer

  • Vessel Positioning: Place the source container of α,α′ -Dimethylpiperazine-1,4-diethanol and the receiving vessel at least 6 inches inside the fume hood sash to ensure optimal capture velocity.

  • Transfer Mechanics: Use a dedicated, chemically compatible positive-displacement pipette or a glass syringe. Avoid pouring directly from wide-mouth bottles to prevent droplet aerosolization.

  • Exothermic Anticipation: If mixing with water or acids, add the piperazine derivative slowly to the diluent. Causality: Amine neutralization is highly exothermic. Rapid addition can cause localized boiling, splattering, and aerosol generation.

Protocol 3: Spill Response & Disposal Plan In the event of a spill, the primary goal is to prevent aerosolization and neutralize the alkalinity without generating excessive heat.

  • Evacuate & Isolate: Immediately step back and lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use sawdust or paper towels, as organic materials can react unpredictably with concentrated alkaline amines.

  • Neutralization: Slowly apply a dilute, weak acid (such as 5% citric acid or dilute acetic acid) to the absorbed spill. Validation step: Check the pH of the slurry with indicator paper. Proceed to the next step only when the pH is stabilized between 6 and 8.

  • Collection & Segregation: Scoop the neutralized slurry into a high-density polyethylene (HDPE) waste container.

  • Waste Labeling: Label strictly as "Hazardous Waste - Corrosive Amine (UN 2735)". Crucial: Never mix piperazine waste with strong oxidizing agents, acyl chlorides, or concentrated acids in the same waste stream, as this will trigger a violent exothermic reaction.

6. References

  • [3] CAS No. 7672-76-6 | alpha,alpha-Dimethylpiperazine-1,4-diethanol. Source: Chemsrc. URL: [Link]

  • [4] Piperazine | CAS#:110-85-0 | Safety Information. Source: Chemsrc. URL: [Link]

  • Piperazine MSDS. Source: Chemsrc. URL: [Link]

  • [2] US5141716A - Method for mitigation of caustic corrosion in coordinated phosphate/ph treatment programs for boilers. Source: Google Patents. URL:

  • [1] UniSim-Design Simulation and Analysis of a Sulphuric Acid Manufacturing Plant with Double Absorption Process. Source: ResearchGate. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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